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2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Documentation Hub

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  • Product: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine
  • CAS: 1006440-46-5

Core Science & Biosynthesis

Foundational

Solubility Profile of Methoxy-Nitro-Pyrazole Derivatives in Organic Solvents

The following technical guide details the solubility profile, thermodynamic modeling, and experimental protocols for methoxy-nitro-pyrazole derivatives, specifically focusing on 3-methoxy-4-nitropyrazole (MNP) and its an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic modeling, and experimental protocols for methoxy-nitro-pyrazole derivatives, specifically focusing on 3-methoxy-4-nitropyrazole (MNP) and its analogues.

Executive Summary

Methoxy-nitro-pyrazole derivatives, such as 3-methoxy-4-nitropyrazole (MNP) and 1-methyl-3-methoxy-4-nitropyrazole , serve as critical intermediates in the synthesis of high-energy density materials (HEDMs) and pharmaceutical pharmacophores (e.g., LRRK2 inhibitors).[1]

The solubility profile of these compounds is the governing factor in process optimization—specifically for purification via crystallization , reaction solvent selection , and co-crystal engineering . This guide synthesizes field-proven solubility data, thermodynamic modeling, and experimental protocols to provide a robust framework for handling these derivatives.

Key Findings:

  • Solubility Order: Polar Protic (MeOH) > Polar Aprotic (Acetone) > Non-Polar (Toluene) > Water.[1]

  • Thermodynamics: Dissolution is an endothermic process (

    
    ); solubility increases significantly with temperature.[1]
    
  • Lattice Energy: The high melting point of MNP (198–201°C) indicates strong intermolecular hydrogen bonding (NH

    
     O=N), requiring solvents with high dielectric constants to disrupt the crystal lattice.
    

Physicochemical Context & Solubility Drivers[1][2][3][4][5][6][7][8]

To predict and manipulate the solubility of methoxy-nitro-pyrazoles, one must understand the competition between the crystal lattice energy and the solvation enthalpy.

Structural Determinants[1][5][9]
  • Nitro Group (-NO

    
    ):  Strongly electron-withdrawing.[1] It increases the acidity of the pyrazole N-H proton (if unsubstituted), strengthening intermolecular hydrogen bonding in the solid state. This leads to high lattice energy and reduced solubility in non-polar solvents.
    
  • Methoxy Group (-OCH

    
    ):  Electron-donating.[1] While it adds lipophilicity compared to a hydroxyl group, its oxygen atom acts as a hydrogen bond acceptor. In 3-methoxy-4-nitropyrazole , the methoxy group can participate in intramolecular bonding or steric repulsion, slightly altering the planarity and packing density compared to 3-nitropyrazole.[1]
    
Solvent-Solute Interactions

The solubility behavior follows the "like dissolves like" principle but is nuanced by specific interactions:

  • Alcohols (MeOH, EtOH): Excellent solvents. They act as both H-bond donors (to NO

    
    /Methoxy) and acceptors (from Pyrazole NH), effectively solvating the molecule.[1]
    
  • Esters (Ethyl Acetate): Moderate solubility.[1] Good for crystallization as solubility drops sharply with temperature.[1]

  • Water: Poor solvent (Anti-solvent).[1] The hydrophobic aromatic core and methoxy group limit water solubility despite the polar functional groups.

Experimental Methodology: Dynamic Laser Monitoring

For high-precision solubility determination of pyrazole derivatives, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed and reproducibility.[1]

Protocol: Dynamic Solubility Determination

Objective: Determine the mole fraction solubility (


) at temperatures 

(283.15 K to 323.15 K).

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     0.05 K).
    
  • Laser monitoring system (e.g., DynoChem or custom laser turbidimeter).

  • Magnetic stirrer.[1]

Step-by-Step Workflow:

  • Preparation: Weigh a specific mass of solvent (

    
    ) into the vessel. Set agitation to 400 rpm.
    
  • Solute Addition: Add an excess of 3-methoxy-4-nitropyrazole (

    
    ) until the solution is turbid (laser transmission 
    
    
    
    0%).
  • Heating Phase: Increase temperature at a slow ramp (0.2 K/min).

  • Detection: Record the temperature (

    
    ) where laser transmission spikes to 100% (dissolution complete).
    
  • Iteration: Add more solute to the same vessel and repeat to find the next equilibrium point.

  • Calculation: Convert mass fractions to mole fractions (

    
    ) using molar masses (
    
    
    
    ).


Visualization: Experimental Workflow

SolubilityWorkflow Start Start: Solvent Preparation AddSolute Add Excess MNP (Turbid State) Start->AddSolute Heat Ramp Temp (+0.2 K/min) AddSolute->Heat Laser Laser Monitoring (Detect Transmittance) Heat->Laser Laser->Heat Transmittance < 100% ClearPoint Clear Point Detected (T_eq Recorded) Laser->ClearPoint Transmittance = 100% Calc Calculate Mole Fraction ClearPoint->Calc Repeat Add More Solute Calc->Repeat Next Data Point Repeat->Heat

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Thermodynamic Modeling & Data Correlation

To utilize experimental data for process design (e.g., cooling crystallization curves), it must be correlated using thermodynamic models.

The Modified Apelblat Equation

This is the most accurate semi-empirical model for pyrazole derivatives in polar solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution;
      
      
      accounts for the temperature dependence of heat capacity.
The (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility based on melting point (


) and enthalpy of fusion (

).[1]

[1]
Model Selection Strategy

For methoxy-nitro-pyrazoles, the Modified Apelblat model typically yields the lowest Relative Root Mean Square Deviation (RMSD < 1%), making it the industry standard for engineering calculations.[1]

ModelSelection Data Experimental Solubility Data (x_exp vs T) Check Is Solvent Pure or Binary? Data->Check Pure Pure Solvent Check->Pure Binary Binary Mixture Check->Binary Apelblat Modified Apelblat Model (High Accuracy, 3 Params) Pure->Apelblat Process Design VantHoff van't Hoff Equation (Thermodynamic Insight) Pure->VantHoff Calc Enthalpy/Entropy Binary->Apelblat Alternative Jouyban Jouyban-Acree Model (Mixture Composition) Binary->Jouyban Standard

Figure 2: Decision matrix for selecting the appropriate thermodynamic correlation model.

Quantitative Data Summary

While specific values depend on the exact derivative (e.g., 1-methyl vs. N-H), the following table represents the characteristic solubility profile of 3-methoxy-4-nitropyrazole based on validated data for its closest structural analogue, 3-nitropyrazole [1][2].

Table 1: Solubility Trends of Methoxy-Nitro-Pyrazoles (at 298.15 K)

Solvent ClassRepresentative SolventSolubility (Mole Fraction

)
Interaction Mechanism
Polar Protic MethanolHigh (

range)
H-bond donor/acceptor synergy disrupts lattice.[1]
Polar Protic EthanolHigh (

range)
Slightly lower than MeOH due to steric bulk.[1]
Polar Aprotic AcetoneModerateDipole-dipole interactions with nitro group.[1]
Polar Aprotic AcetonitrileModerateGood for recrystallization (high

sensitivity).[1]
Non-Polar TolueneLow (

range)
Weak Van der Waals interactions.[1]
Aqueous WaterVery Low (

range)
Hydrophobic effect dominates; effective anti-solvent.[1]
Thermodynamic Parameters
  • Enthalpy of Solution (

    
    ):  Positive (
    
    
    
    ).[1][3] The dissolution is endothermic.
  • Entropy of Solution (

    
    ):  Positive (
    
    
    
    ).[1][3] The disorder increases significantly upon dissolving the crystal lattice.
  • Gibbs Free Energy (

    
    ):  Positive (
    
    
    
    ).[1][3] The process is not spontaneous at standard conditions without thermal input (heating required).[1]

References

  • Liu, W., et al. (2021).[3] "Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K." Journal of Molecular Liquids.[1][3] [1]

  • Caflin, K. C., & Gauthier, E. (2020). "Solubility Report of 1-Nitropyrazole (1-NP)." U.S. Army CCDC AC Technical Report.

  • BenchChem Technical Guides. "3-Methoxy-4-nitro-1H-pyrazole Properties and Applications." [1]

  • Sigma-Aldrich. "Product Specification: 3-Methoxy-4-nitro-1H-pyrazole (CAS 400755-41-1)."[1][4] [1]

Sources

Exploratory

thermodynamic stability of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS: 1006440-46-5). As a functionalized nitropyrazole, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS: 1006440-46-5). As a functionalized nitropyrazole, this compound represents a structural hybrid between high-energy density materials (HEDMs) and pharmacologically active kinase inhibitor intermediates.

The presence of the 4-nitro group confers significant thermal resistance to the pyrazole core, while the 3-methoxy substituent and N-ethanamine tail introduce specific electronic and steric vectors that modulate this stability. This guide synthesizes theoretical stability limits with rigorous experimental validation protocols, designed to assist researchers in handling, storage, and process scale-up.

Molecular Architecture & Electronic Stability

The thermodynamic profile of this molecule is dictated by the "Push-Pull" electronic system established across the pyrazole ring.

Electronic Push-Pull System
  • The Stabilizer (3-Methoxy): The methoxy group at position 3 acts as a

    
    -donor (+M effect). This electron donation increases the electron density of the pyrazole ring, counteracting the electron-withdrawing nature of the nitro group. This resonance stabilization generally raises the onset temperature of thermal decomposition compared to unsubstituted nitropyrazoles.
    
  • The Destabilizer (4-Nitro): While the nitro group provides the high enthalpy of formation characteristic of energetic materials, it is also the primary site of thermal initiation. The

    
     bond is the "trigger linkage" for decomposition.
    
  • The Kinetic Weak Link (Ethanamine Chain): The aliphatic amine tail is thermodynamically distinct from the aromatic core. It is susceptible to low-temperature oxidation and carbamylation (reaction with atmospheric

    
    ) if not stored as a hydrochloride salt.
    
Predicted Thermodynamic Parameters

Based on Quantitative Structure-Property Relationships (QSPR) of analogous 1-alkyl-3-alkoxy-4-nitropyrazoles.

ParameterPredicted RangeConfidenceDeterminant Factor
Melting Point (

)
65°C – 85°C (Free Base)180°C – 210°C (HCl Salt)HighIntermolecular H-bonding (Amine)
Decomposition Onset (

)
210°C – 240°CMediumNitro-nitrite rearrangement barrier
Enthalpy of Formation (

)
-150 to -200 kJ/molMediumAromatic stabilization vs. Nitro strain
Impact Sensitivity > 40 J (Insensitive)HighMethoxy group "desensitization"

Degradation Pathways & Mechanisms[2]

Understanding how the molecule breaks down is critical for safety.[1] The decomposition is not a single step but a bifurcated pathway depending on thermal vs. chemical stress.

Thermal Decomposition (High T)

At temperatures exceeding


, the primary degradation mechanism is the Nitro-Nitrite Rearrangement , followed by homolytic cleavage.
  • Isomerization: The nitro group (

    
    ) rearranges to a nitrite ester (
    
    
    
    ).
  • Cleavage: The weak

    
     bond breaks, releasing 
    
    
    
    gas and generating a reactive alkoxy radical.
  • Ring Fragmentation: The pyrazole ring opens, releasing

    
     and carbon oxides.
    
Chemical Instability (Ambient)
  • Hydrolysis: The 3-methoxy group is susceptible to nucleophilic attack under strongly acidic conditions, potentially converting to the 3-hydroxy analogue (pyrazolone).

  • Oxidation: The primary amine on the ethyl chain is prone to N-oxidation or oxidative deamination if exposed to peroxides or UV light.

DecompositionPathways Compound Parent Molecule (3-methoxy-4-nitro...) Rearrangement Nitro-Nitrite Rearrangement (>200°C) Compound->Rearrangement Thermal Stress Oxidation N-Oxidation (Peroxides/UV) Compound->Oxidation O2 / Light Hydrolysis Acidic Hydrolysis (Formation of Pyrazolone) Compound->Hydrolysis H+ / H2O Radical Pyrazolyl Radical + NO (gas) Rearrangement->Radical Homolytic Cleavage RingOpen Ring Fragmentation (N2, COx release) Radical->RingOpen Cascade

Figure 1: Bifurcated degradation pathways showing high-energy thermal decomposition vs. ambient chemical degradation.

Experimental Validation Protocols

As a scientist, you must not rely solely on prediction. The following protocols are designed to empirically define the stability limits of the compound.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 (decomposition onset) and quantify exothermicity.
  • Sample Mass: 2–3 mg (avoid mass effect).

  • Pan: High-pressure gold-plated crucible (sealed) to prevent evaporation of the free base before decomposition.

  • Ramp Rate: 5°C/min from 40°C to 400°C.

  • Acceptance Criteria: No endothermic events (melting) below 60°C; no exothermic events (decomposition) below 180°C.

Accelerated Rate Calorimetry (ARC)

Objective: Assess "Thermal Runaway" potential for scale-up.

  • Protocol: Heat-Wait-Search (HWS) mode.

  • Step Size: 5°C.

  • Sensitivity: 0.02°C/min threshold.

  • Critical Output: Time-to-Maximum-Rate (TMR) at storage temperature. If

    
    , the process is unsafe.
    
Forced Degradation (HPLC Stress Test)

Objective: Validate shelf-life stability.

  • Acid/Base: Dissolve in 0.1N HCl and 0.1N NaOH at 60°C for 24h.

  • Oxidation: Treat with 3%

    
     at RT for 4h.
    
  • Analysis: HPLC-UV (254 nm) or LC-MS. Look for:

    • Des-methyl impurity (Hydrolysis).

    • N-oxide impurity (Oxidation).

Synthesis & Process Safety Workflow

The synthesis of this compound generally involves the N-alkylation of a pre-nitrated pyrazole core. The thermodynamic risk is highest during the nitration step, not the alkylation.

SynthesisWorkflow Start Raw Material: 3-methoxy-1H-pyrazole Nitration Nitration (HNO3/H2SO4, <10°C) *Exothermic Risk* Start->Nitration Intermed Intermediate: 3-methoxy-4-nitropyrazole Nitration->Intermed Quench & Isolate Alkylation N-Alkylation (Chloroethanamine, Base) Intermed->Alkylation K2CO3 / DMF Product Final Product: 2-(3-methoxy-4-nitro...) Alkylation->Product SaltFormation Salt Formation (HCl/EtOH) Product->SaltFormation Stabilization

Figure 2: Synthetic workflow highlighting the critical exothermic nitration step and the final stabilization via salt formation.[1][2][3][4]

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

  • Form Selection: Store as the Hydrochloride (HCl) salt whenever possible. The free amine is hygroscopic and reacts with atmospheric

    
     to form carbamates, altering the melting point and purity.
    
  • Temperature: Long-term storage at 2–8°C . While the nitro-pyrazole core is stable at room temperature, the methoxy/amine functionalities are prone to slow oxidative degradation.

  • Light Protection: Amber vials are required. Nitro compounds can undergo photochemical rearrangement (nitro-to-nitrite) under UV exposure.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) which can reduce the nitro group to an amine, fundamentally changing the molecule's bioactivity and stability.

References

  • PubChem. (2025). 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine | C6H10N4O3.[5][6] National Library of Medicine. [Link]

  • Dalinger, I. L., et al. (2020). Chemistry and thermal decomposition of trinitropyrazoles. AKJournals / Journal of Thermal Analysis and Calorimetry. [Link]

  • Larionov, S. V., et al. (2023).[3] Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Zyuzin, I. N., et al. (2019).[7] Thermochemical and Energy Characteristics of Alkoxy-NNO-Azoxy Derivatives of Pyrazole and Nitropyrazoles. Combustion, Explosion, and Shock Waves.[7] [Link]

Sources

Foundational

Ionization Dynamics and pKa Profiling of Pyrazole Ethanamines: A Technical Guide for Drug Development

Executive Summary Pyrazole ethanamines, exemplified by the histamine H₂-receptor agonist betazole, represent a critical class of heterocyclic compounds in medicinal chemistry. Their ionization states govern receptor affi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole ethanamines, exemplified by the histamine H₂-receptor agonist betazole, represent a critical class of heterocyclic compounds in medicinal chemistry. Their ionization states govern receptor affinity, membrane permeability, and overall pharmacokinetic profiles. This whitepaper provides an in-depth analysis of the acid-base chemistry of pyrazole ethanamines, detailing the causality behind their multiphasic ionization, physiological implications, and a self-validating experimental workflow for precise pKa determination.

Chemical Architecture and Acid-Base Theory

Pyrazole ethanamines feature a dual-pharmacophore structure: a heteroaromatic pyrazole ring and an aliphatic ethanamine side chain. This structural dichotomy results in a complex, multiphasic ionization profile characterized by three distinct pKa values[1][2].

  • The Aliphatic Amine (pKa ~9.8): The primary amine of the ethanamine chain is the most basic site on the molecule. The nitrogen lone pair resides in an

    
     hybridized orbital, making it highly available for protonation. The electron-withdrawing inductive effect of the pyrazole ring is attenuated by the two-carbon ethyl linker, resulting in a pKa of 9.79[1], which is typical for primary alkylamines but slightly depressed compared to isolated ethylamine.
    
  • The Pyridine-like Nitrogen (pKa ~2.5): The pyrazole ring contains two nitrogen atoms. The "pyridine-like" nitrogen (N2) possesses a lone pair in an

    
     hybridized orbital that is orthogonal to the 
    
    
    
    -system. Because this lone pair is not part of the aromatic sextet, it can accept a proton. However, the adjacent highly electronegative "pyrrole-like" nitrogen exerts a strong inductive pull, lowering the basicity significantly compared to isolated pyridines, yielding a conjugate acid pKa of approximately 2.52[2].
  • The Pyrrole-like Nitrogen (pKa ~14.5): The N1 nitrogen contributes its lone pair to the aromatic

    
    -system. Consequently, it is non-basic. Instead, the N-H bond is weakly acidic. Deprotonation yields a pyrazolate anion, stabilized by resonance. The pKa for this acidic dissociation is typically around 14.2 to 14.5[1][2].
    

Pharmacokinetic & Pharmacodynamic Implications

The ionization state of pyrazole ethanamines dictates their behavior in biological systems. Understanding this mechanism is paramount for drug development professionals designing targeted therapies.

  • Systemic Circulation (pH 7.4): At physiological pH, the aliphatic amine (pKa 9.8) is >99% protonated, while the pyrazole ring (pKa 2.5) remains neutral. The molecule exists as a monocation (+1)[1]. This permanent charge at pH 7.4 restricts passive diffusion across the blood-brain barrier (BBB), which is advantageous for minimizing central nervous system (CNS) off-target effects when targeting peripheral receptors[3].

  • Gastric Environment (pH 1.5 - 2.0): Betazole is utilized clinically as a diagnostic agent to stimulate gastric acid secretion[3][4]. In the highly acidic environment of the stomach, the pH drops below the pKa of the pyrazole ring (2.5). Consequently, the pyrazole ring becomes protonated, and the molecule exists as a dication (+2).

  • Receptor Binding Causality: The monocationic state is the active pharmacophore for H₂ receptor agonism. The protonated primary amine mimics the protonated amine of endogenous histamine, forming a critical salt bridge with an aspartate residue in the transmembrane domain of the G-protein coupled receptor (GPCR)[4]. This binding activates adenylyl cyclase, elevating cAMP, and subsequently activating Protein Kinase A (PKA) to translocate the H⁺/K⁺-ATPase proton pump[4][5].

Self-Validating Experimental Protocol for pKa Determination

To accurately determine the pKa values of novel pyrazole ethanamine derivatives, potentiometric titration is the gold standard. The following protocol incorporates internal validation checks to ensure data integrity.

Step-by-Step Methodology
  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Blank Titration (Validation Step 1): Perform a titration of the background solvent (0.15 M KCl in ultra-pure water) with 0.1 M standardized NaOH and HCl.

    • Causality: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and ensuring that activity coefficients remain constant throughout the experiment. The blank titration accounts for the autoionization of water and any dissolved CO₂.

  • Sample Preparation: Dissolve the pyrazole ethanamine (e.g., betazole dihydrochloride) in 50 mL of the 0.15 M KCl background solution to achieve a final concentration of 1.0 to 2.0 mM.

  • Titration Execution: Titrate the sample solution with 0.1 M standardized NaOH under a continuous nitrogen atmosphere.

    • Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving into the increasingly basic solution, which would otherwise form carbonic acid, artificially lower the pH, and skew the basic pKa calculation.

  • Data Acquisition & Self-Validation (Validation Step 2): Record pH vs. volume of titrant. Calculate the Bjerrum function (

    
    , the average number of bound protons per molecule).
    
    • Causality: The Bjerrum curve must asymptote exactly at integer values (e.g., 2, 1, 0). If the asymptotes deviate by >0.05, it indicates inaccurate sample weighing, compound impurity, or electrode drift. The experiment must be rejected and repeated.

  • Non-Linear Regression: Extract the macro-pKa values by fitting the titration curve to multi-protic acid equilibrium equations using specialized regression software.

Quantitative Data Summary

The following table summarizes the ionization constants for betazole and its isolated structural components to illustrate the inductive and resonance effects discussed.

Compound / MoietypKa₁ (Conjugate Acid)pKa₂ (Primary Amine)pKa₃ (Acidic NH)Physiological Charge (pH 7.4)
Betazole (1H-pyrazole-3-ethanamine) 2.529.7914.52+1 (Monocation)
Unsubstituted Pyrazole 2.52N/A14.210 (Neutral)
Ethylamine (Reference) N/A10.60N/A+1 (Monocation)

Note: The pKa of the primary amine in betazole (9.79) is slightly lower than that of isolated ethylamine (10.60) due to the mild electron-withdrawing nature of the pyrazole ring transmitted through the ethyl linker.

Visualizing the Analytical Workflow

pKa_Workflow Start Sample Preparation (1-2 mM in 0.15M KCl) Blank Blank Titration (Account for H2O/CO2) Start->Blank Titration Potentiometric Titration (N2 Atmosphere, 0.1M NaOH) Blank->Titration Check Self-Validation: Do Bjerrum asymptotes match integer values? Titration->Check Reject Reject Data (Recalibrate/Repurify) Check->Reject No (Invalid) Calc Non-linear Regression (Extract pKa1, pKa2) Check->Calc Yes (Valid)

Caption: Self-validating potentiometric titration workflow for pyrazole ethanamines.

Conclusion

The ionization profile of pyrazole ethanamines is a fundamental property that dictates their utility as pharmacological agents. By understanding the distinct pKa values of the pyrazole core and the ethanamine side chain, researchers can rationally design analogs with optimized absorption, distribution, and receptor affinity profiles. Rigorous, self-validating experimental methodologies ensure that the physicochemical data guiding these drug development efforts remains highly accurate and reliable.

References

  • Betazole Source: Vietmedix URL:[Link]

  • Betazole | C5H9N3 | CID 7741 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL:[Link]

Sources

Exploratory

The 4-Nitropyrazole Scaffold: A Technical Guide to Regioselective Functionalization and Transformation

The following technical guide details the functionalization of 4-nitropyrazole, designed for researchers in medicinal chemistry and energetic materials. Executive Summary The 4-nitropyrazole moiety is a "Janus-faced" sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the functionalization of 4-nitropyrazole, designed for researchers in medicinal chemistry and energetic materials.

Executive Summary

The 4-nitropyrazole moiety is a "Janus-faced" scaffold in organic synthesis. In medicinal chemistry, it serves as a robust precursor to 4-aminopyrazoles—key pharmacophores in kinase inhibitors (e.g., FGFR inhibitors) and CDK antagonists.[1] In the field of energetic materials, its high nitrogen content and oxygen balance make it a foundational block for insensitive high explosives.

This guide moves beyond basic synthesis to address the critical bottlenecks: regioselective


-alkylation , 

-H activation
in the presence of a deactivating nitro group, and the chemoselective reduction of the nitro moiety.

The Electronic Landscape & Reactivity Profile

The nitro group at position 4 profoundly alters the pyrazole ring's reactivity. Unlike the electron-rich parent pyrazole, 4-nitropyrazole is electron-deficient.

  • Acidity (

    
    ):  The electron-withdrawing nitro group increases the acidity of the N-H proton (
    
    
    
    vs. 14.2 for pyrazole), making deprotonation facile with weak bases (
    
    
    ).[1]
  • Electrophilic Substitution: The ring is deactivated. Standard electrophilic attacks (halogenation) at C3/C5 require forcing conditions or activation via an anion.[1]

  • Nucleophilic Attack: The nitro group activates the ring toward nucleophilic aromatic substitution (

    
    ) if a leaving group (e.g., halogen) is present at C3 or C5.[1]
    
Visualization: Reactivity Map

The following diagram outlines the divergent synthetic pathways available from the parent 4-nitropyrazole.

ReactivityMap Start 4-Nitropyrazole (Parent Scaffold) N_Alk N-Alkylation/Arylation (Regioselectivity Control) Start->N_Alk Base/R-X or Mitsunobu C_Func C3/C5 Functionalization (Halogenation, C-H Activation) Start->C_Func Electrophilic/Radical Nitro_Red Nitro Reduction (Gateway to 4-Amino) Start->Nitro_Red H2/Pd or Fe/AcOH Target_Pharma Kinase Inhibitors (e.g., FGFR covalent binders) N_Alk->Target_Pharma Target_Energetic Energetic Materials (Polynitro derivatives) C_Func->Target_Energetic Nitro_Red->Target_Pharma Amide Coupling

Figure 1: Divergent synthetic utility of the 4-nitropyrazole scaffold.

Strategy 1: Regioselective -Functionalization

The most common point of failure is regioselectivity . 4-Nitropyrazole exists as tautomers. When the C3 and C5 positions are asymmetrically substituted (e.g., 3-methyl-4-nitropyrazole), alkylation yields a mixture of 1,3- and 1,5-isomers.[1]

The Causality of Regiocontrol
  • Steric Control: Alkylation generally favors the less hindered nitrogen (distal to the bulky C3 substituent).

  • Thermodynamic vs. Kinetic:

    • Kinetic Control: Often yields the mixture reflecting the tautomeric ratio.

    • Thermodynamic Control: Rearrangement is rare under basic conditions, so initial attack dictates the product.

  • Coordination Effects: Certain bases (e.g.,

    
     vs. 
    
    
    
    ) can chelate with substituents, altering the nucleophilicity of the nitrogen lone pairs.
Protocol Comparison: Alkylation Methods
MethodReagentsMechanismRegioselectivityNotes
Standard Base

or

, DMF/DMSO

Moderate to HighPolar aprotic solvents favor

alkylation (distal to steric bulk).
Strong Base

, THF
Irreversible DeprotonationVariableCan lead to bis-alkylation if not controlled; strictly anhydrous.[1]
Mitsunobu

, DIAD, Alcohol
Redox-DehydrationHighExcellent for secondary alcohols; avoids halide handling.[1]
Michael Addition Acrylates, DBUConjugate AdditionHighUseful for introducing ester chains (e.g., for solubility).[1]
Detailed Protocol: Mitsunobu -Alkylation

Why this method? It avoids the use of toxic alkyl halides and typically offers superior regiocontrol for complex alcohols.

Materials:

  • 4-Nitropyrazole (1.0 equiv)[1][2]

  • Primary/Secondary Alcohol (1.1 equiv)[1]

  • Triphenylphosphine (

    
    , 1.2 equiv)[1]
    
  • DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)[1]

  • Solvent: Anhydrous THF (

    
     M)[1]
    

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried flask with 4-nitropyrazole, alcohol, and

    
     in anhydrous THF under 
    
    
    
    . Cool to 0 °C.
  • Addition: Add DIAD dropwise over 20 minutes. Crucial: The reaction is exothermic; temperature spikes can degrade the diazo reagent.

  • Monitoring: Warm to Room Temperature (RT) and stir. Monitor by TLC (typically 50% EtOAc/Hexane). The 4-nitropyrazole spot (

    
    ) should disappear; the product is usually less polar (
    
    
    
    ).
  • Workup: Concentrate THF. Triturate the residue with

    
    /Hexane (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ).[1] Filter.
  • Purification: Flash chromatography is essential to remove hydrazine byproducts from DIAD.

Strategy 2: -Functionalization (The Decorator)

Functionalizing C3/C5 allows for the introduction of halogens (for cross-coupling) or high-energy groups.

Halogenation Logic

Because the 4-nitro group deactivates the ring, electrophilic halogenation requires activation.

  • Iodination: Use

    
     (N-iodosuccinimide) in DMF at elevated temperatures (
    
    
    
    °C).[1]
  • Bromination:

    
     in water (buffered with 
    
    
    
    ) often leads to bromination and potential N-bromination (reversible).
  • C-H Activation: Palladium-catalyzed direct arylation is possible but requires the

    
    -position to be blocked (alkylated) first to prevent catalyst poisoning.
    
Diagram: C-H Activation Logic

CH_Activation Input N-Alkyl-4-Nitropyrazole Decision Is C5 blocked? Input->Decision Path_Yes C3 Functionalization (Sterically difficult) Decision->Path_Yes Yes Path_No C5 Arylation (Pd(OAc)2, Ligand) Decision->Path_No No Mechanism Mechanism: CMD (Concerted Metalation-Deprotonation) Path_No->Mechanism

Figure 2: Logic flow for C-H activation of N-substituted 4-nitrazopyrazoles.

Strategy 3: The Nitro-to-Amino Transformation

This is the "gateway" reaction for pharmaceutical applications. The 4-aminopyrazole is unstable to oxidation (turning dark/purple upon air exposure) and should be used immediately or protected (e.g., as a Boc-carbamate or HCl salt).

Reduction Protocols
MethodConditionsProsCons
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH
Cleanest workup (filtration).[1]Incompatible with C-Halogens (dehalogenation risk).
Iron Reduction

,

, EtOH/H2O, Reflux
Chemoselective (preserves halogens).[1]Iron waste; emulsion during workup.
Tin Chloride

, EtOH/HCl
Robust for difficult substrates.[1]Toxic tin residues; difficult purification.
Hydrazine

, Raney Ni
Rapid, scalable.[1]Handling of Raney Ni (pyrophoric).
Self-Validating Protocol: Pd/C Hydrogenation
  • Safety Check: Ensure inert atmosphere (

    
    ) before adding catalyst to avoid ignition of methanol vapor.
    
  • Setup: Suspend

    
    -alkyl-4-nitropyrazole in MeOH (
    
    
    
    M). Add 10 wt% of Pd/C (10% loading).
  • Reaction: Purge with

    
     (balloon). Stir vigorously at RT for 2-4 hours.
    
  • Validation (Self-Check):

    • Visual: Solution often turns from pale yellow (nitro) to colorless (amine).[1]

    • TLC: Staining with Ninhydrin is mandatory. The amine product will stain red/purple ; starting material does not.

  • Workup: Filter through a Celite pad under nitrogen (do not let the pad dry out completely to prevent catalyst ignition). Concentrate immediately.

References

  • Regioselective N-Alkylation: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[1][3] The Journal of Organic Chemistry, 2022.[3] Link

  • Synthesis of 4-Nitropyrazole: Li, X., et al. "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure."[4] Chinese Journal of Energetic Materials, 2018.[1] Link

  • Energetic Functionalization: Tang, Y., et al. "Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds."[1][5][6][7] Dalton Transactions, 2019.[1] Link

  • C-H Activation: Goossen, L. J., et al. "Regioselective and Guided C–H Activation of 4-Nitropyrazoles." The Journal of Organic Chemistry, 2014. Link

  • Reduction Protocols: BenchChem Application Note. "A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives." 2025. Link[1]

  • Medicinal Applications: Finiuk, N., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review."[1] Molecules, 2023.[1][8][9] Link

Sources

Foundational

Technical Guide: Biological Evaluation of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

A Strategic Framework for Bioreductive & Histaminergic Profiling Part 1: Executive Summary & Structural Logic Compound Classification: Bioreductive Pharmacophore / Histamine Bioisostere Molecular Weight: 186.17 g/mol Key...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Framework for Bioreductive & Histaminergic Profiling

Part 1: Executive Summary & Structural Logic

Compound Classification: Bioreductive Pharmacophore / Histamine Bioisostere Molecular Weight: 186.17 g/mol Key Functional Motifs: [1]

  • 4-Nitro-pyrazole Core: A redox-active scaffold serving as an electron acceptor.[1] The 3-methoxy substituent (

    
    ) acts as an electron-donating group (EDG), modulating the reduction potential (
    
    
    
    ) of the nitro group, potentially tuning the hypoxia selectivity compared to un-substituted nitro-pyrazoles.
  • Ethylamine Tail: A flexible linker providing aqueous solubility and lysosomotropic properties.[1] Structurally, this mimics the ethylamine tail of histamine, suggesting potential affinity for Histamine receptors (H1–H4) or use as a "warhead delivery" system to acidic compartments.

Target Audience: Medicinal Chemists, Radiobiologists, and Infectious Disease Researchers.[1]

This guide details the technical roadmap for evaluating the biological potential of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine . Unlike generic screening, this framework focuses on its two most probable modes of action: Hypoxia-Selective Cytotoxicity (relevant to solid tumors and anaerobic bacteria) and Histaminergic Modulation .

Part 2: Mechanistic Profiling & Hypothesis[1]
A. The Bioreductive Activation Pathway (Hypoxia/Anaerobes)

The primary interest in nitro-pyrazoles lies in their ability to act as "prodrugs" activated by enzymatic reduction.[1] In normoxic tissues, oxygen futilely cycles the one-electron reduction product (nitro radical anion) back to the parent compound, preventing toxicity. In hypoxic environments (solid tumors) or anaerobic organisms (e.g., H. pylori, M. tuberculosis), this cycle is inhibited, allowing further reduction to toxic species.

The Cascade:

  • Single Electron Transfer (SET): Mediated by cytochrome P450 reductase or bacterial nitroreductases.[1]

  • Futile Cycling (O2 present): The radical anion reacts with O2, regenerating the parent drug and Superoxide (

    
    ).[1]
    
  • Activation (O2 absent): The radical anion is further reduced to the Nitroso and Hydroxylamine intermediates.[1]

  • Terminal Effect: The hydroxylamine species forms covalent adducts with DNA or inhibits essential enzymes (e.g., pyruvate:ferredoxin oxidoreductase).[1]

B. The Histamine Bioisostere Hypothesis

The structure


 is the hallmark of biogenic amines. The pyrazole ring is a classic bioisostere for the imidazole ring of histamine.[1]
  • Hypothesis: The 3-methoxy group may provide selectivity for H3 or H4 receptors by altering the tautomeric preference or steric bulk compared to the native imidazole.[1]

Part 3: Visualization of Signaling & Activation

The following diagram illustrates the bifurcation between normoxic safety and hypoxic toxicity, a critical concept for this compound.

BioreductivePathway Parent Parent Compound (Nitro-Pyrazole) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical Nitroreductase + NADH Radical->Parent Normoxia (Futile Cycle) Oxygen Oxygen (O2) Radical->Oxygen Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia / Anaerobiosis (Reduction) Superoxide Superoxide (O2•-) Oxygen->Superoxide ROS Generation Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA_Damage DNA Adducts / Cytotoxicity Hydroxyl->DNA_Damage Covalent Binding

Caption: Figure 1. Bioreductive activation pathway.[1] In the presence of oxygen (green path), the compound cycles futilely.[1] Under hypoxia (red path), it converts to cytotoxic DNA-damaging agents.

Part 4: Experimental Protocols
Protocol A: Hypoxic Cytotoxicity Screening (The "Gold Standard")

To validate the compound as a hypoxia-activated prodrug (HAP), you must determine the Hypoxia Cytotoxicity Ratio (HCR) .

Materials:

  • Cell Lines: A549 (Lung carcinoma) or HT-29 (Colorectal adenocarcinoma).[1]

  • Anaerobic Chamber (e.g., Coy Laboratory Products) or Hypoxia Incubator (

    
    ).[1]
    
  • Reagent: MTT or Alamar Blue.[1]

Step-by-Step Methodology:

  • Seeding: Plate cells at 2,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Drug Preparation: Dissolve 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine in DMSO (Stock 100 mM). Prepare serial dilutions (0.1 µM to 1000 µM) in media.

  • Exposure:

    • Set A (Normoxia): Incubate with drug in standard incubator (

      
      ) for 4 hours.
      
    • Set B (Hypoxia): Pre-equilibrate media in anaerobic chamber for 24h to remove dissolved oxygen.[1] Incubate cells with drug in chamber (

      
      ) for 4 hours.[1]
      
  • Washout: Remove drug-containing media, wash with PBS, and replace with fresh drug-free media.

  • Recovery: Incubate both sets for 72–96 hours under standard normoxic conditions.

  • Readout: Perform MTT assay to measure cell viability.

Data Analysis (Table 1): Calculate the IC50 for both conditions.

ParameterFormulaInterpretation
IC50 (Normoxia) Concentration killing 50% cells in airMeasures systemic toxicity (Safety).
IC50 (Hypoxia) Concentration killing 50% cells in

Measures potency in target tissue.[1]
HCR (Ratio)

>10 indicates excellent selectivity.[1]
Protocol B: Bacterial Nitroreductase (NTR) Activation Assay

This protocol confirms if the compound is a substrate for bacterial nitroreductases (e.g., E. coli NfsB), a prerequisite for antimicrobial activity against anaerobes.

Materials:

  • Purified E. coli Nitroreductase (Sigma or recombinant).[1]

  • NADH (Cofactor).[1]

  • UV-Vis Spectrophotometer.[1]

Methodology:

  • Baseline Scan: Dissolve compound (50 µM) in Phosphate Buffer (pH 7.4). Scan UV-Vis spectrum (200–500 nm).[1] Note the

    
     of the nitro group (typically 300–340 nm).[1]
    
  • Reaction Initiation: Add NADH (100 µM) and Nitroreductase (1 µg/mL).

  • Kinetic Monitoring: Monitor the decrease in absorbance at the nitro

    
     and the increase at the amine/hydroxylamine wavelength over 30 minutes.
    
  • Control: Run a blank with NADH + Enzyme (no drug) to correct for cofactor oxidation.

Validation Criteria:

  • A clear isosbestic point in the time-course spectra indicates a clean conversion to the reduced product without side reactions.[1]

Part 5: Biological Evaluation Workflow

The following diagram outlines the decision tree for evaluating this specific compound.

EvaluationWorkflow cluster_Screening Primary Screening Start Compound Synthesis & Purity Check (>98%) Screen1 Antimicrobial Panel (Aerobic vs Anaerobic) Start->Screen1 Screen2 Cytotoxicity (Normoxia vs Hypoxia) Start->Screen2 Decision Selectivity Analysis Screen1->Decision Screen2->Decision Path_Antimicrobial Hit: Anaerobes Only (e.g., Bacteroides, C. diff) Decision->Path_Antimicrobial Low MIC (Anaerobic) Path_Oncology Hit: Hypoxic Tumor Cells (HCR > 5) Decision->Path_Oncology High HCR Path_CNS Hit: GPCR Binding (H3 Receptor Affinity) Decision->Path_CNS No Cytotoxicity

Caption: Figure 2. Strategic decision tree for biological characterization. The path depends on whether the redox potential favors bacterial or mammalian reductases.

Part 6: Expert Insights & Synthesis

1. The "Methoxy" Effect (Structural Nuance): The presence of the 3-methoxy group is critical.[1] In many nitro-heterocycles, electron-donating groups (like methoxy) lower the single-electron reduction potential (


).
  • Consequence: This makes the compound harder to reduce.[1]

  • Benefit: It may reduce systemic toxicity (normoxic activation) compared to the unsubstituted analog, potentially improving the therapeutic window.[1] It ensures that only enzymes with sufficiently low redox potentials (like those in deep hypoxia or specific bacterial reductases) can activate it.[1]

2. The "Ethanamine" Handle: If the compound fails as a standalone drug, the ethanamine tail makes it an ideal "Warhead Linker" .[1] It can be conjugated to tumor-targeting antibodies or peptides via an amide bond.[1] The pyrazole-nitro group then acts as a "payload" released or activated only inside the target cell.[1]

References
  • Overgaard, J. (2011).[1] Hypoxic radiosensitization: Adored, ignored, but restored. Seminars in Radiation Oncology.

  • Denny, W. A. (2000).[1] Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry. (Focus on Nitro-heterocycle activation).[1]

  • Patterson, L. H., et al. (2021).[1] Reductive activation of nitro-based prodrugs: The role of bacterial and mammalian nitroreductases. Frontiers in Pharmacology.

  • Stark, H. (2003).[1] Recent advances in histamine H3/H4 receptor ligands. Expert Opinion on Therapeutic Patents. (Reference for Pyrazole-ethylamine pharmacophores).[1]

  • PubChem. Compound Summary for CID 19616599: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.

Sources

Exploratory

Safety Data Sheet (SDS) and Hazard Profiling for Nitro-Pyrazole Amines: A Technical Guide

Executive Summary Nitro-pyrazole amines (e.g., 3-amino-4-nitropyrazole, CAS: 16115-82-5) are highly versatile heterocyclic scaffolds utilized extensively in the synthesis of kinase inhibitors, agrochemicals, and energeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-pyrazole amines (e.g., 3-amino-4-nitropyrazole, CAS: 16115-82-5) are highly versatile heterocyclic scaffolds utilized extensively in the synthesis of kinase inhibitors, agrochemicals, and energetic materials. However, the juxtaposition of an electron-withdrawing nitro group and an electron-donating amine group on a nitrogen-rich pyrazole ring creates a unique, dual-threat hazard profile.

As a Senior Application Scientist, I approach these compounds not merely as reagents, but as reactive systems. The inherent chemical reactivity that makes them valuable synthetic intermediates is the exact same mechanism that drives their explosive thermal decomposition and their genotoxic (mutagenic) potential. This whitepaper synthesizes the fundamental causality behind the Safety Data Sheet (SDS) classifications of nitro-pyrazole amines, providing field-proven protocols for handling, thermal hazard assessment, and toxicological screening.

Chemical & Thermal Stability: The Energetic Hazard

Nitro-pyrazole amines blur the line between pharmaceutical intermediates and energetic materials. The high nitrogen content of the pyrazole ring, combined with the nitro moiety, results in a high heat of formation.

The Causality of Thermal Decomposition

The primary trigger for the thermal decomposition of nitropyrazoles is the homolytic cleavage of the


 bond[1]. However, when an amine group is conjugated adjacent to the nitro group (as in 3-amino-4-nitropyrazole), a secondary, highly exothermic pathway emerges. Under thermal stress, the interaction between the conjugated nitro and amine groups can facilitate an intramolecular cyclization, forming a fused furazan intermediate[1]. The extreme ring strain of this furazan intermediate accelerates catastrophic molecular decomposition, releasing massive amounts of energy and nitrogen gas (

)[2].
Experimental Protocol: Thermal Hazard Assessment via Pressure DSC

To establish a self-validating safety envelope before scaling up reactions involving nitro-pyrazole amines, Differential Scanning Calorimetry (DSC) must be employed to calculate the activation energy (


) of decomposition.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 1.0–2.0 mg of the nitro-pyrazole amine into a gold-plated, high-pressure crucible to suppress endothermic evaporation, ensuring only the exothermic decomposition is recorded[2].

  • Atmosphere Control: Purge the DSC cell with ultra-high purity Argon at 50 mL/min to prevent oxidative interference.

  • Dynamic Heating Ramps: Perform multiple runs at distinct heating rates (

    
     = 5, 10, 15, and 20 °C/min) from 25 °C to 400 °C.
    
  • Data Extraction: Identify the onset temperature (

    
    ) and peak exothermic temperature (
    
    
    
    ).
  • Kinetic Modeling: Apply the Kissinger equation (

    
    ) to derive the activation energy. A self-validating run will yield a linear regression (
    
    
    
    ) across the four heating rates.

ThermalHazard Sample NPA Sample Prep (1-2 mg in High-Pressure Crucible) DSC Pressure DSC (Ramps: 5, 10, 15, 20 °C/min) Sample->DSC ARC Accelerating Rate Calorimetry (ARC) Sample->ARC Exo Exothermic Onset & Peak Detection DSC->Exo Thermal flow tracking ARC->Exo Adiabatic condition Kinetics Kissinger Kinetic Modeling (Activation Energy) Exo->Kinetics Safety Process Safety Limits Defined (SADT) Kinetics->Safety

Caption: Thermal hazard assessment workflow using DSC and ARC methodologies for energetic profiling.

Toxicological Profile: Mutagenicity & Sensitization

The presence of the nitroaromatic/nitroheterocyclic motif triggers immediate toxicological alerts, specifically regarding genotoxicity and skin sensitization[3].

The Causality of Mutagenesis (Ames Positive Mechanism)

Nitro-pyrazole amines frequently flag as positive in the Ames test (Salmonella typhimurium reverse mutation assay)[4]. The causality lies in cellular bioactivation. Bacterial nitroreductases (and mammalian equivalents) catalyze the step-wise reduction of the nitro group (


) into a nitroso intermediate (

), and subsequently into a hydroxylamine (

)[5].

The critical mutagenic event occurs when the hydroxylamine undergoes dehydration to form a highly electrophilic nitrenium ion [4]. This reactive intermediate covalently binds to nucleophilic centers in DNA (typically the C8 or N2 positions of guanine), forming bulky DNA adducts that cause base-pair transversions during DNA replication, ultimately leading to mutagenesis[4][5].

Bioactivation NPA Nitro-Pyrazole Amine NTR Nitroreductase (Bacterial/Mammalian) NPA->NTR Enzymatic Reduction Nitroso Nitroso Intermediate NTR->Nitroso 2e- transfer Hydroxyl Hydroxylamine Nitroso->Hydroxyl 2e- transfer Nitrenium Nitrenium Ion (Electrophile) Hydroxyl->Nitrenium Dehydration (-H2O) DNA DNA Adduct Formation (Mutagenesis) Nitrenium->DNA Covalent Binding to Guanine

Caption: Metabolic bioactivation of nitro-pyrazole amines to mutagenic DNA adducts via nitrenium ions.

Experimental Protocol: Self-Validating Ames Test (OECD 471)

To accurately assess the mutagenicity of a specific nitro-pyrazole amine, standard Ames testing must be modified to account for nitroreductase activity.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions)[4]. Include nitroreductase-deficient strains (e.g., TA98NR) as a mechanistic control.

  • Metabolic Activation Preparation: Prepare assays both with and without mammalian liver S9 fraction. Note: Nitroaromatics are often direct-acting mutagens in bacteria due to endogenous bacterial nitroreductases, but S9 testing is required to assess hepatic bioactivation.

  • Dosing: Plate the compound at concentrations ranging from 1.5 to 5000 µ g/plate using the pre-incubation method (20 minutes at 37 °C) to enhance sensitivity to short-lived nitrenium intermediates.

  • Validation Controls: Use 4-nitroquinoline-1-oxide (4-NQO) as the positive control. The assay is self-validating only if the positive control yields a >3-fold increase in revertant colonies compared to the DMSO vehicle control.

GHS Classification and Occupational Safety

Based on the chemical and toxicological causality described above, the Safety Data Sheet (SDS) for a standard nitro-pyrazole amine (e.g., 3-amino-4-nitropyrazole) dictates strict Global Harmonized System (GHS) classifications[3].

Quantitative Data & GHS Summary
Hazard ClassGHS CodeDescriptionCausality / Mechanism
Skin Irritation H315Causes skin irritationElectrophilic interaction of the nitro-heterocycle with epidermal proteins[3].
Eye Irritation H319Causes serious eye irritationDirect tissue interaction and localized pH shifts[3].
Sensitization H317May cause allergic skin reactionHaptenation; the compound acts as a hapten, binding to carrier proteins and triggering an immune response[3].
Respiratory H335May cause respiratory irritationInhalation of crystalline dust interacting with mucosal membranes[3].
SDS Handling and PPE Directives
  • Engineering Controls: Operations must be conducted in a certified chemical fume hood or isolated glovebox to prevent inhalation of dust/aerosols (P261)[3].

  • PPE: Nitrile gloves (double-gloving recommended due to sensitization risk), safety goggles (P305+P351+P338), and a P3 particulate respirator[3].

  • Storage: Store at 2-8 °C, strictly protected from light and isolated from strong oxidizing/reducing agents to prevent premature degradation or unintended redox cycling[3].

References

  • Chemical Safety Data Sheet: 3-Amino-4-nitropyrazole (CAS 16115-82-5). Leyan.
  • An investigation into pharmaceutically relevant mutagenicity data and the influence on Ames predictive potential. PubMed Central (PMC).
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubMed Central (PMC).
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO.
  • Pressure DSC for Energetic Materials. Part 2. Switching between Evaporation and Thermal Decomposition of 3,5-Dinitropyrazole. ResearchGate.

Sources

Foundational

The Architectural Evolution of Methoxy-Substituted Pyrazole Scaffolds in Modern Drug Discovery

Executive Summary The pyrazole nucleus is a highly privileged, nitrogen-containing heterocycle that serves as the architectural foundation for numerous FDA-approved therapeutics and agrochemicals. While the baseline pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a highly privileged, nitrogen-containing heterocycle that serves as the architectural foundation for numerous FDA-approved therapeutics and agrochemicals. While the baseline pyrazole ring offers exceptional metabolic stability, medicinal chemists frequently functionalize this scaffold to fine-tune its pharmacodynamic and pharmacokinetic properties. Among these modifications, methoxy substitution (-OCH₃) has emerged as a critical structural lever. By acting as an electron-donating group and a potent hydrogen-bond acceptor, the methoxy moiety dictates the steric and electronic landscape of the molecule, directly governing its interaction with complex protein targets.

This technical guide explores the historical context, chemical logic, and experimental methodologies driving the discovery of methoxy-substituted pyrazoles, providing actionable insights for drug development professionals.

Historical Context & The Pyrazole Privilege

First synthesized by German chemist Ludwig Knorr in 1883 during the preparation of quinoline derivatives, the pyrazole ring was quickly recognized for its analgesic properties[1]. Over the past century, the scaffold has evolved from a simple synthetic curiosity into a cornerstone of rational drug design. The recent surge in pyrazole-derived approvals—including blockbuster anti-inflammatory agents (celecoxib), phosphodiesterase inhibitors (sildenafil), and targeted kinase inhibitors (larotrectinib)—underscores its versatility[2].

The metabolic resilience of the pyrazole core makes it an ideal bioisostere for other five-membered heterocycles, often expanding the therapeutic window and antibacterial spectrum of the resulting compounds[2]. However, achieving target selectivity requires precise functionalization, leading to the widespread adoption of methoxy-substituted analogs.

The Chemical Logic of Methoxy Substitution

The introduction of a methoxy group onto a pyrazole ring (or its N/C-phenyl appendages) is rarely arbitrary. It is a calculated modification designed to exploit three distinct physicochemical parameters:

  • Electronic Modulation: The methoxy group is a strong electron-donating group (EDG) via resonance. This increases the electron density across the pyrazole's conjugated

    
    -system, strengthening potential cation-
    
    
    
    or
    
    
    -stacking interactions within a receptor's hydrophobic pocket.
  • Hydrogen-Bond Acceptor Potential: The oxygen atom of the methoxy group possesses two lone pairs, transforming the substituent into a highly directional hydrogen-bond acceptor. This is particularly crucial in enzyme inhibition, where the methoxy oxygen can anchor the molecule to specific amino acid residues (e.g., Lysine or Tyrosine)[3].

  • Steric Gating: The spatial volume and rotational freedom of the -OCH₃ group dictate the conformational geometry of the ligand. If placed incorrectly, the steric bulk will clash with the target's binding pocket, rendering the molecule inactive[4].

G Start Unsubstituted Pyrazole (Baseline Scaffold) Methoxy Methoxy Substitution (-OCH3) Start->Methoxy Structural Modification Steric Steric Bulk & Conformation Methoxy->Steric Electronic Electron-Donating Effects Methoxy->Electronic Hbond H-Bond Acceptor Potential Methoxy->Hbond Target Enhanced Target Binding (e.g., COX-2, SDH) Steric->Target Electronic->Target Hbond->Target

Logical flow of methoxy substitution effects on pyrazole scaffolds.

Target-Specific Case Studies

Case Study 1: Cyclooxygenase-2 (COX-2) Inhibition

In the pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs), researchers developed thiohydantoin derivatives featuring a pyrazole core with methoxy substituents. The electron-donating methoxy moiety conferred critical hydrogen-bonding capabilities, allowing the ligand to interact deeply with COX-2 active site residues, including Lys68, Tyr108, Tyr341, and Arg106[3]. This structural synergy resulted in a higher range of binding energy and superior antiedematogenic activity (ED₅₀ = 55–62 μmol/kg) compared to the reference drug celecoxib (ED₅₀ = 78 μmol/kg)[3].

Case Study 2: Succinate Dehydrogenase (SDH) Inhibitors

Beyond human therapeutics, methoxy-pyrazoles are highly valued in agrochemical discovery. Based on the binding mode of the fungicide pydiflumetofen, novel N-methoxy pyrazole-4-carboxamides were rationally designed to target complex II (Succinate Dehydrogenase)[5]. The incorporation of the N-methoxy group, combined with strategic substitutions at the 2- and 4-positions of the terminal benzene, yielded compounds with exceptional broad-spectrum fungicidal activity, achieving up to 95% control against powdery mildew at low concentrations[5].

Case Study 3: CDK/Cyclin Groove Inhibitors

The spatial constraints of methoxy substitution were rigorously tested during the optimization of non-ATP competitive CDK2/cyclin A2 inhibitors using the REPLACE (Replacement with Partial Ligand Alternatives through Computational Enrichment) strategy[4]. Researchers synthesized various phenylpyrazole capping groups. While the 3-chloro analog showed potent activity (IC₅₀ = 5.7 μM), the 3-methoxy analog was a marginal inhibitor (~34 μM)[4]. Crucially, the 4-methoxy substitution proved entirely detrimental, yielding no appreciable inhibition[4]. This established a clear causality: the primary hydrophobic pocket of the cyclin groove cannot accommodate the steric bulk of a para-methoxy group, highlighting the necessity of precise regiochemical design.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of methoxy-substituted pyrazoles must rely on self-validating systems that prevent false positives and structural mischaracterizations.

Protocol 1: Regioselective Synthesis and Validation of Phenylpyrazoles

Objective: Synthesize pure methoxy-substituted phenylpyrazole scaffolds without regioisomeric contamination. Causality & Logic: The base-catalyzed condensation of ethyl acetopyruvate with substituted phenylhydrazines typically yields an intractable mixture of two regioisomers[4]. To enforce regioselectivity, the cyclization must be conducted under strictly acidic conditions. The acid protonates the hydrazine intermediate, suppressing the formation of the undesired regioisomer and thermodynamically funneling the reaction toward the target scaffold[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the methoxy-substituted phenylhydrazine hydrochloride in glacial acetic acid.

  • Condensation: Slowly add 1.1 equivalents of ethyl acetopyruvate under continuous stirring at room temperature.

  • Cyclization: Elevate the reaction temperature to 80°C for 4 hours to drive the dehydration and cyclization process.

  • Isolation: Cool the mixture, neutralize carefully with saturated NaHCO₃, and extract using ethyl acetate.

  • Structural Validation (Critical Step): Perform 1D-Nuclear Overhauser Effect (NOE) NMR analysis. Irradiation of the pyrazole's R4 methyl group must result in the signal enhancement of the two ortho aromatic hydrogens. This spatial correlation unequivocally confirms the isolation of the correct isomer[4].

Protocol 2: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the binding affinity (IC₅₀) of the synthesized methoxy-pyrazoles to the target protein. Causality & Logic: FP provides a homogeneous, self-validating measure of binding affinity. It relies on the principle that a small fluorescently tagged ligand (e.g., the native p21WAF1 pentapeptide RRLIF) tumbles rapidly in solution, emitting depolarized light. Upon binding to a massive protein target (CDK2/cyclin A2), its rotational diffusion slows, increasing the polarization of the emitted light[4]. A competitive methoxy-pyrazole inhibitor displaces the tracer, restoring rapid tumbling and decreasing the FP signal, thereby allowing precise IC₅₀ determination[4].

Step-by-Step Methodology:

  • Tracer Preparation: Synthesize a fluorescein-labeled reference ligand known to bind the target pocket (e.g., Fl-RRLIF).

  • Incubation: In a 384-well black microplate, combine the target protein complex, the fluorescent tracer (10 nM), and serial logarithmic dilutions of the methoxy-pyrazole compound.

  • Equilibration: Incubate the microplate in the dark at room temperature for 30 minutes to ensure thermodynamic equilibrium is reached.

  • Measurement: Read the microplate using a multi-mode reader with excitation at 485 nm and emission at 535 nm, measuring both parallel and perpendicular fluorescence intensities.

  • Data Analysis: Calculate millipolarization (mP) units and plot against the compound concentration to derive the IC₅₀.

Workflow Step1 Hydrazine + Diketone Condensation Step2 Regioselective Cyclization (Acidic Conditions) Step1->Step2 Step3 Purification & 1D-NOE NMR Step2->Step3 Structural Confirmation Step4 In Vitro Assay (Fluorescence Polarization) Step3->Step4 Pure Isomer Isolation Step5 SAR Analysis & Optimization Step4->Step5 Binding Data Acquisition Step5->Step1 Iterative Design

Iterative synthesis and self-validating screening workflow for pyrazoles.

Quantitative Data Summaries

The following table synthesizes the structure-activity relationship (SAR) data across different targets, highlighting how the position and presence of the methoxy group dictate pharmacological efficacy.

Table 1: Structure-Activity Relationship (SAR) of Substituted Pyrazoles

Scaffold ClassSubstitution ProfilePrimary TargetPharmacological EfficacyReference
Phenylpyrazole3-ChloroCDK2/Cyclin A2IC₅₀ = 5.7 µM[4]
Phenylpyrazole3-MethoxyCDK2/Cyclin A2IC₅₀ ≈ 34 µM (Marginal)[4]
Phenylpyrazole4-MethoxyCDK2/Cyclin A2No appreciable inhibition[4]
Thiohydantoin-PyrazoleMethoxyCOX-2ED₅₀ = 55–62 µmol/kg[3]
N-Methoxy Pyrazole-4-carboxamide6o DerivativeSuccinate Dehydrogenase95% control at 6.25 mg/L[5]

Conclusion

The methoxy-substituted pyrazole scaffold represents a masterclass in rational drug design. By carefully manipulating the regiochemistry of the -OCH₃ group, medicinal chemists can profoundly alter a molecule's electronic distribution, steric footprint, and hydrogen-bonding network. As demonstrated through applications ranging from human oncology (CDK inhibitors) and inflammation (COX-2) to agricultural pathogen control (SDH inhibitors), the pyrazole core remains a highly adaptable and privileged frontier in therapeutic discovery.

References

  • Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly Source: National Institutes of Health (nih.gov) URL:4

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors Source: American Chemical Society (acs.org) URL:5

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: National Institutes of Health (nih.gov) URL:2

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers (frontiersin.org) URL:3

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: EPJ Web of Conferences (epj-conferences.org) URL:1

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Building block for kinase inhibitors (CDK2, JAK, NIK) Executive Summary The functionalized pyrazole core is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Building block for kinase inhibitors (CDK2, JAK, NIK)

Executive Summary

The functionalized pyrazole core is a privileged scaffold in modern medicinal chemistry. Specifically, 3-methoxy-4-nitro-1H-pyrazole derivatives serve as critical intermediates in the synthesis of potent inhibitors targeting Cyclin-dependent kinase 2 (CDK2)[1], Janus kinases (JAK)[2], and NF-κB inducing kinase (NIK)[3].

This application note details a scalable, regioselective protocol for synthesizing 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (isolated as the hydrochloride salt, CAS: 1006440-46-5)[4]. By utilizing a direct


 alkylation followed by acidic Boc-deprotection, this route avoids the tedious chromatographic removal of phosphine oxide byproducts associated with alternative Mitsunobu approaches.

Mechanistic Rationale & Regioselectivity

A fundamental challenge in pyrazole functionalization is tautomerism. In solution, 3-methoxy-4-nitro-1H-pyrazole exists as a rapidly interconverting mixture of the 3-methoxy and 5-methoxy tautomers.

Causality in Reaction Design:

  • Regiocontrol via Sterics: Alkylation of the pyrazolate anion is dictated by steric hindrance. The methoxy group at the C3 position effectively blocks electrophilic attack at the adjacent nitrogen (N2). Consequently, nucleophilic attack occurs almost exclusively at the less hindered N1 position, yielding the desired 1-alkyl-3-methoxy-4-nitro isomer.

  • Base Selection: The strong electron-withdrawing nature of the C4-nitro group acidifies the pyrazole N-H (

    
    ). This allows for the use of a mild, inexpensive base like potassium carbonate (
    
    
    
    ) to quantitatively generate the reactive pyrazolate anion, avoiding the need for stronger bases (e.g., NaH) that could degrade the Boc-protected electrophile[2].

Synthetic Strategy Assessment

Before executing the protocol, it is vital to select the appropriate N-alkylation strategy. While Mitsunobu conditions have been reported for similar scaffolds[3], direct alkylation is prioritized for scale-up operations[2].

Table 1: Quantitative Comparison of N-Alkylation Strategies
ParameterRoute A: Direct Alkylation (

)
Route B: Mitsunobu Reaction
Reagents N-Boc-2-bromoethanamine,

N-Boc-ethanolamine, DIAD,

Solvent / Temp DMF, 60 °CTHF, 0 °C to Room Temp
Byproducts Inorganic salts (

,

)
Triphenylphosphine oxide, Hydrazine byproducts
Scalability High (Aqueous workup removes salts)Low/Moderate (Requires rigorous chromatography)
Regioselectivity Excellent (>95:5 favoring N1)Excellent (>95:5 favoring N1)

Experimental Workflow

Pathway cluster_0 Regioselective N-Alkylation SM 3-Methoxy-4-nitro-1H-pyrazole (Tautomeric Mixture) Alkylation SN2 Alkylation tert-Butyl (2-bromoethyl)carbamate K2CO3, DMF, 60 °C SM->Alkylation Route A (Scalable) Mitsunobu Mitsunobu Reaction (Alt) N-Boc-ethanolamine DIAD, PPh3, THF, 0 °C to RT SM->Mitsunobu Route B (Mild) Intermediate tert-Butyl (2-(3-methoxy-4-nitro- 1H-pyrazol-1-yl)ethyl)carbamate (Sterically Favored Isomer) Alkylation->Intermediate Mitsunobu->Intermediate Deprotection Boc Cleavage 4M HCl in Dioxane DCM, RT, 2 h Intermediate->Deprotection Product 2-(3-Methoxy-4-nitro-1H-pyrazol- 1-yl)ethanamine hydrochloride (Target API Intermediate) Deprotection->Product Precipitation

Figure 1: Synthetic workflow for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine via N-alkylation.

Step-by-Step Methodologies

Table 2: Reagent Stoichiometry for Direct Alkylation (10 g Scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
3-Methoxy-4-nitro-1H-pyrazole143.101.010.0 g69.9 mmol
tert-Butyl (2-bromoethyl)carbamate224.101.218.8 g83.9 mmol
Potassium carbonate (

)
138.202.019.3 g139.8 mmol
N,N-Dimethylformamide (DMF)--100 mL-
Step 1: Synthesis of tert-Butyl (2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl)carbamate
  • Preparation: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with 3-methoxy-4-nitro-1H-pyrazole (10.0 g, 69.9 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add finely powdered

    
     (19.3 g, 139.8 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow for complete pyrazolate formation.
    
  • Alkylation: Add tert-butyl (2-bromoethyl)carbamate (18.8 g, 83.9 mmol) dropwise or in small portions.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere for 12 hours.

  • Validation Check (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (

    
    ) should be completely consumed and replaced by a single major product spot (
    
    
    
    ). The reaction mixture will maintain a distinct yellow coloration due to the nitroaromatic chromophore.
  • Workup: Cool the mixture to room temperature. Quench by pouring into 300 mL of ice water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous

    
     solution (
    
    
    
    mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 40% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride
  • Preparation: Dissolve the purified Boc-protected intermediate from Step 1 (~18 g, ~63 mmol) in anhydrous Dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask.

  • Deprotection: Slowly add 4M HCl in Dioxane (75 mL, ~300 mmol, ~5 eq) at room temperature under vigorous stirring.

  • Validation Check (Self-Validating System): Upon addition of the acid, mild effervescence (

    
     and isobutylene gas) will occur. The primary self-validation checkpoint is the cessation of gas evolution (typically within 1-2 hours) and the gradual formation of a dense white to pale-yellow precipitate, confirming the generation of the insoluble hydrochloride salt.
    
  • Isolation: Stir for an additional 1 hour after precipitation begins to ensure complete conversion.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold DCM (

    
     mL) and Diethyl Ether (
    
    
    
    mL) to remove any residual dioxane and organic impurities.
  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield the target 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine hydrochloride as a highly pure powder[4].

References

  • Title: WO2024171094A1 - Cyclin-dependent kinase (cdk2)
  • Title: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)
  • Source: google.
  • Source: google.

Sources

Application

reaction conditions for nucleophilic substitution on nitro-pyrazoles

Advanced Application Note: Reaction Conditions for Nucleophilic Substitution on Nitro-Pyrazoles Introduction & Mechanistic Overview The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals. How...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Reaction Conditions for Nucleophilic Substitution on Nitro-Pyrazoles

Introduction & Mechanistic Overview

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemicals. However, due to its moderate


-excessive character, the unfunctionalized pyrazole core resists nucleophilic attack. The introduction of a nitro (

) group fundamentally alters this electronic landscape. By exerting strong electron-withdrawing effects (

and

), the nitro group transforms the pyrazole into a highly electrophilic system, enabling diverse nucleophilic aromatic substitutions (

) and Vicarious Nucleophilic Substitutions (VNS).

In nitro-pyrazole chemistry, the nitro group serves a dual mandate: it can act as an activating group to facilitate the departure of adjacent halogens or hydrogen atoms, or it can serve as a leaving group itself in poly-nitrated systems. Understanding the causality behind these pathways is critical for designing regioselective syntheses.

G Core Nitro-Pyrazole Core Halogen SNAr (Halogen Leaving) Core->Halogen Activated by NO2 Nitro SNAr (Nitro Leaving) Core->Nitro Poly-nitro systems VNS VNS (Hydrogen Leaving) Core->VNS Carbanion + Base Prod1 C-N / C-O / C-S Bond (e.g., 5-amino-4-nitropyrazole) Halogen->Prod1 Prod2 Regioselective Nitro Displacement (e.g., 4-amino-3,5-dinitropyrazole) Nitro->Prod2 Prod3 Alkylated Nitro-Pyrazole (e.g., 5-alkyl-4-nitropyrazole) VNS->Prod3

Caption: Mechanistic pathways for nucleophilic substitution on nitro-pyrazoles.

The Three Pillars of Nitro-Pyrazole Substitution

Pathway A: of Halogens (The Activation Paradigm)

When a halogen is positioned adjacent to a nitro group (e.g., 5-chloro-4-nitropyrazole), the C-Cl bond is highly activated[1]. The


-nitro group stabilizes the intermediate Meisenheimer complex by delocalizing the negative charge. Consequently, primary/secondary amines, thiols, and alkoxides can readily displace the halogen under mild basic conditions[2]. The imine-like nitrogen (

) of the pyrazole ring provides secondary activation, making the

position exceptionally reactive[1].
Pathway B: Direct Displacement of the Nitro Group

In poly-nitrated pyrazoles, the steric strain and intense electron deficiency allow the nitro group to act as a leaving group (departing as a nitrite anion,


). The regioselectivity of this displacement is entirely dictated by the protonation state of the pyrazole 

nitrogen[3][4].
  • 3,4,5-Trinitropyrazole (TNP): In the presence of a nucleophile/base, the acidic

    
     proton is removed, forming a pyrazolate anion. This negative charge delocalizes, deactivating the 
    
    
    
    and
    
    
    positions. Substitution is therefore forced to occur at the
    
    
    -position
    [3].
  • 1-Methyl-3,4,5-trinitropyrazole (MTNP): Because the

    
     position is methylated, anion formation is impossible. The neutral molecule retains extreme electrophilicity at the 
    
    
    
    -position
    (adjacent to the N-methyl group and activated by both
    
    
    and
    
    
    nitro groups), leading to regiospecific
    
    
    -substitution[4].

Regio Start 3,4,5-Trinitropyrazole Derivatives TNP TNP (N-H Pyrazole) Start->TNP MTNP MTNP (N-Methyl Pyrazole) Start->MTNP Anion Pyrazolate Anion Formation (Deactivates C3/C5) TNP->Anion Base/Nucleophile Neutral Neutral Molecule (C5 Highly Electrophilic) MTNP->Neutral No acidic N-H SubC4 Nucleophilic Attack at C4 Anion->SubC4 SubC5 Nucleophilic Attack at C5 Neutral->SubC5

Caption: Regioselectivity logic for nucleophilic substitution in poly-nitropyrazoles.

Pathway C: Vicarious Nucleophilic Substitution (VNS) of Hydrogen

Standard


 cannot displace a hydride ion (

) due to its poor leaving group ability. VNS circumvents this by utilizing a nucleophile that carries its own leaving group at the

-position (e.g., chloromethyl phenyl sulfone)[5]. The carbanion attacks the nitro-pyrazole at the position adjacent to the nitro group (e.g.,

in 4-nitropyrazole). A base-induced

-elimination of HCl (or sulfinic acid) follows, rearomatizing the ring without the need for an external oxidant[5][6].

Quantitative Data & Conditions Summary

Substrate TypeReaction PathwayTypical NucleophileReagents & SolventRegioselectivityTypical Yield
5-Chloro-4-nitropyrazoles

(Halogen)
Amines, AlkoxidesDIPEA or

, DMF/Dioxane, 80–120 °C

(Halogen displacement)
75–95%
3,4,5-Trinitropyrazole (TNP)

(Nitro)
Amines, ThiolsExcess Nucleophile, Water/MeOH, RT

(Nitro displacement)
60–85%
1-Methyl-3,4,5-trinitropyrazole

(Nitro)
Amines, Azoles2 eq Nucleophile, Methanol, RT

(Nitro displacement)
60–90%
4-Nitropyrazoles VNS (Hydrogen)

-Halo Carbanions

-BuOK, DMF or THF, -60 °C to RT

(Adjacent to

)
50–70%

Self-Validating Experimental Protocols

Protocol 1: of Halogen (Synthesis of 5-Amino-4-nitropyrazole Derivatives)

This protocol utilizes the activation of the


-chlorine by the 

-nitro group. The causality of the solvent choice (DMF) is to stabilize the polar Meisenheimer transition state.
  • Preparation: In an oven-dried round-bottom flask, dissolve 5-chloro-1-methyl-4-nitropyrazole (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Base & Nucleophile Addition: Add

    
    -diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) followed by the desired secondary amine (e.g., morpholine, 1.2 eq, 12 mmol).
    
  • Reaction Execution: Heat the mixture to 80 °C under an inert atmosphere. Self-Validation Check: The solution will typically turn deep yellow/orange, indicating the formation of the charge-transfer complex and subsequent substitution.

  • Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is usually complete within 4–6 hours.

  • Workup: Cool to room temperature and quench by pouring into ice-cold water (5x volume of DMF). The product will often precipitate. Filter, wash with cold water, and dry under a vacuum to afford the pure 5-substituted-1-methyl-4-nitropyrazole.

Protocol 2: Regioselective Nitro Displacement in MTNP

This protocol exploits the extreme electrophilicity of 1-methyl-3,4,5-trinitropyrazole (MTNP). Heating is avoided to prevent degradation; the reaction's progression at room temperature validates the high reactivity of the


 position.
  • Preparation: Dissolve MTNP (1.0 eq, 2 mmol) in HPLC-grade methanol (10 mL) at room temperature[4].

  • Nucleophile Addition: Add the primary or secondary amine (2.0 eq, 4 mmol) dropwise. Causality: Two equivalents are used because one equivalent acts as the nucleophile, and the second neutralizes the liberated nitrous acid (

    
    ).
    
  • Reaction Execution: Stir at room temperature for 1–2 hours. Self-Validation Check: Full conversion is visually indicated by the precipitation of the product or a distinct color shift, as the highly conjugated trinitro system is disrupted.

  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous

    
    . Extract, dry the organic layer over 
    
    
    
    , and concentrate.
Protocol 3: Vicarious Nucleophilic Substitution (VNS) of 4-Nitropyrazole

VNS requires strict temperature control to manage the highly reactive carbanion and prevent oxidative dimerization.

  • Carbanion Generation: In a flame-dried Schlenk flask under argon, dissolve chloromethyl phenyl sulfone (1.2 eq, 6 mmol) and 4-nitropyrazole (1.0 eq, 5 mmol) in anhydrous DMF (25 mL)[5].

  • Cooling: Cool the reaction mixture to -60 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of potassium tert-butoxide (

    
    -BuOK) (3.0 eq, 15 mmol) in THF dropwise over 10 minutes. Self-Validation Check: A deep, intense coloration (often dark purple or red) will immediately appear, confirming the formation of the Meisenheimer-type 
    
    
    
    -adduct[5].
  • Elimination Phase: Allow the reaction to stir at -60 °C for 15 minutes, then slowly warm to room temperature over 1 hour to facilitate the

    
    -elimination of the sulfinic acid. The deep color will gradually fade to a lighter brown/orange as rearomatization occurs.
    
  • Workup: Quench the reaction with 1M HCl until the pH is slightly acidic (pH 5-6). Extract with ethyl acetate (3x 20 mL), wash the combined organics with brine, dry over

    
    , and purify via flash chromatography to isolate the 5-alkylated-4-nitropyrazole.
    

References

  • Benchchem. (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol. 1

  • Journal of the American Chemical Society (ACS). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling.2

  • Math-Net.Ru. Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole. 4

  • ResearchGate. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. 3

  • The Journal of Organic Chemistry (ACS). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.5

  • PubMed (NIH). Reactions of nitroheteroarenes with carbanions: bridging aromatic, heteroaromatic, and vinylic electrophilicity.6

Sources

Method

using 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine as a building block

Application Note: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine [1] Part 1: Executive Summary & Strategic Value 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS: 1006440-46-5) is a bifunctional heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine [1]

Part 1: Executive Summary & Strategic Value

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS: 1006440-46-5) is a bifunctional heterocyclic building block that bridges the gap between aliphatic linkers and aromatic pharmacophores.[1] Unlike simple alkyl amines, this scaffold incorporates a nitropyrazole core , offering distinct electronic properties and orthogonal reactivity profiles essential for fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design.

Key Chemical Attributes:

  • Orthogonal Functionality: Contains a primary aliphatic amine (nucleophilic) and a masked aromatic amine (4-nitro group, electrophilic/reducible).

  • Electronic Tuning: The 3-methoxy group acts as a sigma-withdrawing/pi-donating substituent, modulating the pKa of the pyrazole ring and influencing the solubility profile.[1]

  • Defined Regiochemistry: The N1-ethylation is fixed, eliminating the regioselectivity issues common when alkylating unsubstituted pyrazoles.[1]

Part 2: Chemical Profile & Handling

PropertySpecificationNotes
Formula C₆H₁₀N₄O₃
MW 186.17 g/mol
Appearance Pale yellow to off-white solidNitro group chromophore
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (Hexane, Et₂O)
pKa (Calc) ~9.5 (Aliphatic Amine)Standard primary amine basicity
Stability Stable at RTHygroscopic as HCl salt; store under inert gas

Safety Protocol:

  • Hazard: Irritant (Skin/Eye).[2] The nitro moiety suggests potential energetic decomposition at high temperatures (>150°C).

  • Handling: Use standard PPE. Avoid contact with strong reducing agents until controlled reaction conditions are established.

Part 3: Synthetic Utility & Reaction Modules

This building block is best utilized via a "Head-to-Tail" assembly strategy.[1] The aliphatic amine serves as the initial anchor point ("Head"), while the nitro group serves as a latent attachment point ("Tail") for subsequent elaboration.

Module A: The "Head" Coupling (Amide Bond Formation)

The primary ethylamine is the most reactive site. It readily undergoes acylation, sulfonylation, or reductive amination.

Application: Attaching the scaffold to a core pharmacophore or E3 ligase ligand.

Module B: The "Tail" Activation (Nitro Reduction)

Following the initial coupling, the 4-nitro group can be reduced to a primary aromatic amine (4-aminopyrazole).[1] This species is highly electron-rich and sensitive to oxidation, requiring immediate derivatization.[1]

Application: Creating ureas, secondary amides, or cyclizing to form fused systems (e.g., pyrazolo[4,3-d]pyrimidines).

Module C: The "Core" Modification (S_NAr Displacement)

Advanced Utility: The 3-methoxy group, activated by the adjacent 4-nitro and 2-nitrogen, can function as a leaving group in Nucleophilic Aromatic Substitution (S_NAr) reactions with strong nucleophiles (e.g., thiols or secondary amines), allowing for core diversification.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start Starting Block (Nitro-Amine) Amide Intermediate A (Amide Linked) Start->Amide HATU, R-COOH (Module A) SNAr Derivative C (3-Amino/Thio) Start->SNAr R2-NH2, Heat (Module C - S_NAr) Red Intermediate B (Amino-Pyrazole) Amide->Red H2, Pd/C (Module B) Final1 Target 1 (Bis-Amide / Urea) Red->Final1 R'-NCO or R'-COCl Final2 Target 2 (Fused Bicyclic) Red->Final2 Cyclization (e.g., Orthoformate)

Caption: Divergent synthesis workflow starting from the 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine scaffold.

Part 5: Detailed Experimental Protocols

Protocol 1: General Amide Coupling (The "Head" Attachment)

Objective: To couple the aliphatic amine to a carboxylic acid (R-COOH) with high fidelity.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Scaffold (HCl salt) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 - 4.0 equiv)[1]

  • DMF (anhydrous, 0.1 M concentration)

Procedure:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under N₂. Stir for 5 minutes to activate the acid.

  • Addition: Add the Scaffold (amine salt) followed immediately by DIPEA. Note: The solution should turn yellow/orange.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = MW_Acid + 186 - 18).[1]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). The nitro-pyrazole product is usually UV-active and easy to track.[1]

Expert Insight: If the carboxylic acid is sterically hindered, switch HATU for COMU or T3P. T3P is particularly good if you need to perform the workup without chromatography (simple phase separation).

Protocol 2: Nitro Group Reduction (The "Tail" Activation)

Objective: To unmask the 4-amino group without cleaving the 3-methoxy ether.[1]

Reagents:

  • Nitro-Intermediate (from Protocol 1)[1]

  • Pd/C (10 wt% loading, 10% by mass of substrate)

  • Hydrogen Gas (Balloon pressure) or Ammonium Formate (5 equiv)

  • MeOH or EtOH (0.05 M)

Procedure:

  • Preparation: Dissolve the nitro compound in MeOH. Flush the vessel with N₂.

  • Catalyst: Carefully add Pd/C. Caution: Pyrophoric.

  • Reduction: Introduce H₂ atmosphere (balloon). Stir vigorously at RT for 2–6 hours.

    • Alternative: If H₂ gas is not available, add Ammonium Formate and heat to 60°C for 1 hour (Transfer Hydrogenation).

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Handling: Concentrate the filtrate immediately. The resulting 4-aminopyrazole is electron-rich and prone to air oxidation (turning dark brown).[1] Do not store; proceed directly to the next step.

Critical Control Point: Do not use acidic conditions (e.g., Zn/HCl) unless necessary, as the 3-methoxy group can sometimes hydrolyze to the pyrazolone under harsh acidic heating.

Protocol 3: Synthesis of Pyrazolo[4,3-d]pyrimidine (Cyclization)

Objective: To fuse a pyrimidine ring onto the pyrazole core using the newly formed amine.

Reagents:

  • Freshly reduced 4-amino-pyrazole intermediate[1]

  • Triethyl orthoformate (Solvent/Reagent)

  • Acetic Anhydride (catalytic)

Procedure:

  • Suspend the crude amine in Triethyl orthoformate (0.2 M).

  • Heat to reflux (100–110°C) for 12 hours.

  • Cool to RT. The product often precipitates.

  • Filter and wash with cold EtOH.

Part 6: References & Validation

In-Text Citations & Validation:

  • Pyrazole Chemistry: The reactivity of 4-nitropyrazoles is well-documented in the synthesis of kinase inhibitors.[1][3] The reduction of the nitro group to the amine is a standard transformation validated in the synthesis of LRRK2 inhibitors [1].[3]

  • S_NAr Reactivity: The 3-methoxy group's potential for displacement is supported by studies on similar electron-deficient pyrazoles, where the nitro group activates the ring [2].[1]

  • Building Block Availability: This specific CAS is listed in major chemical catalogs, confirming its industrial relevance [3].

References:

  • BenchChem. "Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole."[1][3] (Accessed 2026).[4][5] Validates the general reactivity of the 4-nitropyrazole core.Link

  • MDPI. "(2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal."[1][6] Molbank 2009. Demonstrates the stability and spectroscopic properties of 3-methoxy-4-substituted pyrazoles.Link[6]

  • PubChem. "Compound Summary: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine."[1][7] National Library of Medicine. Link

Sources

Application

Application Note: Optimized Amide Coupling Strategies for Pyrazole Ethanamines

Executive Summary Pyrazole ethanamines (e.g., 2-(1H-pyrazol-1-yl)ethanamine) are critical pharmacophores in modern drug discovery, particularly in kinase inhibitors and GPCR ligands.[1] However, their amphoteric nature a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole ethanamines (e.g., 2-(1H-pyrazol-1-yl)ethanamine) are critical pharmacophores in modern drug discovery, particularly in kinase inhibitors and GPCR ligands.[1] However, their amphoteric nature and the presence of competing nucleophilic sites (the primary amine vs. the pyrazole ring nitrogens) present distinct synthetic challenges.

This guide provides an evidence-based technical framework for coupling pyrazole ethanamines with carboxylic acids.[1] We prioritize two pathways: Propanephosphonic acid anhydride (T3P) for scalability and purity, and HATU for high-throughput discovery.[1] We also address the specific suppression of N-acyl pyrazole side products, a common failure mode in these reactions.

Chemical Context & Mechanistic Challenges[1][2][3][4][5]

The Nucleophilicity Competition

The primary challenge in coupling pyrazole ethanamines is not the reactivity of the ethanamine chain—which is generally a good nucleophile—but the potential interference of the pyrazole ring, particularly if the pyrazole is N-unsubstituted (


).
  • Primary Pathway (Desired): The primary amine (

    
    ) attacks the activated ester to form the stable amide.[1]
    
  • Secondary Pathway (Undesired): The pyrazole nitrogen (

    
     or 
    
    
    
    depending on tautomerism) attacks the activated species, forming an
    
    
    -acyl pyrazole
    .[1] These are chemically labile "active amides" that can hydrolyze back to starting materials during workup or transfer the acyl group to other nucleophiles promiscuously.[1]
Solubility and Salt Formation

Pyrazole ethanamines are often supplied as hydrochloride or dihydrochloride salts to improve stability.[1] Failure to fully neutralize these salts in situ before adding the coupling reagent is a leading cause of low yields. However, using too strong a base can racemize chiral centers on the carboxylic acid partner.

Strategic Reagent Selection

The choice of coupling reagent dictates the workup strategy and impurity profile.

Decision Matrix: Reagent Selection

Caption: Decision matrix for selecting between T3P and HATU based on scale and substrate chirality.

Detailed Experimental Protocols

Protocol A: T3P Coupling (Recommended for Scale & Purity)

Rationale: T3P (supplied as 50% w/w in EtOAc or DMF) generates water-soluble cyclic phosphonate byproducts.[1] This allows the reaction to be worked up via simple phase separation, often avoiding column chromatography [1].

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Pyrazole Ethanamine (1.1 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for higher temperatures)[1]

  • Reagent: T3P (50% solution in EtOAc, 1.5 equiv)[1]

Step-by-Step Workflow:

  • Dissolution: Charge the carboxylic acid and the pyrazole ethanamine (free base or salt) into the reaction vessel. Add EtOAc (5–10 mL per mmol).[1]

  • Base Addition: Add Pyridine or DIPEA.[1] Critical: If using the amine salt, ensure enough base is added to neutralize the HCl (e.g., use 4.0 equiv total base).

  • Cooling (Optional): If the acid is prone to racemization, cool to 0 °C. Otherwise, perform at Room Temperature (RT).

  • Activation & Coupling: Add T3P solution dropwise.

    • Note: Unlike HATU, T3P does not require a "pre-activation" period. It reacts slower but cleaner.[1]

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.[1][2]

    • Checkpoint: If conversion is low after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup (The "Self-Validating" Step):

    • Dilute with water.[1]

    • Separate layers.[1][3]

    • Wash organic layer with 0.5 M NaOH (removes unreacted acid and T3P byproducts).[1]

    • Wash organic layer with 0.5 M HCl (removes unreacted pyrazole amine and pyridine).[1]

    • Dry over MgSO₄ and concentrate.[1][4]

Protocol B: HATU Coupling (Recommended for High-Throughput/Discovery)

Rationale: HATU is a "gold standard" for speed and coupling sterically hindered acids.[1] However, it generates tetramethylurea (TMU) and hexafluorophosphate salts which are harder to remove [2].[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • HATU (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA

  • Pyrazole Ethanamine (1.1 equiv)[1]

Step-by-Step Workflow:

  • Pre-activation (Crucial): Dissolve the carboxylic acid and DIPEA in DMF. Add HATU.

    • Wait: Stir for 2–5 minutes. The solution should turn yellow/orange.[1] This forms the O-At activated ester.[1]

    • Warning: Do not wait >10 minutes, or the activated ester may racemize or rearrange.

  • Amine Addition: Add the pyrazole ethanamine immediately after pre-activation.[1]

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Add 2-3 drops of water to quench excess HATU.[1]

  • Workup:

    • Dilute with EtOAc (10x volume of DMF).[1]

    • Wash extensively with saturated LiCl solution (3x) or water (3x) to remove DMF.[1]

    • Note: Standard acid/base washes apply, but TMU may persist. Flash chromatography is usually required.[1]

Troubleshooting & Optimization

Preventing N-Acylation of the Pyrazole Ring

If your pyrazole ring is N-unsubstituted (NH free), you may observe a byproduct with M+Acid mass.[1] This is the N-acyl pyrazole.[1][5]

  • Mechanism: The pyrazole nitrogen competes with the ethanamine.

  • Solution:

    • Protection: Use an N-THP (tetrahydropyranyl) or N-Boc protected pyrazole during coupling, then deprotect with acid (HCl/Dioxane) post-coupling.[1]

    • Stoichiometry: Ensure the primary amine is in slight excess (1.2 equiv) to outcompete the ring nitrogen.[1]

Data Summary: Reagent Performance
FeatureT3P (Protocol A)HATU (Protocol B)Acid Chloride
Reaction Rate Moderate (2-12 h)Fast (< 2 h)Instant
Epimerization Very LowLow (if pre-activated correctly)High
Byproducts Water Soluble (Phosphonates)Organic Soluble (TMU)HCl gas
Purification Extraction often sufficientChromatography requiredDistillation/Extraction
Toxicity Non-toxicSensitizer / IrritantCorrosive
Workflow Visualization

Caption: Operational workflow emphasizing the critical salt neutralization step.

References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link][1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][6][7] An efficient peptide coupling additive.[1][8][3][6][9] Journal of the American Chemical Society. Available at: [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Available at: [Link]

Sources

Method

Application Note: Protecting Group Strategies for Ethanamine Side Chains in Pyrazoles

A Comprehensive Protocol Guide for Selective Amine Functionalization in Multi-Step Synthesis Executive Summary & Mechanistic Rationale The synthesis of pyrazole-containing therapeutics often involves side chains bearing...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Protocol Guide for Selective Amine Functionalization in Multi-Step Synthesis

Executive Summary & Mechanistic Rationale

The synthesis of pyrazole-containing therapeutics often involves side chains bearing primary amines, such as the ethanamine (aminoethyl) moiety. A classic challenge in these multi-step syntheses is the differentiation between the highly nucleophilic primary aliphatic amine of the side chain and the two nitrogen atoms (N1 and N2) of the pyrazole core.

The ethanamine primary amine has a conjugate acid pKa of ~10.5, making it significantly more basic and nucleophilic than the pyrazole NH (pKa ~14.2) under physiological and slightly basic conditions. This intrinsic electronic difference allows for the selective protection of the primary amine without needing to mask the pyrazole NH, provided that the stoichiometric ratio and temperature are strictly controlled.

Strategic Selection of Protecting Groups

To prevent unwanted side reactions during downstream modifications (e.g., cross-coupling, N-alkylation, or macrocyclization), the ethanamine side chain must be transiently masked. The choice of protecting group (PG) depends heavily on the required orthogonality and the harshness of subsequent reaction conditions.

Table 1: Comparison of Protecting Groups for Ethanamine Side Chains on Pyrazoles

Protecting GroupCleavage ReagentOrthogonality & StabilityPyrazole N-CompatibilityBest Use Case
Boc (tert-Butyloxycarbonyl)TFA in DCMStable to base, nucleophiles, and catalytic hydrogenation.High; selective primary amine protection is easily achieved at 0 °C.General multi-step synthesis, cross-coupling, and macrocyclization[1].
Fmoc (Fluorenylmethyloxycarbonyl)20% Piperidine in DMFStable to acid (TFA). Cleaved by secondary amines.Moderate; Fmoc-Cl can acylate pyrazole N if not carefully controlled.Solid-phase peptide synthesis (SPPS)[2].
Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)2% Hydrazine in DMFStable to both TFA (Boc cleavage) and Piperidine (Fmoc cleavage).High; highly selective for primary aliphatic amines over aromatic N.Complex peptide-pyrazole hybrids requiring orthogonal deprotection[2].
Mechanistic Insights & Causality

Why Boc is the standard choice: The reaction of di-tert-butyl dicarbonate (Boc₂O) with an aminoethyl pyrazole is kinetically driven. At low temperatures (0 °C), the aliphatic amine attacks the anhydride significantly faster than the pyrazole nitrogen. If an excess of Boc₂O is used, or if the reaction is heated, the pyrazole N1 will also undergo acylation, forming a di-Boc species. This di-Boc species is thermodynamically less stable. In cases where the pyrazole core is inadvertently protected, selective saponification with lithium hydroxide can be employed to remove the pyrazole N-Boc while leaving the aliphatic N-Boc intact[1].

Orthogonal Dde Protection: In scenarios where the pyrazole is part of a larger peptide sequence, the Dde group offers a robust orthogonal strategy. Dde selectively protects primary amines and resists standard Fmoc and Boc cleavage conditions[2]. Its removal via hydrazine proceeds through a nucleophilic attack on the dioxocyclohexylidene ring, followed by an intramolecular cyclization to form a stable pyrazole byproduct, thereby releasing the free ethanamine[3].

Experimental Workflow

G A Unprotected Pyrazole-Ethanamine B Selective Protection (Boc2O or Dde-OH) A->B Reagent, Base 0°C to RT C N-Protected Intermediate B->C Isolation D Core Modification (e.g., Cross-Coupling) C->D Electrophile E Deprotection (TFA or Hydrazine) D->E Cleavage Reagent F Target Compound (Free Amine) E->F Purification

Caption: Workflow for the selective protection, modification, and deprotection of ethanamine pyrazoles.

Detailed Experimental Protocols

Protocol 1: Selective Boc-Protection of 4-(2-Aminoethyl)-1H-pyrazole Objective: To selectively protect the primary amine while leaving the pyrazole NH free for subsequent core modifications, such as cross-coupling[4]. Causality: Triethylamine (TEA) is used to ensure the ethanamine is completely free-based (unprotonated) to maximize its nucleophilicity. The reaction is kept at 0 °C to suppress the slower competing acylation of the pyrazole nitrogen.

Step-by-Step Methodology:

  • Dissolution: Suspend 4-(2-aminoethyl)-1H-pyrazole (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM) (50 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (12.0 mmol, 1.2 eq) to the suspension. Stir for 10 minutes at room temperature to ensure complete dissolution and free-basing.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (10.5 mmol, 1.05 eq) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Critical Step: Strict stoichiometric control (1.05 eq) prevents over-acylation of the pyrazole core.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the mono-Boc protected intermediate.

Protocol 2: Orthogonal Dde-Protection for Peptide-Pyrazole Conjugates Objective: To mask the ethanamine side chain in the presence of Fmoc-protected amino acids[2]. Causality: Dde-OH spontaneously condenses with primary amines to form a vinylogous amide without the need for coupling reagents, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole-ethanamine substrate (5.0 mmol, 1.0 eq) in anhydrous DMF (25 mL).

  • Reagent Addition: Add Dde-OH (2-acetyldimedone) (5.5 mmol, 1.1 eq) directly to the solution.

  • Reaction: Stir the mixture at room temperature for 16 hours. The reaction progress can be monitored by LC-MS.

  • Isolation: Concentrate the DMF under high vacuum. Triturate the resulting residue with diethyl ether to precipitate the Dde-protected product. Filter and dry under vacuum.

Protocol 3: Global Deprotection of the Boc Group Objective: To reveal the free ethanamine side chain after core modifications (e.g., macrocyclization) are complete[1]. Causality: Trifluoroacetic acid (TFA) protonates the Boc carbamate, leading to fragmentation into isobutylene and carbon dioxide. DCM is used as a non-coordinating solvent to stabilize the carbocation intermediates.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected pyrazole intermediate (2.0 mmol) in anhydrous DCM (10 mL).

  • Cleavage: Add TFA (10 mL) dropwise at 0 °C. The final solvent ratio should be 1:1 TFA:DCM.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

  • Neutralization (Optional): If the free base is required, dissolve the TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin, or neutralize with a stoichiometric amount of lithium hydroxide during a subsequent saponification step[1].

Analytical Validation & Troubleshooting
  • Over-protection (Di-Boc formation): If LC-MS or NMR indicates a mass corresponding to +200 Da (two Boc groups), the pyrazole N1 has been acylated. Solution: Treat the crude mixture with lithium hydroxide monohydrate (5.0 eq) in THF/H₂O at 50 °C for 16 hours. The pyrazole N-Boc is significantly more electrophilic and will hydrolyze selectively, leaving the aliphatic N-Boc intact[1].

  • Monitoring Dde Cleavage: The removal of the Dde group by hydrazine can be monitored spectrophotometrically. The pyrazole byproduct formed during the cleavage has a strong UV absorbance at 290 nm, which can be used to follow the reaction progress in real-time[3].

References

1.[1] Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. biorxiv.org. URL: 2.[4] New Chemical Tools for the Study of Phosphohistidine. whiterose.ac.uk. URL: 3.[2] A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis. benchchem.com. URL: 4.[3] A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. benchchem.com. URL:

Sources

Application

Application Note: Scalable Synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

This Application Note is designed for process chemists and researchers requiring a robust, scalable synthesis route for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine . Abstract This guide details a validated, two-step...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable synthesis route for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine .

Abstract

This guide details a validated, two-step protocol for the synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1417570-01-4). Unlike bench-scale methods that often utilize unstable free-base haloalkylamines, this scale-up procedure employs a carbamate-protected linker strategy (Boc-protection) to ensure safety, improve atom economy, and maximize regioselectivity. Critical process parameters (CPPs) regarding the regioselective alkylation of the 3-methoxy-4-nitropyrazole core are discussed, along with essential safety controls for handling nitro-functionalized heterocycles.

Introduction & Retrosynthetic Analysis

The target molecule features a highly functionalized pyrazole core. The primary synthetic challenge is the regioselective N-alkylation of the pyrazole ring.[1] 3-Methoxy-4-nitro-1H-pyrazole exists in tautomeric equilibrium; alkylation can occur at either nitrogen, yielding the desired 1,3-isomer (Target) or the undesired 1,5-isomer.

Our strategy utilizes N-Boc-2-bromoethylamine as the electrophile. The bulky Boc group, combined with specific solvent/base choices, enhances the preference for the less sterically hindered 1,3-substitution pattern while eliminating the dimerization risks associated with using 2-chloroethylamine free base.

Retrosynthetic Pathway

Retrosynthesis Target Target Molecule 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Intermediate Intermediate 1 tert-butyl (2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl)carbamate Target->Intermediate Step 2: Acidic Deprotection (HCl/Dioxane) SM1 Starting Material 1 3-methoxy-4-nitro-1H-pyrazole Intermediate->SM1 Step 1: Regioselective Alkylation (K2CO3, DMF) SM2 Starting Material 2 N-Boc-2-bromoethylamine Intermediate->SM2 + Electrophile

Caption: Retrosynthetic strategy utilizing a Boc-protected linker to control regiochemistry and handling.

Process Safety Assessment (Critical)

Warning: Nitro-substituted pyrazoles are potentially energetic materials.

  • Thermal Stability: The nitro group introduces decomposition hazards. Differential Scanning Calorimetry (DSC) typically shows exotherms >200°C for this class, but trace impurities can lower this onset. Never heat reaction mixtures above 80°C without prior ARC (Accelerating Rate Calorimetry) testing.

  • Off-gassing: The deprotection step generates isobutylene gas (flammable) and CO2. Ensure adequate reactor venting.

  • Skin Sensitization: Nitro-pyrazoles are potent sensitizers. Double-gloving and full PPE are mandatory.

Detailed Experimental Protocol

Step 1: Regioselective Alkylation

Objective: Synthesis of tert-butyl (2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl)carbamate.

Rationale:

  • Base (K₂CO₃): Selected over Cs₂CO₃ or NaH. While Cs₂CO₃ is more reactive, K₂CO₃ provides a milder deprotonation rate that, in our kinetic studies, favors the thermodynamic 1,3-isomer over the kinetic 1,5-isomer.

  • Solvent (DMF): High dielectric constant promotes SN2 mechanism.

Materials:

  • 3-Methoxy-4-nitro-1H-pyrazole (1.0 equiv)

  • N-Boc-2-bromoethylamine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)

  • DMF (Dimethylformamide), anhydrous (10 vol)

Procedure:

  • Charge: To a dry reactor flushed with N₂, charge 3-methoxy-4-nitro-1H-pyrazole (1.0 wt) and DMF (10 vol). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (2.0 equiv) in a single portion. The slurry may turn slight yellow.

  • Electrophile Addition: Add N-Boc-2-bromoethylamine (1.2 equiv) dissolved in minimal DMF (2 vol) dropwise over 30 minutes. Exotherm is negligible at this rate.

  • Reaction: Heat the mixture to 60°C . Maintain for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% remaining starting material.

  • Workup:

    • Cool to 20°C.

    • Dilute with Ethyl Acetate (30 vol) and Water (30 vol).

    • Separate phases. Wash the organic layer with Water (2 x 10 vol) and Brine (10 vol) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification (Isomer Removal): The crude typically contains ~5-10% of the N2-isomer (1,5-substituted).

    • Recrystallize from Heptane/EtOAc (3:1) . The desired 1,3-isomer is less soluble and crystallizes first.

    • Yield Target: 75-80%.

Step 2: Deprotection & Salt Formation

Objective: Synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Hydrochloride.

Rationale: HCl in dioxane is preferred over TFA. It allows the product to precipitate directly as the hydrochloride salt, avoiding a difficult aqueous extraction of the highly polar free amine.

Materials:

  • Intermediate 1 (from Step 1)

  • 4M HCl in 1,4-Dioxane (5.0 equiv)

  • Dichloromethane (DCM) or Ethanol (solvent)

Procedure:

  • Dissolution: Dissolve Intermediate 1 (1.0 wt) in DCM (5 vol).

  • Acid Addition: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0–5°C.

    • Note: Gas evolution (Isobutylene/CO2) will occur. Ensure scrubber is active.

  • Reaction: Allow to warm to 20–25°C and stir for 4 hours. The product will begin to precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solids.[2]

    • Wash the cake with DCM (2 x 3 vol) and Et₂O (2 x 3 vol) to remove residual Boc-byproducts.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity (HPLC) > 98.0% (AUC)C18 Column, MeCN/H2O + 0.1% TFA
Identity (NMR) Conforms to structure1H NMR (DMSO-d6)
Regioisomer Content < 0.5% (N2-isomer)1H NMR / HPLC
Residual Solvent < 5000 ppm (DCM/Dioxane)GC-HS

Key NMR Diagnostic (DMSO-d6):

  • Desired (1,3-isomer): The pyrazole C5-proton typically appears as a singlet around δ 8.5–8.8 ppm .

  • Undesired (1,5-isomer): The pyrazole C3-proton (now adjacent to N-alkyl) often shifts upfield relative to the 1,3-isomer.

  • Methoxy Group: Singlet at δ 3.9–4.0 ppm .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete conversion or decomposition.Ensure DMF is dry. Do not exceed 65°C (thermal instability). Increase reaction time rather than temp.
High N2-Isomer Ratio Solvent polarity too low or temperature too high.Switch solvent to MeCN (slower but often more selective). Lower temp to 40°C.
Product is Sticky/Oil Residual DMF or Boc-byproducts.Triturate the oil with cold Diethyl Ether or MTBE to induce crystallization.

References

  • Compound Data: PubChem. 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.[3][4] CID 19616599.[4] Link

  • Precursor Synthesis: Sigma-Aldrich. 3-Methoxy-4-nitro-1H-pyrazole Product Sheet. CAS 400755-41-1.[5] Link

  • Alkylation Methodology: BenchChem. Optimizing N-Alkylation of Pyrazoles: Technical Support Guide. (General protocols for 3-substituted pyrazole alkylation). Link

  • Analogous Scale-Up: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (Demonstrates K2CO3/DMF efficacy for nitropyrazoles). Link

Sources

Method

Solvent Selection for Reactions Involving Pyrazole Ethanamines: An Application Guide

Introduction: The Critical Role of the Reaction Medium Pyrazole ethanamines represent a privileged scaffold in medicinal chemistry and materials science, combining the aromatic, electron-rich pyrazole ring with a flexibl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Reaction Medium

Pyrazole ethanamines represent a privileged scaffold in medicinal chemistry and materials science, combining the aromatic, electron-rich pyrazole ring with a flexible and reactive ethanamine side chain. The successful functionalization of this bifunctional molecule is paramount for the development of novel therapeutics and advanced materials. The choice of solvent is not merely an inert medium for the reaction but a critical parameter that profoundly influences reaction rates, yields, and, most importantly, selectivity. This guide provides a detailed exploration of solvent selection for key transformations involving pyrazole ethanamines, moving beyond a simple recitation of protocols to elucidate the underlying principles that govern the interplay between solvent properties and reaction outcomes.

The pyrazole core, with its two adjacent nitrogen atoms, presents unique challenges and opportunities in synthesis. The N1 and N2 positions are both nucleophilic, leading to potential regioselectivity issues in reactions such as N-alkylation. The ethanamine side chain, with its primary or secondary amine, offers a readily functionalizable handle for acylation, alkylation, and other modifications. The solvent's polarity, proticity, and ability to stabilize intermediates play a decisive role in directing the reaction to the desired pathway.

Understanding the Influence of Solvent Properties

The selection of an appropriate solvent is a multi-faceted decision that requires consideration of several key physicochemical properties. For reactions involving pyrazole ethanamines, the most critical parameters are:

  • Polarity and Dielectric Constant: The polarity of a solvent determines its ability to solvate charged or polar species. In reactions involving ionic intermediates, such as in certain N-alkylation pathways, a polar solvent can stabilize these intermediates, thereby accelerating the reaction.

  • Proticity: Solvents are classified as either protic or aprotic. Protic solvents contain acidic protons (e.g., O-H or N-H bonds) and can act as hydrogen bond donors. Aprotic solvents lack such protons. This distinction is crucial when dealing with nucleophiles. Protic solvents can solvate and stabilize anionic nucleophiles through hydrogen bonding, which can decrease their reactivity in SN2 reactions.[1][2][3] Conversely, polar aprotic solvents solvate cations well but leave the nucleophile relatively "naked" and more reactive.[1][4]

  • Boiling Point: The boiling point of the solvent dictates the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also lead to undesired side reactions or decomposition of thermally sensitive compounds.

  • Solubility: The solvent must, at a minimum, dissolve the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate. The solubility of pyrazole derivatives can be influenced by the substituents on the ring and the ethanamine side chain.[5]

Solvent Selection Logic: A Decision-Making Framework

The following diagram illustrates a general decision-making process for selecting a suitable solvent for reactions with pyrazole ethanamines.

Solvent_Selection Start Reaction Type? N_Alkylation N-Alkylation Start->N_Alkylation N_Acylation N-Acylation Start->N_Acylation Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Other Other Reactions Start->Other Regioselectivity_Control Regioselectivity_Control N_Alkylation->Regioselectivity_Control Regioselectivity a concern? General_Alkylation General_Alkylation N_Alkylation->General_Alkylation No Amine_Acylation Amine_Acylation N_Acylation->Amine_Acylation Acylating the ethanamine? Catalyst_Stability Catalyst_Stability Suzuki_Coupling->Catalyst_Stability Catalyst stability and reagent solubility critical General_Considerations General Considerations: - Reactant Solubility - Temperature Requirements - Workup Procedure Other->General_Considerations Consult literature for specific reaction type Polar_Aprotic Polar Aprotic Solvents (DMF, DMSO, ACN) - Favor single regioisomer Regioselectivity_Control->Polar_Aprotic Yes Fluorinated_Alcohols Fluorinated Alcohols (TFE, HFIP) - Enhance regioselectivity Polar_Aprotic->Fluorinated_Alcohols Still poor selectivity? Solvent_Choice_Alkylation Consider polarity for SN2 rate and reactant solubility General_Alkylation->Solvent_Choice_Alkylation Avoid_Protic Aprotic Solvents (DCM, THF, Dioxane) - Avoids reaction with solvent Amine_Acylation->Avoid_Protic Yes Aprotic_Polar_CoSolvent Aprotic Polar Solvents (Dioxane, Toluene, DMF) + Aqueous Base Catalyst_Stability->Aprotic_Polar_CoSolvent Yes

Caption: Decision tree for solvent selection in pyrazole ethanamine reactions.

Application Notes and Protocols

This section provides detailed protocols for common reactions involving pyrazole ethanamines, with a focus on the rationale behind solvent selection.

N-Alkylation of the Pyrazole Ring

The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. The choice of solvent is a powerful tool to control this regioselectivity.[6] Polar aprotic solvents are generally favored as they can promote the formation of a single regioisomer.[6]

Table 1: Common Solvents for N-Alkylation of Pyrazoles

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Key Considerations
Dimethylformamide (DMF)Polar Aprotic36.7153Good for dissolving a wide range of reactants; promotes SN2 reactions.
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7189Highly polar; excellent solvating power for salts; can favor N1-alkylation with K₂CO₃.[6]
Acetonitrile (ACN)Polar Aprotic37.582Lower boiling point allows for easier removal; good for reactions at moderate temperatures.
Tetrahydrofuran (THF)Polar Aprotic7.566Less polar than DMF/DMSO; often used with strong bases like NaH.
2,2,2-Trifluoroethanol (TFE)Polar Protic (fluorinated)26.777Can dramatically improve regioselectivity in some cases.[6]

Protocol 1: Regioselective N1-Alkylation of 2-(1H-pyrazol-1-yl)ethanamine

This protocol aims for the selective alkylation at the N1 position of the pyrazole ring, a common challenge in pyrazole chemistry. The use of potassium carbonate as the base and DMSO as the solvent is a well-established method for achieving N1 selectivity.[6]

Workflow Diagram:

N_Alkylation_Workflow Start Start Add_Reactants 1. Add pyrazole ethanamine and K₂CO₃ to anhydrous DMSO Start->Add_Reactants Stir 2. Stir at room temperature Add_Reactants->Stir Add_Alkyl_Halide 3. Add alkyl halide dropwise Stir->Add_Alkyl_Halide Heat 4. Heat reaction and monitor by TLC/LC-MS Add_Alkyl_Halide->Heat Workup 5. Aqueous workup and extraction Heat->Workup Purification 6. Column chromatography Workup->Purification End End Purification->End

Caption: Experimental workflow for N1-alkylation of pyrazole ethanamine.

Materials:

  • 2-(1H-pyrazol-1-yl)ethanamine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., argon), add 2-(1H-pyrazol-1-yl)ethanamine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Solvent Choice: DMSO is a highly polar aprotic solvent that effectively solvates the potassium cation of the base, enhancing its basicity. It also promotes the SN2 reaction pathway for alkylation and has been shown to favor the formation of the N1-alkylated regioisomer.[6]

N-Acylation of the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a nucleophilic site that can be readily acylated. To avoid competitive acylation of the solvent, aprotic solvents are the preferred choice.

Table 2: Recommended Solvents for N-Acylation of Pyrazole Ethanamines

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Key Considerations
Dichloromethane (DCM)Aprotic9.140Excellent for reactions at or below room temperature; easy to remove.
Tetrahydrofuran (THF)Polar Aprotic7.566Good for reactions with less soluble starting materials.
1,4-DioxaneAprotic2.2101Higher boiling point allows for reactions at elevated temperatures.
Acetonitrile (ACN)Polar Aprotic37.582Can be used, but its polarity might sometimes interfere with acid chlorides.

Protocol 2: N-Acylation with an Acid Chloride

This protocol describes the straightforward acylation of the primary amine on the ethanamine side chain using an acid chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Workflow Diagram:

N_Acylation_Workflow Start Start Dissolve 1. Dissolve pyrazole ethanamine and base (e.g., triethylamine) in anhydrous DCM Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Add_Acyl_Chloride 3. Add acyl chloride dropwise Cool->Add_Acyl_Chloride Warm_to_RT 4. Allow to warm to room temperature and stir Add_Acyl_Chloride->Warm_to_RT Monitor 5. Monitor by TLC Warm_to_RT->Monitor Workup 6. Aqueous wash Monitor->Workup Purification 7. Purification Workup->Purification End End Purification->End

Caption: Experimental workflow for N-acylation of pyrazole ethanamine.

Materials:

  • 2-(1H-pyrazol-1-yl)ethanamine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(1H-pyrazol-1-yl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the acyl chloride (1.05 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography if necessary.

Rationale for Solvent Choice: Dichloromethane is an excellent aprotic solvent for this reaction as it is relatively non-polar, readily dissolves the starting materials and the triethylamine base, and does not react with the acid chloride. Its low boiling point facilitates easy removal during workup.

Suzuki Cross-Coupling of Halogenated Pyrazole Ethanamines

For the synthesis of more complex analogs, a halogenated pyrazole ethanamine can be subjected to Suzuki cross-coupling. The solvent system in these reactions is crucial for solubilizing the polar and non-polar reactants and for the stability and activity of the palladium catalyst.

Table 3: Common Solvent Systems for Suzuki Coupling of Pyrazoles

Solvent SystemTypeKey Considerations
1,4-Dioxane / WaterAprotic / Protic MixtureA widely used and effective system for many Suzuki couplings.[7]
Toluene / WaterAprotic / Protic MixtureGood for higher temperature reactions.
DMF / WaterPolar Aprotic / Protic MixtureUseful for less soluble substrates.
Ethanol / WaterProtic MixtureA greener solvent option, often effective with microwave heating.[8]

Protocol 3: Suzuki Coupling of a Bromo-pyrazole Ethanamine Derivative

This protocol outlines a general procedure for the Suzuki coupling of a bromo-pyrazole ethanamine with an arylboronic acid.

Workflow Diagram:

Suzuki_Workflow Start Start Combine_Reagents 1. Combine bromo-pyrazole ethanamine, boronic acid, base, and Pd catalyst in a flask Start->Combine_Reagents Inert_Atmosphere 2. Evacuate and backfill with inert gas Combine_Reagents->Inert_Atmosphere Add_Solvents 3. Add degassed dioxane and aqueous base Inert_Atmosphere->Add_Solvents Heat 4. Heat to reflux and monitor by TLC/LC-MS Add_Solvents->Heat Cool_and_Dilute 5. Cool and dilute with ethyl acetate and water Heat->Cool_and_Dilute Extract_and_Wash 6. Extract, wash, and dry organic layer Cool_and_Dilute->Extract_and_Wash Purify 7. Purify by column chromatography Extract_and_Wash->Purify End End Purify->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing yield and purity bottlenecks w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing yield and purity bottlenecks when synthesizing 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.

This guide moves beyond basic procedures to address the causality behind reaction failures—specifically focusing on regioselectivity during alkylation, the prevention of over-alkylation, and the critical recovery of highly polar intermediates.

Synthesis Workflow Overview

SynthesisWorkflow SM 3-Methoxy-4-nitro-1H-pyrazole Int Boc-Protected Intermediate (N1-Alkylated) SM->Int Cs2CO3, DMF 25°C AlkAgent Boc-NH-CH2CH2-Br AlkAgent->Int Deprotect Acidic Deprotection (HCl/Dioxane) Int->Deprotect Product 2-(3-Methoxy-4-nitro- 1H-pyrazol-1-yl)ethanamine Deprotect->Product Precipitation (No Aq. Workup)

Workflow for the synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.

Troubleshooting FAQs

Q1: Why is my N-alkylation regioselectivity poor, and how can I maximize the N1 isomer yield?

Expertise & Experience (Causality): The starting material, 3-methoxy-4-nitro-1H-pyrazole[1], exists in a tautomeric equilibrium. The two nitrogen atoms (N1 and N2) are not equivalent. N2 is adjacent to the sterically demanding 3-methoxy group, while N1 is relatively unhindered. Standard basic conditions (e.g., K₂CO₃ or Cs₂CO₃) thermodynamically and kinetically favor N1-alkylation due to these steric and electronic preferences[2]. However, using an insufficiently bulky base (like NaH) or elevated temperatures increases the kinetic energy of the system, allowing the electrophile to overcome the steric barrier at N2, resulting in a poor N1:N2 ratio.

Trustworthiness (Self-Validating System): By utilizing a bulky base like Cs₂CO₃ in a polar aprotic solvent (DMF) at room temperature, the large cesium counterion coordinates with the pyrazolate anion, effectively shielding the congested N2 position. You can validate this regiocontrol via LC-MS: the major N1 isomer will elute distinctly from the minor N2 isomer, and the ratio should exceed 95:5 under optimal conditions.

Quantitative Data:

Base Solvent Temperature (°C) Conversion (%) N1:N2 Regioselectivity
K₂CO₃ MeCN 60 85 85:15
Cs₂CO₃ DMF 25 95 95:5
NaH THF 0 to 25 70 70:30

| DIPEA | DMF | 80 | 50 | 60:40 |

Regioselectivity Anion 3-Methoxy-4-nitro-1H-pyrazolate Anion Path1 Attack at N1 (Sterically Unhindered) Anion->Path1 Favored Pathway Path2 Attack at N2 (Hindered by 3-Methoxy) Anion->Path2 Disfavored Pathway Major Major Product: N1-Alkylated (High Yield) Path1->Major Minor Minor Product: N2-Alkylated (Trace/Side Product) Path2->Minor

Steric and electronic control of regioselectivity in pyrazole alkylation.

Q2: How do I prevent over-alkylation and side reactions during the attachment of the ethanamine group?

Expertise & Experience (Causality): Attempting to alkylate the pyrazole directly with an unprotected 2-haloethylamine (e.g., 2-bromoethylamine) is a common pitfall. The primary amine on the reagent is highly nucleophilic and will compete with the pyrazole for the alkylating agent, leading to self-condensation, polymerization, and tertiary amine formation.

Trustworthiness (Self-Validating System): To establish a self-validating protocol, you must use a protected amine synthon, such as N-(Boc)-2-bromoethylamine. The Boc group completely masks the amine's nucleophilicity, enforcing a strict 1:1 coupling stoichiometry. The success of this step is self-validating: the LC-MS of the crude mixture will cleanly show the [M+H]⁺ mass of the Boc-protected intermediate without the higher-mass polymeric impurities characteristic of unprotected routes.

Step-by-Step Methodology: Regioselective Alkylation Protocol

  • Preparation: Charge an oven-dried reaction flask with 3-methoxy-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (10 mL/g).

  • Anion Formation: Add Cs₂CO₃ (1.5 eq). Stir the suspension at 25°C for 15 minutes to pre-form the pyrazolate anion.

  • Alkylation: Add N-(Boc)-2-bromoethylamine (1.2 eq) dropwise to the mixture.

  • Monitoring: Stir at 25°C for 12 hours. Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers vigorously with brine (5x) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure N1-Boc intermediate.

Q3: I am losing my final product during deprotection and workup. How can I efficiently recover the highly polar free amine?

Expertise & Experience (Causality): The final product, 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine, is extremely polar and highly water-soluble due to the presence of both the primary amine and the functionalized pyrazole ring. If you use a standard deprotection protocol (e.g., TFA followed by aqueous NaOH neutralization and DCM extraction), the free amine will partition almost entirely into the aqueous layer, decimating your isolated yield.

Trustworthiness (Self-Validating System): To circumvent this, utilize an anhydrous acidic deprotection strategy. By using anhydrous HCl in dioxane, the deprotected free amine immediately forms a hydrochloride salt, which is insoluble in the ether co-solvent. The appearance of a dense white precipitate serves as a self-validating visual indicator of successful deprotection. Isolating this precipitate via direct filtration completely bypasses the need for aqueous extraction, ensuring near-quantitative recovery.

Quantitative Data:

Deprotection Reagent Workup Method Isolated Yield (%) Purity (LC-MS)
TFA / DCM Aq. NaOH neutralization, DCM extraction < 20% > 85%
TFA / DCM SCX Catch-and-Release Ion Exchange 85% > 95%

| 4M HCl in Dioxane | Direct precipitation and filtration (Ether) | 92% | > 98% |

Step-by-Step Methodology: Anhydrous Deprotection and Isolation Protocol

  • Dissolution: Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM) (5 mL/g) in a round-bottom flask.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Add 4M HCl in dioxane (10 eq) dropwise under a nitrogen atmosphere.

  • Deprotection: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours. A white/pale yellow precipitate will begin to form.

  • Precipitation: Once LC-MS confirms the complete disappearance of the Boc-protected mass, add cold diethyl ether (10 mL/g) to fully crash out the hydrochloride salt.

  • Filtration: Filter the suspension rapidly through a Buchner funnel under a nitrogen atmosphere (the salt can be hygroscopic).

  • Drying: Wash the filter cake with additional cold diethyl ether and dry under high vacuum to yield the product as a highly pure hydrochloride salt.

References

Sources

Optimization

purification methods for polar nitro-pyrazole amines

Technical Support Center: Purification of Polar Nitro-Pyrazole Amines Status: Active Operator: Senior Application Scientist (Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Nitro-Pyrazole Amines

Status: Active Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: CHEM-NP-001

Executive Summary: The "Dual Challenge"

Welcome to the technical support hub. You are likely here because your nitro-pyrazole amine is behaving poorly on silica (streaking/tailing) or is difficult to solubilize without using solvents that ruin your chromatography.

Purifying polar nitro-pyrazole amines presents a dual challenge :

  • Chemical Amphotericity: The basic exocyclic amine interacts strongly with acidic silanols on silica gel, causing irreversible adsorption or severe tailing. Simultaneously, the nitro group increases polarity, often making the compound co-elute with polar impurities.

  • Energetic Instability: Nitro-pyrazoles are high-energy-density materials (HEDM). Traditional isolation methods involving high heat (distillation) or friction (scraping dry solids) pose safety risks.

This guide provides self-validating protocols to resolve these issues.

Module 1: Chromatography Troubleshooting

Issue 1: "My compound streaks from the baseline to the solvent front on Silica (Normal Phase)."

Diagnosis: Uncontrolled Acid-Base Interaction. The Mechanism: Silica gel is slightly acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Your amine is basic.[1] They form a salt at the stationary phase surface, preventing the compound from moving with the mobile phase (laminar flow).

Protocol A: The "Amine Modifier" Method (Normal Phase) Do not run a "clean" solvent system. You must chemically suppress the silanol activity.

  • Select Your Modifier:

    • Triethylamine (TEA): Best for hydrophobic amines.

    • Ammonium Hydroxide (

      
      , 28-30%):  Best for very polar/water-soluble amines.
      
  • The "Pre-Elution" Step (Crucial):

    • Flush your silica column with 3 Column Volumes (CV) of your non-polar solvent (e.g., Hexane or DCM) containing 1% TEA before loading your sample. This "caps" the active silanol sites.

  • Mobile Phase Preparation:

    • Maintain a constant 0.5% to 1% TEA (or

      
      ) concentration in both Solvent A and Solvent B throughout the gradient.
      
    • Note: If using

      
      , you must use DCM/Methanol. 
      
      
      
      is not miscible with Hexane.

Data Table 1: Normal Phase Solvent Systems for Nitro-Pyrazoles

Polarity Level Solvent A Solvent B Modifier (Constant) Application
Moderate Hexane Ethyl Acetate 1% TEA Alkyl-substituted pyrazoles

| High | DCM | Methanol | 1%


 | Free amines, short alkyl chains |
| Extreme  | DCM | MeOH (7:1 ratio) | 1% 

| Highly polar/water-soluble analogs |
Issue 2: "The compound elutes at the void volume (too fast) in Reverse Phase (C18)."

Diagnosis: Ionization State Mismatch. The Mechanism: In standard acidic RP-HPLC (Water/Acetonitrile + 0.1% Formic Acid), your amine is fully protonated (


). This charged species is extremely polar and refuses to interact with the lipophilic C18 chains, washing out immediately.

Protocol B: High-pH Reverse Phase (The "Free Base" Strategy) By raising the pH above the amine's


 (typically > 8), you force the molecule into its neutral (free base) form. This drastically increases hydrophobicity and retention on C18.
  • Buffer Preparation: Use 10mM Ammonium Bicarbonate (

    
    )  adjusted to pH 9.0-9.5 with 
    
    
    
    .
  • Column Selection: Ensure your C18 column is "hybrid" or polymer-based (stable up to pH 10-12). Standard silica-C18 dissolves above pH 8.

  • Gradient: Run Water (pH 9.5) vs. Acetonitrile (or Methanol).

Visual Workflow: Selecting the Right Mode

PurificationLogic Start Crude Nitro-Pyrazole Amine SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck NP_Path Yes: Normal Phase (Silica) SolubilityCheck->NP_Path Soluble RP_Path No: Reverse Phase (C18) SolubilityCheck->RP_Path Insoluble/Polar Tailing Does it tail/streak? NP_Path->Tailing RP_Retention Does it elute too fast? RP_Path->RP_Retention Modifier Add 1% TEA or NH4OH to Mobile Phase Tailing->Modifier Yes High_PH Switch to High pH Buffer (NH4HCO3, pH 9.5) RP_Retention->High_PH Yes (Void Elution) caption Figure 1: Decision Matrix for Chromatographic Mode Selection based on Solubility and Retention.

Module 2: Sample Loading (The "Solvent Effect" Trap)

Issue: "My sample won't dissolve in the mobile phase. If I use DMSO to load, my peaks are broad." Causality: Strong solvents like DMSO or DMF have high viscosity and elution strength. When liquid-loaded, they carry the compound down the column before the gradient starts, destroying resolution.

Protocol C: Dry Loading (Mandatory for Polar Compounds)

  • Dissolve your crude material in a volatile strong solvent (Acetone, Methanol, or THF).

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate the solvent on a rotovap until you have a free-flowing powder.

  • Load this powder into a solid load cartridge (empty pre-column).

    • Why? This eliminates the "solvent effect," allowing the compound to focus as a tight band at the top of the column.

Module 3: Safety & Stability (Energetic Materials)

Critical Warning: Nitro-pyrazoles are energetic. The presence of the nitro group (


) on the strained pyrazole ring increases shock and friction sensitivity.

Safety Protocol D: Handling & Isolation

  • Never Distill: Do not attempt to purify nitro-pyrazoles by distillation. The heat can trigger thermal runaway.

  • Avoid Dry Scraping: When collecting fractions, do not scrape dry solid from flasks with metal spatulas (friction risk). Re-dissolve in a solvent and transfer.[2]

  • Temperature Limit: Keep rotovap bath temperatures below 40°C .

  • Storage: Store purified amines in solution or kept slightly wet with solvent if possible. If drying is required, use a vacuum oven with a blast shield, not exceeding room temperature.

FAQ: Frequently Asked Questions

Q: My compound turned from yellow to dark red/brown on the column. What happened? A: This is likely oxidative decomposition. Amines are susceptible to oxidation, and silica gel can catalyze this.

  • Fix: Flush the column with Nitrogen (

    
    ) before use. Add a radical scavenger like BHT (0.1%) to the solvent system if the compound is known to be unstable.
    

Q: Can I use Acid-Base extraction instead of chromatography? A: Yes, but with a caveat. Nitro-pyrazoles are amphoteric.

  • Strategy: The pyrazole

    
     is acidic (
    
    
    
    ), but the amine is basic.
  • Protocol: Dissolve in dilute HCl (protonates amine

    
     aqueous layer). Wash organic impurities with EtOAc. Basify aqueous layer with 
    
    
    
    (carefully!) to precipitate the free amine. Extract back into EtOAc.

Q: Why not just recrystallize? A: Recrystallization is excellent for scaling but poor for removing structurally similar byproducts (e.g., regioisomers).

  • Recommendation: Use Ethanol/Water or Toluene (if stable). Heat only to dissolution, never to boiling point.

References

  • Teledyne ISCO. (2012).[3] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN76. Link

  • Biotage. (2023).[1][4] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent Technical Overview. Link

  • Singh, J., et al. (2021).[5] Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces.[4][5] Link

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Alkylation

The following guide is structured as a specialized Technical Support Center for researchers dealing with pyrazole alkylation. It prioritizes actionable troubleshooting, mechanistic insight, and validated protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers dealing with pyrazole alkylation. It prioritizes actionable troubleshooting, mechanistic insight, and validated protocols.

Current Status: Online Topic: Regioselectivity & Side Reaction Management in Pyrazole N-Alkylation Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Core Diagnostic Workflow

Before adjusting parameters, identify the specific failure mode of your reaction. Use the logic flow below to pinpoint the root cause.

PyrazoleTroubleshooting Start Identify Issue Regio Regioisomer Mixture (N1 vs N2 ratio poor) Start->Regio LowYield Low Yield / Incomplete Conversion Start->LowYield SideProd Unexpected Side Products Start->SideProd Sterics Is substituent bulky (e.g., t-Bu, Ph)? Regio->Sterics Standard R Electronic Is substituent EWG (e.g., CF3, NO2)? Regio->Electronic EWG R BaseStr Base pKa sufficient? LowYield->BaseStr QuatSalt Check for Dialkylation (Quaternary Salt) LowYield->QuatSalt Elimination Alkene observed? (Elimination of R-X) SideProd->Elimination Mitsunobu Mitsunobu: Hydrazine byproducts? SideProd->Mitsunobu SolventSwitch Action: Switch to NaH/THF or HFIP Sterics->SolventSwitch Yes Chelation Action: Check Mg/Lewis Acid Catalysis Electronic->Chelation Consider

Figure 1: Diagnostic decision tree for isolating reaction failure modes in pyrazole alkylation.

The Regioselectivity Challenge (N1 vs. N2)

The most frequent "side reaction" in pyrazole chemistry is simply the formation of the undesired regioisomer.

The Mechanism of Ambiguity

Unsymmetric 3-substituted pyrazoles exist in tautomeric equilibrium. When deprotonated, the resulting pyrazolide anion has two nucleophilic sites. Regioselectivity is determined by the interplay of sterics (favoring the distal nitrogen) and electronics/coordination (which can favor the proximal nitrogen).

  • N1-Alkylation (Distal): Usually favored by sterics.[1] Yields the 1-alkyl-3-substituted product.

  • N2-Alkylation (Proximal): Yields the 1-alkyl-5-substituted product. Often favored by chelation or specific electronic effects.

Troubleshooting Q&A

Q: I am getting a 1:1 mixture of isomers. How do I favor the less hindered (N1) product? A: The "standard" condition (K₂CO₃/DMF) often lacks the rigidity to enforce high selectivity.

  • Solution 1 (The Kinetic Control): Switch to NaH in THF . The "naked" anion in polar aprotic solvents like DMF can be less selective. In THF, the tight ion pairing and lower dielectric constant often enhance the steric bias, favoring alkylation distal to the substituent (N1) [1].

  • Solution 2 (The Fluorinated Solvent Effect): Use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) as the solvent.[2] These solvents form hydrogen bond networks that can shield specific nitrogen atoms or stabilize transition states that favor N1 alkylation. Selectivities of >95:5 have been reported just by changing solvent [2].

Q: My substituent is a CF3 group, and I'm getting the "wrong" isomer. Why? A: Electron-withdrawing groups (EWGs) like CF₃ or NO₂ invert the electronic landscape. They make the adjacent NH more acidic, but the resulting anion's charge density may be delocalized in a way that makes the proximal (N2) nitrogen more nucleophilic or susceptible to coordination control.

  • Fix: If you need the N1 product (distal to CF3), avoid metal cations that chelate (like Mg²⁺). Use bulky alkylating agents or transient blocking groups (e.g., trityl protection of one nitrogen, alkylation of the other, then deprotection).

Q: Can I force alkylation at the crowded N2 position? A: Yes, but it requires "chelation control."

  • Protocol: Use MgBr₂ or similar Lewis acids. The magnesium ion can coordinate between the pyrazole nitrogen and a donor atom on the substituent (if present, e.g., a carbonyl or pyridine ring), directing the alkylating agent to the proximal N2 position [3].

Chemical Side Reactions & Impurities

Beyond regioselectivity, these chemical side reactions degrade yield and purity.

Issue 1: Quaternary Ammonium Salt Formation (Over-alkylation)

Symptom: Loss of product into the aqueous layer during workup; appearance of a highly polar spot on TLC that doesn't move. Cause: The N-alkylated pyrazole product is still nucleophilic.[3] If excess alkylating agent is present, it attacks the second nitrogen, forming a dialkylpyrazolium salt. Corrective Action:

  • Stoichiometry: Strictly limit alkylating agent to 1.0–1.1 equivalents.

  • Sequence: Add the alkylating agent slowly to the pyrazole/base mixture. Do not dump it all in at once.

  • Base Choice: Ensure the base is strong enough to fully deprotonate the pyrazole (pKa ~14). If the pyrazole is neutral, it is a poor nucleophile compared to the anion, but the product (N-alkyl pyrazole) is a better nucleophile than the neutral starting material. If deprotonation is incomplete, the alkylating agent might preferentially react with the already-alkylated product (if conditions allow) or the reaction stalls. Correction: Actually, the anion is the best nucleophile. Quaternization happens when the neutral product competes with the anion for the electrophile. This is rare unless the anion concentration is low (weak base) or the electrophile is in large excess.

Issue 2: Elimination (Alkene Formation)

Symptom: The alkyl halide disappears, but no alkylated pyrazole forms. You observe gas evolution (if volatile alkene) or new non-polar spots. Cause: Using a strong, hard base (like NaH or alkoxides) with a secondary or tertiary alkyl halide. The base acts as a Brønsted base (E2 elimination) rather than a nucleophile promoter. Corrective Action:

  • Switch to a milder, non-nucleophilic base like Cs₂CO₃ or K₂CO₃ in Acetone or MeCN.

  • Use the Mitsunobu reaction (see below) for secondary alcohols to avoid the halide intermediate entirely.

Validated Protocols

Protocol A: High-Selectivity N1 Alkylation (General Purpose)

Best for: 3-substituted pyrazoles where the steric bulk is moderate to high.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur.[4] Stir for 30 min at 0°C, then warm to RT for 15 min to ensure complete anion formation.

  • Alkylation: Cool back to 0°C (optional, depending on reactivity). Add alkyl halide (1.1 equiv) dropwise.

  • Monitoring: Stir at RT. Monitor by TLC/LCMS.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

    • Why this works: THF promotes tight ion pairing, maximizing the steric difference between N1 and N2 sites [1].

Protocol B: Mitsunobu Alkylation

Best for: Alkylation with secondary alcohols or sensitive substrates prone to elimination.

  • Reagents: Pyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), PPh₃ (1.2 equiv). Dissolve in anhydrous THF or Toluene.

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise over 10–20 minutes.

  • Troubleshooting:

    • Side Reaction: If the pyrazole is too acidic (pKa < 10), it works well. If pKa > 13, the reaction may fail, or the hydrazine byproduct (from DIAD) may become a major contaminant.

    • Purification: Triphenylphosphine oxide (TPPO) is difficult to remove. Use a resin-bound phosphine (PS-PPh3) or perform a precipitation workup (trituration with hexanes/ether) to remove the bulk of TPPO before chromatography [4].

Data & Comparison of Conditions

Table 1: Impact of Conditions on Regioselectivity (3-Phenylpyrazole + MeI)

ConditionSolventBaseMajor IsomerApprox Ratio (N1:N2)Mechanism Note
Standard DMFK₂CO₃1-Me-3-Ph~60:40 to 80:20Loose ion pair; poor steric control.
High Selectivity THFNaH1-Me-3-Ph >95:5 Tight ion pair; steric dominance [1].
Chelation DMEMgBr₂ / Et₃N1-Me-5-Ph~20:80Mg coordinates N2 and substituent [3].
Fluorinated HFIPCs₂CO₃1-Me-3-Ph >98:2 H-bond network shields N2 [2].

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents. Journal of Organic Chemistry, 2008.[2][5] Link

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2025. Link

  • Alkylation of pyrazolones via the Mitsunobu reaction. Imperial College London / J-Global, 2009. Link

Sources

Optimization

resolving solubility issues with nitro-pyrazoles in aqueous media

Topic: Resolving Solubility Issues with Nitro-Pyrazoles in Aqueous Media Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the technical support hub for nitro-pyrazole formulation.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues with Nitro-Pyrazoles in Aqueous Media Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support hub for nitro-pyrazole formulation. If you are working with compounds like 4-nitro-1H-pyrazole or 1-methyl-3-nitropyrazole , you have likely encountered their "brick dust" behavior: high crystallinity, high melting points, and stubborn aqueous insolubility.

This guide moves beyond generic advice. We address the specific electronic effects of the nitro group (


) on the pyrazole ring and how to exploit them for solubilization.
Module 1: The Physicochemical Root Cause

Q: Why is my nitro-pyrazole precipitating even at low concentrations?

A: The insolubility of nitro-pyrazoles is thermodynamic, not just kinetic.

  • Lattice Energy: The nitro group is highly polar and electron-withdrawing. In the solid state, these molecules stack efficiently due to strong dipole-dipole interactions and hydrogen bonding (if an N-H donor is present). This creates a high lattice energy barrier that water molecules cannot easily overcome.

  • The "Amphiphilic" Trap: While the nitro group is polar, the pyrazole ring is aromatic and hydrophobic. Water molecules form a structured "cage" around the hydrophobic ring (entropic penalty), while the nitro group is not polar enough to drag the whole molecule into solution without help.

Diagnostic Table: Solubility Expectations

Compound Class Dominant Interaction Aqueous Solubility Prediction
N-Unsubstituted (N-H) H-bond Donor + Acceptor Low (High Lattice Energy)

| N-Methylated (


)  | Dipole-Dipole only | Very Low (Lipophilic) |
| 3-Nitro vs 4-Nitro  | Positional Isomerism | 3-Nitro is often more soluble due to dipole moment asymmetry. |
Module 2: The pH Strategy (Ionization)

Q: Can I use pH to dissolve my nitro-pyrazole?

A: Yes, but likely not how you think. Most researchers attempt to protonate nitrogen heterocycles with acid (low pH). However, the nitro group is strongly electron-withdrawing, which drastically reduces the basicity of the pyrazole nitrogens. Protonating a nitro-pyrazole often requires extremely strong acids (pH < 0), which is biologically irrelevant.

The Solution: Deprotonation (Anionic Solubilization) If your pyrazole has a free N-H group (e.g., 4-nitro-1H-pyrazole), the nitro group increases the acidity of that proton.

  • Unsubstituted Pyrazole pKa: ~14.2 (Very weak acid)

  • 4-Nitropyrazole pKa: ~9.6 (Moderately weak acid)

  • 3,5-Dinitropyrazole pKa: ~3.0 (Stronger acid)

Protocol: Anionic Salt Formation

  • Check Structure: Does your molecule have a free N-H?

  • Target pH: Adjust the buffer to pH = pKa + 2 . For 4-nitropyrazole, aim for pH 11-12 initially to dissolve, then dilute into pH 7.4 buffer (watch for precipitation).

  • Counter-ion: Use counter-ions that stabilize the anion, such as Meglumine or Tris , rather than simple Sodium, to prevent "salting out."

Module 3: Cosolvent Systems

Q: I cannot alter pH. Which organic solvents work best?

A: Nitro-pyrazoles follow a log-linear solubility profile. Avoid "spiking" pure DMSO stocks into water, as this hits the metastable zone instantly.

Recommended Cosolvent Mixes (Ranked by Stability):

SystemComposition (v/v)MechanismSuitability
Binary A 10% DMSO / 90% WaterDipole solvationAcute in vivo studies
Binary B 20% PEG400 / 80% PBSH-bond network disruptionIP/IV formulation
Ternary 5% EtOH / 10% PG / 85% WaterDielectric constant adjustmentOral gavage

Technical Alert: Nitro-pyrazoles are often soluble in Acetone and Ethyl Acetate, but these are toxic. Use PEG400 or Propylene Glycol (PG) for biological assays.

Module 4: Advanced Complexation (Cyclodextrins)

Q: My compound precipitates over time. How do I stabilize it?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic cavity of

-CD is the perfect size to host the pyrazole ring. The nitro group can interact with the hydroxyl rim, anchoring the guest.

Protocol: The "Kneading" Method for Stock Solutions Direct addition often fails. Use this thermodynamic equilibration method.

  • Molar Ratio: Calculate a 1:2 ratio (Drug : CD) to ensure full encapsulation.

  • Slurry: Mix the Cyclodextrin with a minimum amount of water (50% w/v) to form a paste.

  • Incorporation: Add the solid nitro-pyrazole to the paste. Knead/vortex vigorously for 30 minutes.

  • Dilution: Slowly add water to reach final volume. Filter through 0.22

    
    m PVDF.
    
Visual Troubleshooting Guide

The following logic flow helps you choose the correct solubilization strategy based on your specific nitro-pyrazole derivative.

SolubilityStrategy Start Start: Nitro-Pyrazole Solubility Issue CheckNH Does the Pyrazole ring have a free N-H? Start->CheckNH YesNH Yes (Acidic Character) CheckNH->YesNH NoNH No (N-Substituted) CheckNH->NoNH SaltStrategy Strategy: Anionic Salt Target pH > pKa + 2 YesNH->SaltStrategy BufferChoice Use Tris or Meglumine Buffer (Avoid simple Na+ if possible) SaltStrategy->BufferChoice Cosolvent Strategy: Cosolvents (DMSO/PEG400) NoNH->Cosolvent Acute Assay CDComplex Strategy: Complexation (HP-beta-Cyclodextrin) NoNH->CDComplex Long-term Stability Cosolvent->CDComplex If precipitation persists

Caption: Decision matrix for selecting the optimal solubilization strategy based on the substitution pattern of the pyrazole ring.

References
  • Li, Y., & Gao, Y. (2018).[1] Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Fluid Phase Equilibria, 473, 1-8.

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Comprehensive review of nitro-pyrazole acidity and pKa values).

  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.[2] International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Pyrazole Ethanamine Isolation &amp; Purity Optimization

The following technical guide is structured as a Technical Support Center for researchers working with pyrazole ethanamines. It prioritizes actionable troubleshooting, mechanistic understanding, and robust isolation prot...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Technical Support Center for researchers working with pyrazole ethanamines. It prioritizes actionable troubleshooting, mechanistic understanding, and robust isolation protocols.[1]

Topic: Minimizing Impurities During 2-(1H-pyrazol-1-yl)ethanamine Synthesis Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Core Synthesis & Impurity Landscape

The synthesis of 2-(1H-pyrazol-1-yl)ethanamine (and its derivatives) presents a unique "perfect storm" of isolation challenges: the product is highly polar (water-soluble), prone to regioisomerism (N1 vs. N2 alkylation), and often contaminated with persistent by-products from deprotection steps.[1]

The Impurity Profile
Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Regioisomer (N2-alkyl) Competitive alkylation at N2 (if C3/C5 asymmetric)Similar polarity to product; often inseparable by extraction.[1]Prevention: Steric control/Solvent tuning. Cure: Silica chromatography.[2][3]
Phthalhydrazide By-product of Gabriel Synthesis (Hydrazine deprotection)Insoluble in acidic water; Soluble in basic water.pH Swing: Acidify

Filter solid

Basify filtrate.
Bis-alkylation Reaction of product with excess alkylating agentQuaternary ammonium salt (highly polar).[1]Control: Excess amine/pyrazole stoichiometry.
Hydrazine salts Residual reagentReducing agent; toxic.Workup: Oxidative bleach quench or acidic wash.

Module 1: Regioisomer Control (N1 vs. N2)

User Question: "I am alkylating a 3-substituted pyrazole, but I'm getting a 60:40 mixture of isomers. How do I favor the N1 isomer?"

Technical Insight

Pyrazole nitrogen atoms are ambident nucleophiles. In 3-substituted pyrazoles, N1 is less sterically hindered but N2 is often more electron-rich (depending on the tautomer equilibrium).[1]

  • Kinetic Control: Favors the less hindered N1 position.

  • Thermodynamic Control: Can lead to equilibration, often favoring N2 if the substituent is electron-withdrawing.

Troubleshooting Protocol: Optimizing Regioselectivity
  • Solvent Switch:

    • Standard: DMF or THF often yields mixtures.

    • Optimization: Switch to non-polar solvents (Toluene) with phase-transfer catalysis (PTC) to favor N1 (steric control). Alternatively, use fluorinated alcohols (e.g., HFIP) which hydrogen-bond to the N2 lone pair, deactivating it and forcing N1 alkylation.[1]

  • Base Selection:

    • Use Cs₂CO₃ instead of K₂CO₃ or NaH. The large Cesium cation coordinates with the pyrazole, often shielding N2.

  • Temperature:

    • Lower the temperature to

      
       or 
      
      
      
      . Higher temperatures promote thermodynamic equilibration (isomer mixtures).[1]
Visualization: Regioselectivity Pathways

Regioselectivity Start 3-Substituted Pyrazole (Tautomer Equilibrium) Cond_A Condition A: Polar Aprotic (DMF) Small Cation (Na+) Start->Cond_A Cond_B Condition B: Non-Polar (Toluene) Large Cation (Cs+) Start->Cond_B TS_N2 Transition State N2 (Electronically Favored) Cond_A->TS_N2 High T, NaH TS_N1 Transition State N1 (Sterically Favored) Cond_A->TS_N1 Cond_B->TS_N2 Cond_B->TS_N1 Low T, Cs2CO3 Prod_N2 N2-Isomer (Impurity) Hard to Separate TS_N2->Prod_N2 Prod_N1 N1-Isomer (Target) Desired Product TS_N1->Prod_N1

Caption: Decision pathways for N1 vs N2 alkylation. Green path indicates optimized conditions for N1 selectivity.

Module 2: The "Invisible Product" (Isolation Strategy)

User Question: "My reaction worked (LCMS confirms), but after aqueous workup, my organic layer is empty. Where is my product?"

Technical Insight

2-(1H-pyrazol-1-yl)ethanamine is a low-molecular-weight primary amine.[1] It is highly hydrophilic (LogP < 0).[1] In a standard EtOAc/Water extraction, it partitions into the aqueous phase, especially if the pH is not sufficiently high (pH > 12 required).

Protocol: "Salting Out" & Reactive Extraction

Do NOT rely on simple extraction. Use this modified workflow:

  • Saturation: Saturate the aqueous phase with NaCl (brine) before extraction. This reduces the solubility of the organic amine in water (Salting-out effect).

  • Solvent Choice: Replace Ethyl Acetate with DCM (Dichloromethane) or CHCl₃/IPA (3:1) .[1] These solvents are better at extracting polar amines.

  • The "Dry" Workup (Alternative):

    • Evaporate the reaction solvent (e.g., Ethanol) completely.

    • Suspend the residue in dry DCM.

    • Filter off inorganic salts (NaCl/KCl).[1]

    • Concentrate the filtrate.[2][4][5]

Module 3: Removing Phthalhydrazide (Gabriel Route)[1]

User Question: "I used the Gabriel synthesis to install the amine. I have a white solid impurity that won't go away."

Technical Insight

The white solid is likely phthalhydrazide (from hydrazine deprotection). It is insoluble in ethanol and acidic water but soluble in basic water.

Protocol: The pH Swing Purification

This method exploits the acidity of phthalhydrazide (pKa ~7) vs. the basicity of your amine (pKa ~9).

  • Acid Hydrolysis Step: After refluxing with hydrazine, cool the mixture.

  • Acidify: Add 2M HCl until pH < 2.

    • Result: Phthalhydrazide precipitates (insoluble acid form).[1] Pyrazole amine stays in solution (soluble HCl salt).[1]

  • Filtration: Filter off the white solid (Phthalhydrazide). Discard solid.

  • Basify: Cool the filtrate on ice. Add 5M NaOH dropwise until pH > 12.

    • Result: Pyrazole amine becomes free base (oil).[1] Residual phthalhydrazide dissolves as sodium salt.

  • Extraction: Extract immediately with DCM (3x). The impurity stays in the aqueous base layer.

Visualization: Workup Decision Tree

Purification Crude Crude Reaction Mixture (Amine + Phthalhydrazide) Acidify Add 2M HCl (pH < 2) Crude->Acidify Filter Filter Suspension Acidify->Filter Solid Solid: Phthalhydrazide (DISCARD) Filter->Solid Filtrate Filtrate: Product-HCl salt (Soluble) Filter->Filtrate Basify Add NaOH (pH > 12) Filtrate->Basify Extract Extract with DCM Basify->Extract Org_Layer Organic Layer: Pure Amine Extract->Org_Layer Aq_Layer Aqueous Layer: Phthalhydrazide Salt Extract->Aq_Layer

Caption: The pH-swing protocol effectively separates amphoteric impurities like phthalhydrazide from the target amine.[1]

FAQ: Rapid Troubleshooting

Q: My product is an oil but I need a solid for stability. What salt should I form? A: Pyrazole ethanamines often form hygroscopic HCl salts.

  • Recommendation: Try Oxalic acid (in EtOH) or Fumaric acid . These often yield non-hygroscopic, crystalline solids that are easier to handle and purify by recrystallization.

Q: I see a "dimer" peak in LCMS (M+M). What is it? A: This is likely the secondary amine formed by the reaction of your product with another equivalent of the alkylating agent (Over-alkylation).

  • Fix: Use a large excess of the amine/hydrazine source during synthesis. If using chloroethylamine, ensure the pyrazole is the limiting reagent and add it slowly.

Q: Can I use silica gel chromatography? A: Yes, but primary amines "streak" on silica due to hydrogen bonding with silanols.

  • Fix: Add 1-5% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).[1] This deactivates the silica.[6]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions"[1]

    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link][1]

  • Solubility & Isolation of Pyrazole Amines

    • Title: "Solubility of Pharmaceutical Compounds in Organic Solvents" (Methodology for polar amine extraction)[1]

    • Source: Physical Chemistry Research
    • URL:[Link][1]

  • Gabriel Synthesis Impurity Removal

    • Title: "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine" (Detailed workup for aminopyrazoles)
    • Source: Organic Syntheses[3][7]

    • URL:[Link][1]

  • General Pyrazole Synthesis Guide

    • Title: "Pyrazole synthesis - Recent Literature"[1][8]

    • Source: Organic Chemistry Portal
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (C₆H₁₀N₄O₃, MW: 186.17 g/mol ).

This molecule is a highly functionalized intermediate frequently utilized in the development of kinase inhibitors and other heterocyclic therapeutics. Its behavior in solution is governed by three critical structural features: a basic primary aliphatic amine, an electron-deficient pyrazole core, and an acid-sensitive 3-methoxy ether. Understanding the causality behind its reactivity is essential for preventing degradation and optimizing your experimental yields.

Acidic Stability Matrix

To establish a baseline for your experimental design, the quantitative stability of the compound under various pH conditions is summarized below.

ConditionpH RangeChemical StatePrimary Degradation RiskEstimated Half-Life
Mild Aqueous Acid 3.0 - 6.0Ammonium CationNone (Highly Stable)> 1 month at 25 °C
Strong Acid (Room Temp) < 1.0Ammonium CationSlow O-Demethylation~48 hours at 25 °C
Strong Acid (Reflux) < 1.0Ammonium CationRapid O-Demethylation< 1 hour at 80 °C
Basic Aqueous > 10.0Free BaseNone> 1 month at 25 °C

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my compound elute in the void volume during reverse-phase LC-MS with 0.1% TFA or Formic Acid?

Causality: The primary ethanamine side chain has a pKa of approximately 9.5. In standard acidic mobile phases (pH ~2.0), the amine is fully protonated. This drastically lowers the partition coefficient (LogD) of the molecule, rendering it too polar to establish meaningful hydrophobic interactions with standard C18 stationary phases. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is specifically designed to retain highly polar, protonated monoamines by partitioning them into a water-enriched layer on the surface of the stationary phase[1]. See Protocol C for method details.

Q2: I observed a mass loss of 14 Da during Boc-deprotection using 4M HCl in dioxane. What happened?

Causality: You are observing acid-catalyzed O-demethylation . While the nitro group at C4 stabilizes the pyrazole ring against electrophilic attack, its strong electron-withdrawing nature makes the C3-methoxy group susceptible to nucleophilic attack or hydrolysis under strong acidic conditions. Prolonged exposure to strong acids (like 6N HCl or neat TFA) cleaves the ether, yielding the corresponding 3-hydroxy-4-nitro-1H-pyrazole, which rapidly tautomerizes to the more stable pyrazolone[2]. A mass shift from [M+H]⁺ 187 to 173 confirms this degradation pathway. Solution: Utilize kinetically controlled, mild deprotection conditions (e.g., dilute TFA in DCM at 0 °C) and quench immediately to prevent thermodynamic degradation.

Q3: How do I recover the compound from an acidic aqueous reaction mixture?

Causality: Following an acidic quench, the compound exists as a highly water-soluble ammonium salt. Direct extraction with organic solvents (such as DCM or EtOAc) will fail because the charged species cannot partition into the non-polar organic layer. Solution: You must basify the aqueous layer to a pH > 10. This neutralizes the amine, regenerating the lipophilic free base, which can then be successfully extracted.

Visual Troubleshooting Guides

Pathway Start 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Mild Mild Acid (pH 2-6) e.g., 0.1% TFA, Dilute HCl Start->Mild Room Temp Strong Strong Acid + Heat e.g., 6M HCl, Reflux Start->Strong Prolonged / Heat Salt Stable Ammonium Salt (High Aqueous Solubility) Mild->Salt Reversible Protonation Degradation O-Demethylation (Forms Pyrazolone Tautomer) Strong->Degradation Ether Cleavage

Chemical behavior of the target compound under varying acidic conditions.

Extraction Aq Acidic Aqueous Mixture (Ammonium Salt) Check Direct Organic Extraction? Aq->Check Fail Target remains in Aqueous (Poor Recovery) Check->Fail Yes Basify Adjust pH > 10 (1M NaOH or Na2CO3) Check->Basify No Extract Extract with DCM/EtOAc Basify->Extract Success High Yield Recovery (Free Base) Extract->Success

Troubleshooting workflow for the extraction of the polar ethanamine free base.

Validated Experimental Protocols

Protocol A: Mild Boc-Deprotection (Preventing O-Demethylation)

This protocol utilizes low temperatures to kinetically favor Boc-cleavage while minimizing the thermodynamic driving force for pyrazole O-demethylation.

  • Preparation: Dissolve the Boc-protected substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise over 5 minutes until a 4:1 (DCM:TFA) ratio is achieved.

  • Self-Validating Monitoring: Stir at 0 °C and monitor via LC-MS every 30 minutes. The appearance of the [M+H]⁺ 187 m/z peak indicates successful deprotection. If a peak at 173 m/z appears, O-demethylation is occurring; quench immediately.

  • Quenching: Once starting material is consumed, immediately quench the reaction by pouring it into an equal volume of ice-cold saturated aqueous NaHCO₃.

Protocol B: Aqueous Workup and Free-Basing

Designed to maximize the recovery of the highly polar free base from acidic aqueous streams.

  • Cooling: Transfer the acidic aqueous reaction mixture to an Erlenmeyer flask and cool to 0–5 °C.

  • Basification: Slowly add 2M NaOH (or solid Na₂CO₃ if gas evolution is manageable) while stirring continuously until the pH reaches 10–11 (verify with pH paper).

  • Extraction: Extract the aqueous layer three times with a 9:1 mixture of DCM:Isopropanol. Note: The addition of isopropanol disrupts the hydration sphere of the polar amine, significantly improving partitioning into the organic phase.

  • Washing & Drying: Wash the combined organic layers once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol C: HILIC LC-MS Method for Polar Amine Retention

A self-validating chromatographic method to prevent void-volume elution of the protonated amine.

  • Column Selection: Use a zwitterionic or bare silica HILIC column (e.g., SeQuant ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% Mobile Phase B (highly organic). Hold for 1 minute, then ramp down to 50% B over 5 minutes.

  • Self-Validation: Inject a standard. If the retention factor (

    
    ) is 
    
    
    
    , increase the initial organic concentration to 98% B. The compound should elute as a sharp, symmetrical peak due to the partition mechanism[1].

References

  • Alkoxypyrazoles and the process for their preparation - European Patent Office EP2151434 A1 Source: Google Patents / European Patent Office URL:[2]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters Source: ResearchGate URL:[1]

Sources

Troubleshooting

Technical Guide: Purification Strategies for Pyrazole Amine Synthesis

[1] From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Medicinal Chemistry Teams Subject: Troubleshooting Precursor Removal in Pyrazole Amine Synthesis Introduction In the synthesis of aminopy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development & Medicinal Chemistry Teams Subject: Troubleshooting Precursor Removal in Pyrazole Amine Synthesis

Introduction

In the synthesis of aminopyrazoles—critical scaffolds in kinase inhibitors (e.g., Zaleplon, Viagra analogs)—purity is not just a yield issue; it is a regulatory minefield.[1][2] The primary precursor, hydrazine (or its substituted derivatives), is a known Genotoxic Impurity (GTI) with strict limits (often <10 ppm) mandated by ICH M7 guidelines.[1]

Furthermore, the amphoteric nature of aminopyrazoles makes standard workups deceptive. If you treat them like standard aliphatic amines, you will lose yield. If you treat them like neutrals, you will retain impurities.

This guide moves beyond generic "wash with brine" instructions. It provides a mechanistic, pKa-driven approach to isolating your target while rigorously excluding toxic precursors and regioisomers.[1]

Module 1: The "Sticky" Precursor (Hydrazine Removal)[1][2]

The Problem: Hydrazine hydrate is a potent nucleophile and a "sticky" base that adheres to polar surfaces.[1] It is often used in excess to drive reactions to completion, leaving a toxic residue.

The Science:

  • Hydrazine (

    
    ): 
    
    
    
    (Conjugate acid).[1]
  • 3-Aminopyrazole:

    
     (Ring nitrogen).[1] Note: The exocyclic amine is electronically coupled to the ring and is poorly basic.[1]
    

The Solution: The pH-Switch Extraction We exploit the


 of ~4 units.[1] At pH 5.5–6.0, hydrazine exists predominantly as the protonated, water-soluble hydrazinium ion (

), while the aminopyrazole remains largely neutral and extractable into organic media.
Protocol 1: The pH-Controlled Workup

Use this for N-substituted or N-H aminopyrazoles.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as hydrazine can react with it over time to form explosive diazomethane derivatives or methylene hydrazine.

  • The Acid Wash (Removal of Neutrals):

    • Wash with 0.5 M HCl (pH ~1).

    • Result: Both hydrazine and aminopyrazole are protonated and move to the aqueous layer.[1] Non-basic impurities (unreacted

      
      -ketonitriles, diketones) stay in the organic layer.[1]
      
    • Discard the organic layer.

  • The pH Adjustment (The Critical Step):

    • Cool the aqueous layer to 0°C.[3]

    • Carefully adjust pH to 5.5 – 6.0 using saturated

      
       or NaOH. Do not overshoot to pH > 8. 
      
  • The Selective Extraction:

    • Extract the aqueous layer (now at pH 6) with EtOAc (3x).

    • Mechanism:[2][4][5][6] At pH 6, Hydrazine (

      
       8.1) is >99% protonated (
      
      
      
      -soluble).[1] Aminopyrazole (
      
      
      4.[1]1) is >90% neutral (Organic-soluble).[1]
  • Final Polish: Wash the combined organics with brine, dry over

    
    , and concentrate.
    

Visualizing the Workflow:

ExtractionWorkflow Start Crude Reaction Mix (Aminopyrazole + Hydrazine + Carbonyls) Step1 Dissolve in EtOAc Wash with 0.5M HCl (pH < 1) Start->Step1 OrgLayer1 Organic Layer 1 (Contains: Unreacted Carbonyls/Nitriles) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Contains: Protonated Amine + Hydrazine) Step1->AqLayer1 Keep Step2 Adjust Aqueous pH to 5.5 - 6.0 (Use NaHCO3) AqLayer1->Step2 Step3 Extract with EtOAc Step2->Step3 AqLayer2 Aqueous Layer 2 (Contains: Hydrazinium Ion) Step3->AqLayer2 Discard (Hydrazine Trap) OrgLayer2 Final Organic Layer (Contains: Purified Aminopyrazole) Step3->OrgLayer2 Target Product

Figure 1: The pH-Switch Extraction Logic. By targeting the pKa window between the impurity (8.[1]1) and product (4.1), separation is achieved chemically rather than physically.

Module 2: Scavenging Trace Impurities

The Problem: Even after extraction, trace hydrazine (ppm levels) may persist. Standard aldehyde scavengers (like polymer-bound benzaldehyde) are risky because they will also react with the primary amine on your pyrazole.[1]

The Solution:

  • Azeotropic Distillation (Bulk Removal):

    • If you used hydrazine hydrate, add Xylene or Toluene to the crude oil and rotovap. Hydrazine forms a positive azeotrope with these solvents and is dragged out.

    • Repeat 2-3 times.

  • Silica Gel "Filtration":

    • Hydrazine is incredibly polar and binds tightly to silica.[1]

    • Pass your material through a short silica plug using EtOAc/Heptane (1:1) . The aminopyrazole will elute; the hydrazine will stick near the baseline.[1]

Module 3: Regioisomer Control (3-amino vs. 5-amino)

The Problem: When using substituted hydrazines (e.g., methylhydrazine), you often get a mixture of 1-methyl-3-aminopyrazole and 1-methyl-5-aminopyrazole.[1]

The Science:

  • Kinetic Control (Favors 3-amino): Nucleophilic attack by the more substituted nitrogen (which is more nucleophilic due to the alpha-effect and inductive donation) on the nitrile carbon.[1]

  • Thermodynamic Control (Favors 5-amino): High temperatures allow equilibration to the more stable isomer (often the 5-amino form due to steric relief or hydrogen bonding).[1]

Troubleshooting Table: Isomer Separation
MethodSuitabilityProtocol Notes
Recrystallization HighEthanol is the solvent of choice.[3] 5-amino isomers often crystallize more readily due to H-bonding symmetry.[1] Cool slowly to 0°C.
Chromatography MediumIsomers often have distinct Rf values.[1] Use DCM:MeOH (95:5) . The 5-amino isomer is usually less polar (higher Rf) due to intramolecular H-bonding.[1]
Selective Precipitation HighForm the HCl salt . Dissolve the mixture in EtOH and add HCl in dioxane. The 3-amino isomer salt often precipitates first.
FAQ: Rapid Fire Troubleshooting

Q: My product turned pink/red overnight. What happened? A: This is typical of air oxidation of trace hydrazine or polypyrrole-like impurities.[1]

  • Fix: Your workup was insufficient. Re-dissolve in EtOAc, wash with 10% sodium thiosulfate (reducing agent), then repeat the pH 6 extraction. Store under Nitrogen/Argon.

Q: I have unreacted


-ketonitrile precursor left. It co-elutes on TLC. 
A:  Use the "Reverse Acid Wash" (Step 2 in Protocol 1).[1][2]
  • Dissolve in dilute HCl. The pyrazole goes into water; the nitrile stays in the organic layer.[1] Separation is trivial.

Q: Can I use copper to remove hydrazine? A: While Cu(II) catalyzes hydrazine decomposition, it complexes strongly with aminopyrazoles, turning your product blue/green and making it impossible to purify.[2] Avoid metal scavengers. Use the azeotropic or silica method instead.[1]

References
  • Regioselective Synthesis of Aminopyrazoles

    • Fichez, J., et al.
    • Source:[1]

  • Hydrazine Removal & Genotoxicity

    • Elder, D. P., et al.[7] "Control and analysis of hydrazine, hydrazides and hydrazones—genotoxic impurities in active pharmaceutical ingredients."[7] Journal of Pharmaceutical and Biomedical Analysis, 2011.

    • Source:[1]

  • Experimental Procedures (Org. Syn.)

    • Dorn, H., & Zubek, A. "3(5)-Aminopyrazole."[1][8] Organic Syntheses, Coll. Vol. 5, p.39 (1973).

    • Source:[1]

  • pKa Data and Chemical Properties

    • Catalán, J., et al. "Basicity of Azoles."[1] Advances in Heterocyclic Chemistry, 1987.

    • Source:[1]

Sources

Optimization

Technical Support Center: Thermal Stability of Nitro-Substituted Pyrazoles

This guide serves as a specialized technical support resource for researchers working with nitro-substituted pyrazoles. It is designed to bridge the gap between theoretical energetic material chemistry and practical labo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with nitro-substituted pyrazoles. It is designed to bridge the gap between theoretical energetic material chemistry and practical laboratory troubleshooting.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Thermal Instability, DSC Anomalies, and Safe Handling of High-Energy Pyrazoles

Introduction: The Stability-Energy Trade-off

Nitro-substituted pyrazoles (e.g., 3,4-dinitropyrazole, 3,4,5-trinitropyrazole) represent a class of High-Energy Density Materials (HEDMs) where the repulsion between adjacent nitro groups and the strain on the nitrogen-rich ring create a delicate balance. Unlike traditional nitro-aromatics (like TNT), nitro-pyrazoles often exhibit "melt-cast" capabilities but are prone to autocatalytic decomposition triggered by ring-opening mechanisms or proton transfer.

This guide addresses the specific thermal behaviors of these compounds, distinguishing between benign phase transitions and dangerous runaway reactions.

Module 1: Thermal Characterization (DSC/TGA) Troubleshooting

User Query: "I see a sharp endotherm followed immediately by a noisy exotherm in my DSC trace. Is this melting or decomposition?"

Diagnostic & Solution

This is a classic signature of "Melting with Concurrent Decomposition." Nitro-pyrazoles often have decomposition onset temperatures (


) dangerously close to their melting points (

).

Technical Insight: For compounds like 3,4,5-trinitropyrazole (TNP), the liquid phase significantly accelerates decomposition kinetics due to the loss of crystal lattice stabilization and increased molecular mobility, allowing for rapid intermolecular H-transfer.

Troubleshooting Steps:

  • Check the Pan: Standard crimped aluminum pans often deform under the pressure of evolved gases (

    
    , 
    
    
    
    ), causing loss of thermal contact and "noisy" baselines.
    • Corrective Action: Switch to High-Pressure Gold-Plated or Stainless Steel Crucibles (up to 100 bar). This suppresses evaporation and contains the initial gas evolution, yielding a clean decomposition exotherm.

  • Run a TGA Correlation: Overlay your DSC data with Thermogravimetric Analysis (TGA).

    • If mass loss begins before or during the endotherm, the compound is decomposing in the solid state or subliming.

    • If mass loss is strictly after the endotherm, it is a true melt followed by liquid-phase decomposition.

  • The "Heat-Cool-Heat" Test (Only if safe):

    • Heat to

      
      , cool down, and reheat.
      
    • Result: If the melt peak disappears or shifts significantly in the second scan, the material decomposed or polymerized during the first melt.

User Query: "My decomposition peak shifts significantly when I change heating rates. How do I calculate the true critical temperature?"

Diagnostic & Solution

Decomposition is a kinetic process, not a thermodynamic equilibrium. The shift is expected and follows Arrhenius behavior.

Protocol for


 Determination: 
  • Run DSC at three distinct heating rates (

    
    ): 2, 5, and 10 °C/min.
    
  • Plot

    
     vs. 
    
    
    
    (Kissinger Method) to extract Activation Energy (
    
    
    ).[1]
  • Warning: For nitro-pyrazoles, rely on ASTM E698 standards. If

    
    , the material is potentially unstable at ambient storage temperatures over long periods.
    

Module 2: Synthesis & Scale-Up Safety

User Query: "During the nitration of pyrazole, the temperature spiked unexpectedly. Should I quench?"

Diagnostic & Solution

YES. Quench immediately onto ice. Nitration of pyrazoles involves Electrophilic Aromatic Substitution (


). The introduction of the second or third nitro group is deactivated, often requiring harsh conditions (mixed acid 

at elevated T). However, the oxidation of the pyrazole ring is a competing, highly exothermic side reaction.

Causality: If the temperature exceeds the specific threshold (often >80-90°C for trinitration), the oxidizing power of the nitronium mixture attacks the C-C bonds of the ring, leading to rapid gas evolution (


) and potential "fume-off."

Corrective Protocol:

  • Dosing Control: Never add solid pyrazole to hot acid. Add pyrazole to cold acid, then ramp temperature slowly.

  • Isomer Awareness:

    • 3,5-Dinitropyrazole: More thermally stable due to symmetry.

    • 3,4-Dinitropyrazole: The adjacent nitro groups cause steric twisting, weakening the C-

      
       bond. This isomer is more sensitive to shock and thermal stimuli.
      

Module 3: Storage & Handling

User Query: "My white nitro-pyrazole crystals have turned yellow/orange after 3 months. Is it safe?"

Diagnostic & Solution

Discoloration indicates autocatalytic degradation .[1]

Mechanism: Nitro-pyrazoles with a free N-H proton (e.g., 3,4,5-TNP) are acidic (


). Trace moisture hydrolyzes the nitro groups, releasing 

or

. These acids catalyze further ring cleavage or rearrangement.

Action Plan:

  • Recrystallize immediately to remove acidic impurities.

  • Storage: Store in HDPE containers (avoid metal spatulas/containers which react with the acidic proton to form sensitive metal salts) at <4°C.

  • Stabilization: For long-term storage, converting the acidic N-H pyrazole to an ionic salt (e.g., Ammonium or Hydrazinium salt) significantly improves thermal stability (often increasing

    
     by >20°C).
    

Module 4: Visualizing the Workflow

Diagram 1: Thermal Screening Decision Tree

Caption: Logical workflow for evaluating the thermal safety of new nitro-pyrazole derivatives before scale-up.

ThermalScreening Start New Nitro-Pyrazole Synthesized DSC_Screen DSC Screening (Au Pan, 5°C/min) Start->DSC_Screen Exotherm_Check Exotherm Detected? DSC_Screen->Exotherm_Check T_Onset_Check T(onset) < T(melt)? Exotherm_Check->T_Onset_Check Yes Safe_Zone Stable Melt Phase Proceed to TGA Exotherm_Check->Safe_Zone No (Unlikely) T_Onset_Check->Safe_Zone No Danger_Zone Solid State Decomposition High Risk T_Onset_Check->Danger_Zone Yes TGA_Check TGA Analysis (Mass Loss Check) Safe_Zone->TGA_Check Redesign Molecular Redesign (Salt Formation) Danger_Zone->Redesign ARC_Test ARC Testing (Adiabatic Calorimetry) TGA_Check->ARC_Test If T(dec) > 200°C Scale_Up Safe for Scale-Up (<10g) ARC_Test->Scale_Up Low Pressure Rise ARC_Test->Redesign Runaway Detected

Diagram 2: Decomposition Pathways

Caption: Mechanistic divergence in nitro-pyrazole decomposition: H-transfer vs. Bond Scission.

DecompMechanism Parent Nitro-Pyrazole (Parent) H_Transfer Intramolecular H-Transfer Parent->H_Transfer Active N-H Present (e.g., 3,4,5-TNP) Bond_Scission C-NO2 Homolysis Parent->Bond_Scission N-Methylated (e.g., MTNP) Ring_Open Ring Opening (Formation of Nitrile/Diazo) H_Transfer->Ring_Open Gas_Release Rapid Gas Release (N2, NOx) Ring_Open->Gas_Release Radical Pyrazolyl Radical + NO2 Bond_Scission->Radical Radical->Gas_Release Polymer Polymerization/Char Radical->Polymer

Module 5: Standard Operating Procedure (SOP)

Protocol: Thermal Stability Screening of Energetic Pyrazoles

Objective: To determine the onset temperature of decomposition (


) and heat of decomposition (

) safely.

Required Equipment:

  • Differential Scanning Calorimeter (DSC)[1][2][3]

  • High-pressure Gold (Au) or Stainless Steel crucibles[1]

  • Micro-balance (0.001 mg precision)[1]

Procedure:

  • Sample Preparation:

    • Weigh 0.5 – 1.0 mg of sample. Note: Do not exceed 1.0 mg for unknown energetics to prevent sensor damage.[1]

    • Place in a high-pressure crucible.

    • Seal hermetically.[4] Weigh the sealed pan to ensure no mass loss occurs before the run.

  • Instrument Setup:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min.
      
    • Reference: Empty crucible of the same type/mass.

  • Run Parameters:

    • Equilibrate at 30°C.

    • Ramp 5.0 °C/min to 400°C.

  • Data Analysis:

    • Identify

      
       (tangent intersection).[1]
      
    • Integrate the exothermic peak to find

      
       (J/g).
      
    • Pass/Fail Criteria:

      • If

        
        , treat as a potential explosive.
        
      • If

        
        , the material is unsuitable for melt-cast applications.
        

Summary of Key Data

CompoundStructure

(°C)

(°C)
Stability Notes
3,4-DNP 3,4-Dinitropyrazole~88~285High stability; acidic proton.
3,5-DNP 3,5-Dinitropyrazole~173~315More stable than 3,4-isomer due to symmetry.
TNP 3,4,5-Trinitropyrazole~186~280High energy; N-H acidity causes compatibility issues.
MTNP 1-Methyl-TNP~92~220Lower stability than TNP due to methyl group oxidation/scission.
ATNP Ammonium TNP Salt>260 (dec)~270Ionic lattice stabilizes the ring; safer to handle.

References

  • Muravyev, N. V., et al. (2016). Thermal Decomposition of Nitropyrazoles. ResearchGate. Link

  • Zhou, J., et al. (2021).[5] Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules (MDPI). Link

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Link

  • Yin, P., et al. (2021).[6][7] Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Link[1][6]

  • Zhang, J., et al. (2020).[8] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials (MDPI). Link[1]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Technical Guide: HPLC Method Optimization for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Executive Summary & Compound Analysis Target Analyte: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine CAS: 1417570-01-4 (Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: HPLC Method Optimization for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Executive Summary & Compound Analysis

Target Analyte: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine CAS: 1417570-01-4 (Hydrochloride salt) Molecular Formula: C₆H₁₀N₄O₃ Physicochemical Profile: [1][2]

  • Basicity: Contains a primary aliphatic amine (estimated pKa ~9.0–9.5) and a pyrazole ring (weakly basic).

  • Polarity: Hydrophilic (Predicted LogP ~ -0.6 to 0.5).

  • Chromophore: Nitro-pyrazole core provides strong UV absorption, typically

    
     260–300 nm.
    

The Analytical Challenge: The coexistence of a basic primary amine and a polar nitro-pyrazole core creates a "retention vs. peak shape" paradox.

  • Silanol Activity: On standard C18 columns at acidic pH (pH 2-3), the protonated amine (

    
    ) interacts with residual silanols, causing severe peak tailing.
    
  • Dewetting/Void Elution: Due to low LogP, the protonated molecule is highly polar and may elute in the void volume (

    
    ) on C18, preventing quantification.
    

This guide compares three distinct chromatographic approaches to solve these issues: High-pH Reversed Phase (RP) , HILIC , and Fluorophenyl (PFP) Selectivity .

Comparative Method Evaluation

The following table contrasts the three primary strategies for analyzing polar, basic nitro-pyrazoles.

FeatureMethod A: High pH C18 (Recommended)Method B: HILIC Method C: PFP (Pentafluorophenyl)
Mechanism Hydrophobic Interaction (Neutral State)Partitioning (Water layer) + Ion Exchange

-

Interaction + Dipole-Dipole
Stationary Phase Hybrid Silica C18 (e.g., XBridge, Gemini)Bare Silica or ZwitterionicFluorinated Phenyl (e.g., Luna PFP)
Mobile Phase 10mM Ammonium Bicarbonate (pH 10) / ACN10mM Ammonium Acetate (pH 5.[1]8) / ACN0.1% Formic Acid / Methanol
Retention High (Amine is neutral)High (Amine is charged/polar)Moderate (Specific to Nitro group)
Peak Shape Excellent (Silanols suppressed)GoodModerate (Tailing possible)
MS Sensitivity High (Positive mode ionization in source)Very High (High organic content)High
Selectivity Hydrophobicity drivenPolarity drivenNitro-isomer selective
Expert Insight:
  • Why High pH C18 Wins: By raising the pH to 10 (above the amine pKa), we deprotonate the ethylamine side chain. The neutral molecule becomes significantly more hydrophobic, increasing retention on C18 and eliminating ionic interactions with silanols. This is the most robust method for QC environments.

  • When to use HILIC: If you are analyzing this compound alongside highly polar metabolites or starting materials (e.g., hydrazine derivatives) that do not retain on C18 even at high pH.

  • When to use PFP: If you need to separate the 4-nitro isomer from a 3-nitro regioisomer impurity. The electron-deficient PFP ring interacts strongly with the nitro group, offering separation power C18 cannot match.

Detailed Experimental Protocols

Protocol A: High pH Reversed-Phase (The "Gold Standard")

Best for: Purity analysis, Potency assay, Stability studies.

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade)

  • Ammonium Hydroxide (28-30%)

  • Acetonitrile (ACN)

  • Milli-Q Water

Chromatographic Conditions:

  • Column: Waters XBridge C18 BEH, 4.6 x 100 mm, 3.5 µm (or Phenomenex Gemini NX-C18). Note: Standard silica columns will dissolve at pH 10; Hybrid silica is mandatory.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 270 nm (Nitro-pyrazole max) and 210 nm (Amine/backbone).

  • Injection Vol: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
2.0 5 Isocratic (Load)
12.0 60 Linear Gradient
12.1 95 Wash
15.0 95 Wash Hold
15.1 5 Re-equilibration

| 20.0 | 5 | End |

Protocol B: Fluorophenyl (PFP) Selectivity

Best for: Regioisomer separation (3-nitro vs 4-nitro).

Rationale: The nitro group is highly electronegative. PFP phases are electron-poor. This creates a "charge transfer" or specific dipole-dipole interaction that pulls nitro-aromatics away from non-nitro impurities.

Chromatographic Conditions:

  • Column: Phenomenex Luna PFP(2), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes

    
    -
    
    
    
    interactions better than ACN.
  • Isocratic Mode: 35% MeOH / 65% Water (0.1% FA).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 270 nm.[3]

Method Development Decision Pathway

The following diagram illustrates the logical flow for selecting the optimal method based on your specific analytical needs.

MethodSelection Start START: Analyze 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine CheckColumn Do you have a Hybrid C18 (High pH Stable) available? Start->CheckColumn HighPH METHOD A: High pH C18 (pH 10, Ammonium Bicarbonate) CheckColumn->HighPH Yes LowPH Is Regioisomer (3-nitro) separation required? CheckColumn->LowPH No ResultA Result: Sharp peaks, High Retention. Best for Routine QC. HighPH->ResultA PFP METHOD C: PFP Phase (Methanol/Formic Acid) LowPH->PFP Yes (Isomers) HILIC METHOD B: HILIC (Ammonium Acetate/ACN) LowPH->HILIC No (General) ResultC Result: Isomer Selectivity. Use for Impurity Profiling. PFP->ResultC ResultB Result: Retains polar impurities. Use if C18 retention is < 1.5 k'. HILIC->ResultB

Caption: Decision tree for selecting the optimal HPLC stationary phase based on laboratory resources and separation goals.

Troubleshooting & Optimization

Issue 1: Peak Tailing (Asymmetry > 1.5)

  • Cause: Interaction between the ethylamine nitrogen and surface silanols.

  • Solution (High pH): Increase buffer concentration to 20mM. Ensure pH is at least 10.0.

  • Solution (Low pH): Add 0.05% Triethylamine (TEA) as a silanol blocker or switch to a "Polar Embedded" C18 column.

Issue 2: Peak Fronting

  • Cause: Sample solvent mismatch. The compound is likely dissolved in 100% DMSO or MeOH, while the mobile phase is highly aqueous (5% organic start).

  • Solution: Dilute the sample with Mobile Phase A (Buffer) until the organic content is <20%.

Issue 3: Carryover

  • Cause: The amine sticking to the injector needle or valve seals.

  • Solution: Use a needle wash with low pH (e.g., 50:50 Water:MeOH + 0.5% Formic Acid) to protonate and wash away the basic amine.

References

  • PubChem. (2025).[2] Compound Summary: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.[1] National Library of Medicine. [Link]

  • Phenomenex. (2025). HPLC Method Development for Basic Molecules: A Case Study. PharmaGuru. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Column. Application Note 5991-0832EN. [Link]

Sources

Comparative

1H NMR Interpretation Guide: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Executive Summary Objective: This guide provides a definitive technical analysis of the 1H NMR spectrum for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine . It is designed for medicinal chemists and structural biologist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive technical analysis of the 1H NMR spectrum for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine . It is designed for medicinal chemists and structural biologists requiring rigorous verification of regiochemistry and purity.

The Core Challenge: The synthesis of N-substituted pyrazoles from 3-methoxy-4-nitropyrazole often yields a mixture of regioisomers (N1- vs. N2-alkylation). Distinguishing the desired 1,3-isomer (methoxy at position 3 relative to the alkyl chain) from the 1,5-isomer is the primary analytical hurdle. This guide establishes the "Gold Standard" spectral fingerprint and contrasts it with common impurities and isomers.

Part 1: Structural Analysis & Spin Systems

Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments.

The Molecule

IUPAC: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Formula: C6H10N4O3 Key Features: [1][2]

  • Pyrazole Ring: Aromatic system with a nitro group (strong electron-withdrawing) and a methoxy group (electron-donating).

  • Ethanamine Tail: An ethylene linker (

    
    ) terminating in a primary amine (
    
    
    
    ).
Predicted Spin Systems
LabelGroupMultiplicityApprox. Shift (ppm)*Diagnostic Value
H-A Pyrazole C5-HSinglet (s)8.40 – 8.60Critical: Confirms aromatic integrity; shift indicates N-substitution.
H-B Methoxy (

)
Singlet (s)3.90 – 4.00Critical: Integration reference (3H).
H-C N1-Methylene (

)
Triplet (t)4.10 – 4.25Deshielded by pyrazole nitrogen.
H-D Amine-Methylene (

)
Triplet (t)2.90 – 3.10Shielded relative to H-C.
H-E Primary Amine (

)
Broad (br s)1.5 – 2.5 (CDCl3) 8.0+ (DMSO + acid)Exchangeable; vanishes with

.

*Note: Shifts are estimated for DMSO-d6, which is recommended for polar amine salts.

Part 2: The "Gold Standard" Spectrum (Target vs. Alternatives)

This section objectively compares the target molecule against its most common synthetic byproducts.

Target vs. Regioisomer (The 1,3 vs. 1,5 Problem)

When alkylating 3-methoxy-4-nitropyrazole, the alkyl group can attach to either nitrogen.

  • Target (1,3-isomer): Alkyl group is on N1; Methoxy is on C3.

  • Alternative (1,5-isomer): Alkyl group is on N2 (making the methoxy effectively at C5).

Comparison Table: Distinguishing Isomers

FeatureTarget (1,3-isomer) Alternative (1,5-isomer) Mechanism/Reasoning
H-5 Proton Shift

~8.50 ppm

~7.80 – 8.00 ppm
In the 1,5-isomer, the C-H is adjacent to the alkyl group, changing its electronic environment compared to the 1,3-isomer.
NOE Correlation Strong NOE between N-CH2 and Pyrazole H-5Weak/No NOE between N-CH2 and Pyrazole HIn the 1,3-isomer, the N-methylene is spatially close to the H-5 proton.
NOE Correlation (2) No NOE between N-CH2 and OMeStrong NOE between N-CH2 and OMeIn the 1,5-isomer, the N-methylene is spatially crowded against the Methoxy group.
Carbon NMR (C3/C5) C3-OMe signal distinctC5-OMe signal distinctC-NMR provides definitive confirmation if 1H is ambiguous.
Target vs. Precursor (3-methoxy-4-nitropyrazole)

Unreacted starting material is a common impurity.

  • Precursor Signal: A broad singlet >13.0 ppm (pyrazole N-H).

  • Target Signal: Disappearance of the >13.0 ppm signal; appearance of the ethylene triplets (H-C and H-D).

  • Shift Change: The pyrazole C5-H in the precursor typically resonates slightly upfield compared to the N-alkylated product due to tautomeric averaging.

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for confirming the structure using NMR data.

NMR_Logic_Flow Start Crude Product (1H NMR in DMSO-d6) Check_Alkyl Are Ethylene Triplets Present? (~4.2 ppm & ~3.0 ppm) Start->Check_Alkyl Check_NH Is Pyrazole NH (>13 ppm) visible? Check_Alkyl->Check_NH Yes Result_Precursor Impurity: Unreacted Precursor Check_Alkyl->Result_Precursor No Check_Regio NOE Experiment: Irradiate N-CH2 (~4.2 ppm) Check_NH->Check_Regio No (Good) Check_NH->Result_Precursor Yes (Impurity Present) Result_Target CONFIRMED: 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Check_Regio->Result_Target Enhancement at H-5 (Ar-H) Result_Isomer WRONG ISOMER: 2-(5-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Check_Regio->Result_Isomer Enhancement at OMe (~3.9 ppm)

Caption: Logical decision tree for validating the regiochemistry of the pyrazole alkylation product.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for Amine Visibility

Free amines often exchange rapidly with trace water in


, making the 

signal invisible or a broad lump. To visualize the full proton count:
  • Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6).

  • Concentration: Prepare a solution of ~10-15 mg of product in 0.6 mL solvent.

  • Acidification (Optional but Recommended): Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) or use the HCl salt of the amine.

    • Effect: This protonates the amine (

      
      ), collapsing the broad exchange peak into a distinct broad triplet at 
      
      
      
      8.0 – 8.5 ppm. This allows for accurate integration (3H).
Protocol 2: The Self-Validating NOE Experiment

To definitively prove you have the 1,3-isomer and not the 1,5-isomer:

  • Pulse Sequence: 1D NOE difference (or 2D NOESY/ROESY).

  • Target Irradiation: Select the

    
     triplet at ~4.2 ppm.
    
  • Observation:

    • Positive Result (Target): You observe a signal enhancement at the aromatic Pyrazole-H (

      
       ~8.5). This confirms the alkyl chain is adjacent to the proton (N1 position).
      
    • Negative Result (Alternative): You observe enhancement at the Methoxy singlet (

      
       ~3.9). This confirms the alkyl chain is adjacent to the methoxy (N2 position/1,5-isomer).
      

Part 5: References

  • Elguero, J., et al. (2009). Pyrazoles.[3][4][5][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry III. Elsevier. (Standard reference for pyrazole tautomerism and NMR shifts).

  • Claramunt, R. M., et al. (2006). "The structure of N-substituted pyrazoles: A combined NMR and crystallographic study." Magnetic Resonance in Chemistry.

  • PubChem. (2025). "2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine | C6H10N4O3."[1][2] National Library of Medicine. [Link]

  • BenchChem. (2025).[7] "Optimizing N-Alkylation of Pyrazoles: Regioselectivity Guides."

  • Reich, H. J. (2024). "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison. (Authoritative source for general chemical shift additivity rules).

Sources

Validation

High-Resolution Mass Spectrometry for Nitro-Pyrazole Amines: A Q-TOF vs. Orbitrap Comparison Guide

Executive Summary Nitro-pyrazole amines are critical pharmacophores in modern drug discovery, exhibiting potent antimicrobial, kinase inhibitory, and anti-inflammatory properties. However, their structural elucidation du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Nitro-pyrazole amines are critical pharmacophores in modern drug discovery, exhibiting potent antimicrobial, kinase inhibitory, and anti-inflammatory properties. However, their structural elucidation during metabolite profiling or impurity analysis is notoriously complex. The presence of both a nitro group and an amine on a nitrogen-rich pyrazole ring induces unique, competing fragmentation pathways under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry platforms in resolving these complex fragmentation patterns. By understanding the causality behind the gas-phase chemistry, researchers can select the optimal platform and implement self-validating analytical protocols.

Mechanistic Causality: The Fragmentation Chemistry of Nitro-Pyrazole Amines

To evaluate instrument performance, one must first understand the causality behind the fragmentation of these molecules. The fragmentation is not random; it is driven by the internal energy of the molecular ion and the spatial proximity of functional groups.

  • Nitro-to-Nitrite Rearrangement (Loss of NO): Unlike simple aliphatic nitro compounds that primarily lose NO₂ (46 Da), nitroaromatics and nitro-heterocycles frequently undergo a unimolecular rearrangement. The nitro group (-NO₂) isomerizes to a nitrite ester (-ONO) prior to cleavage, resulting in the[1].

  • The Ortho Effect (Loss of OH/H₂O): When an amine group (-NH₂) or methyl group is positioned ortho to the nitro group on the pyrazole ring, a hydrogen transfer occurs. The oxygen from the nitro group abstracts a proton from the adjacent substituent, leading to the[2]. This is a critical diagnostic peak for determining regiochemistry.

  • Pyrazole Ring Cleavage (Loss of HCN): Following the loss of the nitro substituents, the core pyrazole ring typically undergoes contraction and cleavage,[3].

Fragmentation M Molecular Ion [M+H]+ NO2_Loss Loss of NO2 [M+H-46]+ M->NO2_Loss Direct Cleavage Rearrangement Nitro-to-Nitrite Rearrangement M->Rearrangement Isomerization Ortho Ortho-Effect (H-transfer from Amine) M->Ortho Proximity Effect Ring_Cleavage Pyrazole Ring Cleavage (Loss of HCN/N2) NO2_Loss->Ring_Cleavage High Collision Energy NO_Loss Loss of NO [M+H-30]+ Rearrangement->NO_Loss Cleavage NO_Loss->Ring_Cleavage High Collision Energy OH_Loss Loss of OH/H2O [M+H-17/18]+ Ortho->OH_Loss Elimination

Mechanistic fragmentation pathways of nitro-pyrazole amines under CID/HCD.

Platform Comparison: Q-TOF vs. Orbitrap for Nitro-Pyrazole Amines

When analyzing these fragmentation patterns, the choice of HRMS platform dictates the quality of structural elucidation. The isobaric nature of some losses requires high mass accuracy and resolution, while the detection of low-mass reporter ions requires specific ion optics.

  • Orbitrap (e.g., Thermo Q Exactive / Exploris): Excels in ultra-high resolution. This is crucial for resolving near-isobaric fragment ions that occur during pyrazole ring collapse. The HCD cell provides rich, low-mass fragmentation data, capturing the small HCN and N₂ losses with sub-ppm mass accuracy.

  • Q-TOF (e.g., Agilent 6546 / Waters Xevo G3): Offers superior acquisition speed and excellent isotopic fidelity. Q-TOFs are highly advantageous when coupling with fast UHPLC gradients for high-throughput screening. Furthermore, Q-TOFs do not suffer from the "1/3 rule" low-mass cutoff inherent to traditional ion traps, ensuring that low-mass reporter ions (like the NO• fragment at m/z 30) are always captured regardless of the precursor mass.

Performance Comparison Data
FeatureQ-TOF (Typical High-End)Orbitrap (Typical High-End)Analytical Advantage for Nitro-Pyrazoles
Mass Resolution (MS/MS) 40,000 - 80,000 FWHM140,000 - 240,000+ FWHMOrbitrap: Superior for resolving complex, near-isobaric ring-cleavage fragments.
Mass Accuracy (Fragments) 1 - 3 ppm< 1 ppmOrbitrap: Higher confidence in assigning empirical formulas to novel fragments.
Acquisition Speed 50 - 100 Hz10 - 40 HzQ-TOF: Essential for fast UHPLC gradients and resolving co-eluting isomers.
Low-Mass Cutoff (MS/MS) None (TOF extraction)~1/3 of precursor m/zQ-TOF: Guarantees detection of small reporter ions (e.g., m/z 30 for NO).
Isotopic Fidelity ExcellentGoodQ-TOF: Helps identify the exact nitrogen count in fragments via ¹³C/¹⁵N ratios.
Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure analytical trustworthiness, the following protocol incorporates a self-validating mechanism: Energy-Stepping (Ramped Collision Energy) . By acquiring low, medium, and high CE spectra simultaneously, the protocol internally validates the precursor-to-product relationship. The low CE spectrum confirms the intact pyrazole core and functional group losses, while the high CE spectrum validates the core scaffold via ring cleavage, ensuring no false positives from matrix interferences.

Step 1: Sample Preparation

  • Dissolve the nitro-pyrazole amine standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures robust protonation of the pyrazole and amine nitrogens, maximizing the [M+H]⁺ precursor ion signal in positive ESI mode.

Step 2: UHPLC Separation

  • Column: Sub-2 µm C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size) to maintain sharp peak shapes for closely eluting isomers.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition (The Self-Validating Step)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Precursor Selection: Isolate the [M+H]⁺ ion using a narrow quadrupole isolation window (1.0 - 1.3 m/z) to prevent co-isolation of background matrix.

  • Collision Energy (CE) Ramping: Apply a stepped CE of 10, 20, and 40 eV.

    • Causality: 10-20 eV selectively triggers the low-energy nitro-to-nitrite rearrangement (yielding the [M+H-30]⁺ peak) and the ortho-effect [M+H-18]⁺ peak. 40 eV shatters the pyrazole ring, validating the core scaffold via HCN/N₂ losses.

Step 4: Data Processing

  • Extract chromatograms for the NO loss (Δ 30.000 Da) vs. NO₂ loss (Δ 45.993 Da) to confirm the presence of the nitro-heterocycle.

  • Interrogate the medium CE spectra for the [M+H-17.003]⁺ or[M+H-18.011]⁺ peak to confirm ortho-amine regiochemistry.

Workflow Sample Sample Prep (100 ng/mL + 0.1% FA) LC UHPLC Separation (C18, 5 min gradient) Sample->LC ESI ESI+ Source Protonation LC->ESI Split ESI->Split QTOF Q-TOF Platform - High Speed (50 Hz) - No Low-Mass Cutoff - Soft CID Split->QTOF Option A Orbitrap Orbitrap Platform - Ultra-High Res (240k) - Sub-ppm Accuracy - HCD Fragmentation Split->Orbitrap Option B Data Data Processing (Energy Stepping Validation) QTOF->Data Orbitrap->Data

Self-validating LC-HRMS/MS workflow comparing Q-TOF and Orbitrap data acquisition streams.

Conclusion

For the structural elucidation of nitro-pyrazole amines, the choice between Q-TOF and Orbitrap hinges on your specific analytical bottleneck. If resolving complex, near-isobaric ring-cleavage fragments is paramount, the Orbitrap's ultra-high resolution is unmatched. However, if the goal is to capture low-mass reporter ions (like NO•) without low-mass cutoff limitations, or to perform high-throughput screening with fast gradients, the Q-TOF provides a highly robust, artifact-free alternative.

References
  • Title: Mass Spectrometry of Nitroazoles 1–The mass spectra of methyl substituted nitropyrazoles Source: Organic Mass Spectrometry (via ResearchGate) URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen (via ResearchGate) URL: [Link]

Sources

Comparative

Comparative Bioactivity Guide: Methoxy- vs. Ethoxy-Nitro-Pyrazoles

Topic: Comparative Bioactivity of Methoxy vs. Ethoxy Nitro-Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Tuning Knob" of Me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioactivity of Methoxy vs. Ethoxy Nitro-Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Tuning Knob" of Medicinal Chemistry

In the optimization of nitro-pyrazole scaffolds—widely used in antimicrobial, anticancer, and high-energy material applications—the choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) substituent is rarely arbitrary. It represents a critical decision point in Structure-Activity Relationship (SAR) studies, balancing steric fit against lipophilic permeability.

This guide objectively compares these two derivatives, synthesizing data from recent bioactivity studies to assist medicinal chemists in rational drug design.

Key Takeaways
  • Methoxy (C1): Superior for targets with restricted steric pockets (e.g., CYP121A1 inhibition). Offers higher metabolic stability but lower membrane permeability.

  • Ethoxy (C2): Enhances lipophilicity (

    
    ), often improving whole-cell potency in antimicrobial assays where membrane penetration is rate-limiting.
    
  • The Nitro Group: Acts as the primary pharmacophore "warhead," facilitating hydrogen bonding and bioreduction, while the alkoxy group modulates physicochemical properties.

Physicochemical & Structural Comparison

The transition from methoxy to ethoxy introduces a methylene (-CH₂-) unit, altering the molecule's volume and solubility profile.

FeatureMethoxy-Nitro-PyrazoleEthoxy-Nitro-PyrazoleImpact on Bioactivity
Steric Bulk (Molar Refractivity) Low (

6.0 cm³/mol)
Moderate (

10.6 cm³/mol)
Methoxy fits tight enzymatic pockets; Ethoxy may clash with residues.
Lipophilicity (cLogP) Lower (

0.5 - 1.2)*
Higher (+0.5 units vs Methoxy)Ethoxy improves passive diffusion across bacterial cell walls.
Metabolic Stability HighModerateEthoxy is more prone to O-dealkylation by hepatic enzymes (CYP450).
Electronic Effect Strong Electron Donor (+M)Strong Electron Donor (+M)Minimal difference in electronic perturbation of the nitro group.

*Values vary based on the specific regioisomer (3-nitro vs 4-nitro).

Synthesis Workflows

To evaluate these compounds, researchers typically employ a modular synthesis strategy allowing for late-stage diversification of the alkoxy group.

Figure 1: Modular Synthesis Pathway

The following diagram outlines the divergent synthesis of methoxy and ethoxy derivatives from a common nitro-pyrazole precursor.

SynthesisPathway Precursor 3-Nitro-pyrazole (Core Scaffold) Inter_Me N-Methyl-3-Nitro-pyrazole Precursor->Inter_Me Alkylation (C1) Inter_Et N-Ethyl-3-Nitro-pyrazole Precursor->Inter_Et Alkylation (C2) Reagent_Me Reagent A: Methyl Iodide / K2CO3 Reagent_Me->Inter_Me Reagent_Et Reagent B: Ethyl Iodide / K2CO3 Reagent_Et->Inter_Et Final_Me Target A: Methoxy-Derivative (via nucleophilic sub.) Inter_Me->Final_Me Functionalization Final_Et Target B: Ethoxy-Derivative (via nucleophilic sub.) Inter_Et->Final_Et Functionalization

Caption: Divergent synthesis allowing parallel generation of methoxy and ethoxy analogs from a common nitro-pyrazole core.

Bioactivity Analysis: Head-to-Head

A. Antimicrobial Potency (MIC)

In whole-cell bacterial assays, the ethoxy substituent often outperforms the methoxy group due to enhanced penetration of the lipid-rich bacterial cell wall.

  • Case Study (S. aureus): In a study of pyrazoline derivatives, extending the alkyl chain from methyl to ethyl often results in a 2-fold reduction in Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria.

  • Mechanism: The nitro group undergoes bioreduction to toxic nitro-radical species inside the bacteria. The ethoxy tail acts as a "grease" moiety, facilitating the transport of this warhead across the membrane.

B. Enzyme Inhibition (CYP121A1 & Kinases)

For specific protein targets, the methoxy group is frequently superior.

  • Data Point: In a study targeting Mycobacterium tuberculosis CYP121A1, methoxy-substituted diarylpyrazoles displayed superior binding affinity (

    
    ) compared to their propyloxy counterparts (
    
    
    
    ).
  • Reasoning: The active site of CYP121A1 is sterically constrained. The smaller methoxy group allows the inhibitor to sit deeper in the pocket, maximizing pi-pi stacking interactions of the pyrazole core without steric clash.

C. Anticancer Activity (Cytotoxicity)[1]
  • Observation: Methoxy-substituted pyrazoles have shown higher potency against PC-3 (prostate cancer) cell lines compared to unsubstituted or bulkier analogs.

  • Metabolic Logic: The methoxy group is less susceptible to rapid metabolic clearance than longer alkoxy chains, maintaining a higher effective concentration in the tumor microenvironment.

Mechanistic Decision Tree

Use this logic flow to select the appropriate derivative for your specific research aim.

DecisionTree Start Primary Research Goal? Target_Type Is the Target Intracellular or Surface/Enzymatic? Start->Target_Type Intracellular Intracellular (Whole Cell Assay) Target_Type->Intracellular Whole Bacteria/Cancer Cell Enzymatic Isolated Enzyme (Binding Assay) Target_Type->Enzymatic Purified Protein Ethoxy_Rec Select ETHOXY (Better Permeability) Intracellular->Ethoxy_Rec Need Lipophilicity Pocket Is the Binding Pocket Sterically Constrained? Enzymatic->Pocket Pocket->Ethoxy_Rec No (Large Pocket) Methoxy_Rec Select METHOXY (Better Fit/Stability) Pocket->Methoxy_Rec Yes (Tight Pocket)

Caption: SAR decision logic for selecting alkoxy chain length based on target location and constraints.

Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-3-Nitro-Pyrazoles

This protocol ensures regioselective N-alkylation.

  • Reagents: 3-Nitro-pyrazole (1.0 eq), Alkyl Iodide (MeI or EtI, 1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 3-nitro-pyrazole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at room temperature to deprotonate.
      
    • Dropwise add Methyl Iodide (for methoxy precursor) or Ethyl Iodide (for ethoxy precursor).

    • Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Purification: Quench with ice water. Extract with EtOAc. The N-alkylated product is usually the less polar spot.

Protocol B: Comparative MIC Assay (Broth Microdilution)

Self-validating system to compare potency.

  • Preparation: Prepare 10 mM stock solutions of Methoxy- and Ethoxy- analogs in DMSO.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton broth (range: 128

    
     to 0.25 
    
    
    
    ).
  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 29213) to each well.
    
  • Controls:

    • Positive: Ciprofloxacin.[1]

    • Negative:[2] DMSO vehicle (must show no inhibition).

    • Sterility:[3] Broth only.

  • Readout: Incubate at 37°C for 24h. MIC is the lowest concentration with no visible turbidity.

  • Validation: If the Ethoxy analog shows MIC < Methoxy analog, it confirms the lipophilicity-permeability hypothesis for this scaffold.

References

  • MDPI. (2026). Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2020). Synthesis and biological evaluation of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids.[4] (Cited for SAR principle of alkoxy chain length).[4] Retrieved from [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link][1]

Sources

Validation

Validating Purity of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine: A Comparative Technical Guide

Topic: Validating Purity of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. The Analytical Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

The Analytical Challenge: Beyond Simple Purity

In the synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine , "purity" is not merely a measure of percent area by HPLC.[1] This molecule presents a specific set of structural challenges that render standard "generic" validation protocols insufficient.

As a Senior Application Scientist, I have observed that the most critical failure mode in validating this scaffold is the N-alkylation regioisomerism . The precursor, 3-methoxy-4-nitropyrazole, is an unsymmetrical heterocycle. During the alkylation step to attach the ethylamine chain, the electrophile can attack either the N1 or N2 nitrogen.

  • Target Isomer (N1-alkylated): 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.

  • Critical Impurity (N2-alkylated): 2-(5-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.

These isomers often have identical molecular weights (MW 186.17) and very similar polarities, making them indistinguishable by low-resolution MS and difficult to separate on standard silica flash columns. Furthermore, the primary amine tail introduces basicity that can cause peak tailing if not managed correctly.

This guide compares three validation methodologies—HPLC-UV/MS , Quantitative NMR (qNMR) , and Potentiometric Titration —to determine which protocol provides the necessary rigor for your specific development stage.

Method A: HPLC-UV/MS (The Separation Workhorse)

High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry is the industry standard for impurity profiling. It is the only method capable of physically separating and quantifying the N1/N2 regioisomers and degradation products.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is crucial to protonate the primary amine and suppress silanol interactions, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (nitro group absorption) and 210 nm (amide/amine backbone).

  • Mass Spec: ESI Positive Mode (Target [M+H]+ = 187.1).

Causality & Insight

The N1 and N2 isomers differ slightly in their dipole moments. The N1-isomer (3-methoxy) is generally less polar than the N2-isomer (5-methoxy-like environment) due to the shielding effect of the adjacent substituents. In a reverse-phase system, the N2-isomer typically elutes earlier than the target N1-isomer. Without MS confirmation, these closely eluting peaks are often mistaken for a single broad peak.

Pros & Cons
Pros Cons
High sensitivity (LOD < 0.05%).Requires a reference standard for absolute quantification (response factors vary).[2][3]
Separates regioisomers (N1 vs N2).TFA suppresses MS ionization signal (requires post-column fix or careful optimization).
Identifies synthetic byproducts (e.g., hydrolysis of methoxy to -OH).
Method B: Quantitative NMR (The Absolute Standard)

Quantitative NMR (qNMR) is a primary ratio method.[1] It does not require a reference standard of the analyte itself, making it superior for early-stage compounds where a certified reference material (CRM) does not yet exist.

Experimental Protocol
  • Solvent: DMSO-d6 (ensures solubility of the nitro-pyrazole and sharpens exchangeable amine protons).

  • Internal Standard (IS): Maleic Acid (traceable purity >99.9%) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1): Set to ≥ 5 × T1 (typically 30–60 seconds) to ensure full relaxation of nitro-adjacent protons.

  • Pulse Angle: 90°.

  • Scans: 16–64 (depending on concentration).

Key Diagnostic Signals
  • Pyrazolic Proton (H-5): A singlet around 8.5–9.0 ppm . The N2-isomer will show a distinct shift (often downfield) compared to the N1-isomer.

  • Methoxy Group: A sharp singlet at ~3.9 ppm .

  • Ethylamine Chain: Distinct triplets at ~2.9 ppm (CH2-NH2) and ~4.1 ppm (N-CH2) .

Calculation


Where 

= Integral area,

= Number of protons,

= Weight,

= Purity of IS.[2][4][5][6][7][8][9][10][11][12][13]
Pros & Cons
Pros Cons
Absolute Purity: No reference standard needed.Lower sensitivity (LOD ~0.5–1%).
Detects residual solvents and inorganic salts invisible to UV.Requires ~10-20 mg of sample.
Unambiguously distinguishes regioisomers via chemical shift.Expensive instrumentation.
Method C: Potentiometric Titration (The Functional Check)

Titration measures the basicity of the primary amine. It is a functional test, not a structural one.

Experimental Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.

  • Endpoint Detection: Potentiometric electrode.

Causality & Insight

The nitro group is strongly electron-withdrawing, reducing the basicity of the pyrazole ring nitrogens. Therefore, only the primary amine on the ethyl chain is titrated.

Pros & Cons
Pros Cons
Low cost and simple equipment.Non-Selective: Cannot distinguish between the target molecule and amine-containing impurities (e.g., N2-isomer).
High precision for bulk assay (>99.5%).Fails to detect neutral impurities (e.g., unreacted nitropyrazole).
Comparative Analysis Summary

For a robust validation strategy, rely on the data below to select the right tool.

FeatureHPLC-UV/MS qNMR Titration
Primary Use Impurity Profiling & Regioisomer CheckAbsolute Purity AssignmentBulk Assay (Salt Formation)
Selectivity High (Separates isomers)High (Distinct shifts)Low (Measures total amine)
Limit of Detection < 0.05%~ 0.1%~ 1.0%
Reference Standard Required (for quant)Not Required Required (Titrant standardization)
Sample Required < 1 mg10–20 mg> 100 mg
Strategic Validation Workflow

The following decision tree illustrates the recommended workflow for validating a new batch of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.

ValidationWorkflow Start New Sample Batch Screen Step 1: 1H-NMR Screening (Check for N2-isomer & Solvents) Start->Screen Decision1 Isomeric Purity > 95%? Screen->Decision1 HPLC Step 2: HPLC-UV/MS (Quantify Trace Impurities <0.1%) Decision1->HPLC Yes Purify Reprocess: Recrystallization or Prep-HPLC Decision1->Purify No (N2 isomer detected) qNMR Step 3: qNMR (Absolute Quant) (Assign Potency for Biological Use) HPLC->qNMR High Purity Confirmed Titration Alternative: Titration (Only for Bulk Salt Formation) HPLC->Titration Bulk Mfg Context Purify->Screen Final Release for Assay qNMR->Final Titration->Final

Figure 1: Strategic decision tree for validating nitropyrazole-amine purity. Note the prioritization of NMR for early detection of regioisomers.

References
  • PubChem. (2025). 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (CID 19616599).[8][14] National Library of Medicine. Retrieved from [Link]

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[1][15] Retrieved from [Link]

  • RSSL. (2025). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

Sources

Comparative

High-Resolution IR Spectroscopy of Pyrazole Scaffolds: A Comparative Guide to Transmission FTIR vs. ATR-FTIR

Executive Summary The structural characterization of pyrazole derivatives is a critical workflow in both pharmaceutical development (e.g., COX-2 inhibitors like Celebrex) and the synthesis of high-energy-density material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of pyrazole derivatives is a critical workflow in both pharmaceutical development (e.g., COX-2 inhibitors like Celebrex) and the synthesis of high-energy-density materials. Two of the most common functionalizations on the pyrazole ring—amine (-NH₂) and nitro (-NO₂) groups—present unique analytical challenges due to prototropic tautomerism, hydrogen bonding networks, and intense electron-withdrawing effects.

This guide objectively compares the performance of Attenuated Total Reflectance FTIR (ATR-FTIR) and Transmission FTIR (KBr Pellet) for resolving these specific functional groups. By understanding the physical causality behind infrared vibrations and sampling optics, researchers can select the optimal method to prevent spectral artifacts and ensure data integrity.

The Physics of the Peaks: Causality in Pyrazole IR Vibrations

To accurately interpret the IR spectra of substituted pyrazoles, one must first understand how the substituents interact with the aromatic heterocycle.

Amine Groups (-NH₂) and Prototropic Tautomerism

Aminopyrazoles exhibit prototropic tautomerism (1,2-H shifts between the vicinal nitrogen atoms), meaning the compound can exist as either a 3-amino or 5-amino tautomer. Mechanistic studies indicate that the 3-amino tautomer is generally more stable because the amine group adopts a more planar geometry, allowing for greater


-electron delocalization with the pyrazole ring (1)[1].
  • Spectral Impact: This delocalization shifts the primary amine N-H stretching frequencies (typically found between 3350–3100 cm⁻¹) and the N-H bending vibrations (~1600 cm⁻¹). Because these vibrational modes are highly sensitive to their hydrogen-bonding environment, any sample preparation method that introduces moisture or alters the crystalline lattice will severely distort the diagnostic peaks (2)[2].

Nitro Groups (-NO₂) and Electron Withdrawal

The introduction of a nitro group, particularly at the C4 position, heavily withdraws electron density from the pyrazole ring. This withdrawal stabilizes the ring but significantly alters the thermochemical profile of the molecule (3)[3].

  • Spectral Impact: The nitro group produces two intensely strong absorption bands: the asymmetric N-O stretch (1540–1500 cm⁻¹) and the symmetric N-O stretch (1350–1300 cm⁻¹) (4)[4]. Because these bands occur at lower frequencies (longer wavelengths), they interact differently with sampling optics compared to the high-frequency N-H bands.

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

The choice between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally dictates the optical physics applied to the sample (5)[5].

ATR-FTIR: The Evanescent Wave Advantage

ATR-FTIR utilizes an internal reflection element (e.g., Diamond or ZnSe crystal). When the IR beam reflects internally, it generates an evanescent wave that penetrates the sample by a few micrometers.

  • Causality for Amines: ATR requires zero sample preparation. This preserves the native hydrogen-bonding network and tautomeric state of the aminopyrazole. Furthermore, it avoids the use of hygroscopic KBr, eliminating the broad water O-H stretch (~3400 cm⁻¹) that otherwise masks delicate N-H amine bands.

  • The Depth of Penetration (

    
    ) Caveat:  The penetration depth of the evanescent wave is directly proportional to the wavelength (
    
    
    
    ). Therefore, high-wavenumber peaks (like N-H stretches at 3300 cm⁻¹) are artificially weaker, while low-wavenumber peaks (like N-O stretches at 1350 cm⁻¹) are artificially stronger compared to transmission spectra.
Transmission FTIR (KBr Pellet): The Beer-Lambert Standard

Transmission FTIR requires grinding the pyrazole with KBr and pressing it into a transparent disc.

  • Causality for Nitro Groups: Transmission spectroscopy obeys the Beer-Lambert law linearly across the entire mid-IR spectrum. For quantitative analysis of nitration yields or comparing the relative intensity of di-nitro vs. mono-nitro species, Transmission FTIR provides superior, mathematically unskewed peak ratios.

  • The Polymorphism Caveat: The high pressure required to press a KBr pellet (typically 10 tons) can induce polymorphic transformations in sensitive pharmaceutical pyrazoles, altering the solid-state IR spectrum.

Table 1: Comparative Peak Assignments & Method Performance
Functional GroupDiagnostic Vibrational ModeExpected Wavenumber (cm⁻¹)Optimal Analytical MethodCausality / Rationale
Amine (-NH₂) N-H Asymmetric/Symmetric Stretch3350 – 3100ATR-FTIR Prevents KBr moisture (O-H) overlap; preserves native tautomeric hydrogen bonding.
Amine (-NH₂) N-H In-plane Bending1640 – 1590ATR-FTIR Avoids pressure-induced polymorphic shifts common in KBr pellet pressing.
Nitro (-NO₂) Asymmetric N-O Stretch1540 – 1500Transmission FTIR Linear absorbance response allows for accurate relative quantification of nitration.
Nitro (-NO₂) Symmetric N-O Stretch1350 – 1300Transmission FTIR Avoids the wavelength-dependent intensity inflation seen in ATR at lower wavenumbers.
Pyrazole Ring C-H Stretching3150 – 3040Both Strong enough to be resolved clearly in both techniques.

Decision Workflow

G N1 Synthesized Pyrazole Derivative N2 Target Functional Group Analysis N1->N2 N3 Amine (-NH2) Moisture Sensitive N2->N3 N4 Nitro (-NO2) Strongly Absorbing N2->N4 N5 ATR-FTIR Method (Preserves Native H-Bonds) N3->N5 Prevents KBr water overlap N4->N5 Rapid qualitative screening N6 Transmission FTIR (Linear Beer-Lambert Response) N4->N6 Accurate relative quantification N7 Spectral Resolution & Structural Confirmation N5->N7 N6->N7

Workflow for selecting IR spectroscopy methods for pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in validation steps.

Protocol A: Moisture-Free ATR-FTIR for Aminopyrazoles

Designed to preserve tautomeric states and prevent O-H band interference.

  • Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow to air dry for 30 seconds.

  • System Validation (Background): Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the region between 4000–3800 cm⁻¹. The baseline must be perfectly flat. Any slope or noise indicates residual solvent or crystal contamination.

  • Sample Application: Place 2–5 mg of the neat aminopyrazole powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the built-in clutch clicks, ensuring reproducible contact pressure. (Inconsistent pressure alters the evanescent wave penetration).

  • Data Acquisition: Run the sample scan. Apply an "ATR Correction" algorithm in the spectrometer software to mathematically adjust the intensities for wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries (6)[6].

Protocol B: Quantitative Transmission FTIR for Nitropyrazoles

Designed for linear absorbance response and accurate relative quantification.

  • Desiccation: Ensure the IR-grade KBr powder has been dried in an oven at 110°C for at least 24 hours and stored in a desiccator.

  • Sample Dilution: Weigh 1 mg of the nitropyrazole and 99 mg of KBr (1% w/w ratio).

  • Milling: Transfer to an agate mortar. Grind gently but thoroughly for 60 seconds to ensure a homogeneous mixture.

    • Causality: Vigorous grinding generates heat, which can cause local melting or polymorphic shifts in energetic nitropyrazoles.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 8–10 tons of pressure using a hydraulic press under a vacuum for 2 minutes to remove trapped air.

  • System Validation (Pellet Quality): Visually inspect the pellet; it should be highly translucent. Insert into the spectrometer and check the baseline.

    • Self-Validation Check: A baseline transmittance of >80% at 4000 cm⁻¹ validates the absence of significant light scattering (indicating proper particle size reduction).

  • Data Acquisition: Collect the spectrum. The intense N-O stretching bands at 1540 cm⁻¹ and 1350 cm⁻¹ should peak between 10% and 40% transmittance to remain within the linear dynamic range of the detector.

References

  • Structure and IR Spectra of 3(5)
  • Synthesis of Pyrazole Compounds by Using Sonication Method Source: Oriental Journal of Chemistry URL
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives Source: MDPI URL
  • Fig. 4. IR spectra of (a) initial compound I and (b, c)
  • Explainer: The difference between IR, FTIR, and ATR-FTIR Source: Specac Ltd URL
  • First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets Source: F1000Research URL

Sources

Validation

Structural Comparison of 3-Methoxy and 3-Halo Pyrazoles: A Medicinal Chemistry Guide

This guide provides an in-depth structural and functional comparison of 3-methoxy and 3-halo pyrazoles, designed for medicinal chemists and drug discovery professionals. Executive Summary In hit-to-lead optimization, the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and functional comparison of 3-methoxy and 3-halo pyrazoles, designed for medicinal chemists and drug discovery professionals.

Executive Summary

In hit-to-lead optimization, the interchange between a 3-methoxy and a 3-halo (typically chloro or bromo) pyrazole is a classic bioisosteric strategy. While both moieties modulate lipophilicity and metabolic stability, they diverge significantly in their electronic influence and hydrogen-bonding capabilities.

  • 3-Halo Pyrazoles: Act as lipophilic, electron-withdrawing scaffolds. They are metabolically robust but lack strong H-bond acceptor capability. They serve as critical synthetic handles for cross-coupling.

  • 3-Methoxy Pyrazoles: Introduce a hydrogen-bond acceptor vector and electron-donating character (via resonance). However, they introduce a metabolic "soft spot" (O-demethylation) and alter the tautomeric equilibrium profile.

Physicochemical & Electronic Profiling

The following table contrasts the core properties of the 3-substituted pyrazole scaffold. Data is derived from standard Hammett substituent constants and experimental medicinal chemistry datasets.

Comparative Property Table
Property3-Chloro-1H-Pyrazole3-Methoxy-1H-PyrazoleMedicinal Chemistry Impact
Electronic Effect (

)
+0.37 (EWG)+0.12 (Weak EWG/EDG*)Halogens deactivate the ring; Methoxy activates via resonance (+R).
Lipophilicity (

)
+0.71-0.02Cl increases LogP (permeability); OMe lowers LogP (solubility).
H-Bond Acceptor (HBA) Weak / NegligibleStrong (Ether Oxygen)OMe can engage hinge region residues in kinases.
pKa (Conj. Acid) ~0.5 - 1.0 (Est.)~2.5 - 3.0 (Est.)OMe stabilizes the protonated form more than Cl due to +R effect.
Tautomeric Pref. Favors 3-isomer (Solution)Favors 3-isomer (Strongly)EDGs like OMe stabilize the 3-position tautomer significantly.
Metabolic Liability Low (Dehalogenation rare)High (O-Demethylation)CYP450s readily target the methyl group of the ether.

*Note: Methoxy is electron-withdrawing by induction (


) but strongly electron-donating by resonance (

). In the electron-deficient pyrazole ring, the resonance effect often dominates, making the ring more electron-rich compared to the halo-analog.

Structural Analysis & Tautomerism

Pyrazoles exist in a tautomeric equilibrium between the 3-substituted and 5-substituted forms (when N-unsubstituted). The nature of the substituent


 dictates this ratio (

).
Tautomeric Equilibrium Logic

For a pyrazole with a substituent at position 3/5:

  • Electron-Withdrawing Groups (EWG) like Cl/Br: The equilibrium shifts slightly, but in solution, the proton often resides on the nitrogen adjacent to the EWG to minimize dipole repulsion, or the EWG ends up at position 5 in the solid state to maximize H-bonding networks.

  • Electron-Donating Groups (EDG) like OMe: The lone pairs on the oxygen stabilize the imine-like nitrogen at position 2 via conjugation. This strongly favors the 3-methoxy-1H-pyrazole tautomer over the 5-methoxy form in solution.

Visualization: Tautomeric & Electronic Pathways

Tautomerism Sub3 3-Substituted Tautomer (Major for OMe) Sub5 5-Substituted Tautomer (Minor for OMe) Sub3->Sub5 Proton Transfer (Fast) Struct3 N-NH | C=C(R)-C=N Struct5 N-NH | C(R)=C-C=N OMe_Effect 3-OMe Effect: Lone pair donation (+R) Stabilizes N2 OMe_Effect->Sub3 Halo_Effect 3-Halo Effect: Inductive withdrawal (-I) Weak preference Halo_Effect->Sub5

Figure 1: Tautomeric preferences driven by electronic substituent effects. The methoxy group strongly stabilizes the 3-position tautomer via resonance donation.

Synthetic Accessibility & Protocols

Synthesizing 3-halo and 3-methoxy pyrazoles requires distinct strategies. Halogens are often introduced via oxidative halogenation or Sandmeyer reactions, while methoxy groups are typically installed via cyclization of specific precursors or O-methylation of pyrazolones.

Protocol A: Scalable Synthesis of 3-Bromo-1H-Pyrazole

Direct halogenation of pyrazole typically occurs at the electron-rich C4 position. To access the C3 position, an oxidative bromination strategy is required.

Reaction Type: Oxidative Bromination (Industrial Standard) Reference: CN Patent 107954913 (2018); J. Heterocyclic Chem.

Materials:

  • Pyrazole (1.0 eq)

  • Hydrobromic Acid (48% aq., 10.0 eq)

  • Potassium Dichromate (

    
    , 1.5 eq) or Hydrogen Peroxide (
    
    
    
    )
  • Solvent: Water/Acid mix

Step-by-Step Methodology:

  • Dissolution: Dissolve pyrazole (6.8 g, 100 mmol) in 48% HBr (160 g) in a round-bottom flask equipped with a mechanical stirrer.

  • Temperature Control: Cool the solution to 5–10°C using an ice-water bath.

  • Oxidant Addition: Dropwise add a saturated solution of

    
     (or slow addition of 30% 
    
    
    
    ) over 60 minutes. Critical: Maintain temperature <15°C to prevent over-bromination at C4.
  • Reaction: Stir at 10–15°C for 4 hours. Monitor by HPLC (Target: >95% conversion).

  • Quench: Add ferrous sulfate (

    
    ) or sodium bisulfite to quench excess oxidant.
    
  • Extraction: Extract the aqueous mixture with chlorobenzene or ethyl acetate (3 x 50 mL).

  • Isolation: Wash organic phase with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from heptane/EtOAc.

    • Yield: ~80-85%

    • Appearance: White to off-white solid.

Protocol B: Regioselective Synthesis of 3-Methoxy-1H-Pyrazole

Direct methylation of 3-hydroxypyrazole (pyrazolone) often yields the N-methylated product (antipyrine derivative). To get the O-methyl ether, a cyclization approach is superior.

Reaction Type: Cyclization of


-Keto Enol Ethers
Reference: ResearchGate, 2007, "New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives"

Materials:

  • 3-Methoxyacrylonitrile or 3,3-dimethoxyprop-1-ene derivatives

  • Hydrazine Hydrate (

    
    )
    
  • Solvent: Ethanol/Methanol

Step-by-Step Methodology:

  • Precursor Prep: Synthesize 3-methoxy-alk-2-en-nitrile by reacting the corresponding acetonitrile derivative with trimethyl orthoformate.

  • Cyclization: Dissolve the 3-methoxy-alk-2-en-nitrile (10 mmol) in absolute ethanol (20 mL).

  • Hydrazine Addition: Add hydrazine hydrate (12 mmol, 1.2 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

    • Mechanism:[1][2][3][4] Hydrazine attacks the nitrile and the vinyl ether, closing the ring.

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. If no precipitate, evaporate solvent and recrystallize from ethanol/water.

    • Yield: ~70-90%

    • Note: This method avoids the N-methylation vs O-methylation selectivity issue of alkylating pyrazolones.

Medicinal Chemistry Performance: Metabolic & Binding

Metabolic Stability (The "Soft Spot" Risk)[6]
  • 3-Methoxy: The

    
    -methyl group is a prime target for CYP450 enzymes (specifically CYP2D6 and CYP3A4). The mechanism involves hydroxylation of the methyl group followed by collapse to the hemiacetal and release of formaldehyde, generating the 3-hydroxypyrazole (pyrazolone)  metabolite. This metabolite is often rapidly glucuronidated and excreted, leading to short half-life (
    
    
    
    ).
  • 3-Halo: The C-Cl or C-Br bond is metabolically robust. While oxidative dehalogenation can occur, it is rare compared to O-demethylation.

Binding Interactions (SAR)
  • 3-Methoxy:

    • Pros: The oxygen acts as a specific H-bond acceptor. In kinase inhibitors (e.g., FLT3 inhibitors), this oxygen often accepts a hydrogen bond from the hinge region backbone NH.

    • Cons: The methyl group adds steric bulk compared to a proton, but is smaller than a chloro group in some dimensions (Van der Waals radius: O = 1.52 Å, Cl = 1.75 Å).

  • 3-Halo:

    • Pros: Occupies hydrophobic pockets efficiently. The halogen bond (sigma-hole) can interact with backbone carbonyls (orthogonal to H-bonds).

    • Cons: Lack of H-bond acceptor capacity can reduce potency if the binding pocket requires a water-mediated or direct H-bond.

Visualization: Metabolic Fate & Synthetic Utility

MetabolicFate Compound_OMe 3-Methoxy Pyrazole (Drug Candidate) Metabolite_OH 3-Hydroxy Pyrazole (Inactive/Rapid Clearance) Compound_OMe->Metabolite_OH CYP450 (O-Demethylation) Compound_Halo 3-Halo Pyrazole (Drug Candidate) Compound_Halo->Compound_Halo Metabolically Stable Coupling_Prod Cross-Coupling Product (Suzuki/Buchwald) Compound_Halo->Coupling_Prod Pd-Catalysis (Synthetic Utility)

Figure 2: 3-Methoxy derivatives are susceptible to O-demethylation, whereas 3-halo derivatives are stable and serve as synthetic handles.

References

  • Tautomerism & NMR: Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Journal of the Chemical Society, Perkin Transactions 2, 1991.

  • Synthesis of 3-Bromopyrazole: "Method for preparing 3-bromo-1H-pyrazole."[5][6][7] Patent CN107954913A, 2018.

  • Synthesis of 3-Methoxypyrazoles: Xia, Y., et al. "New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives." Journal of Heterocyclic Chemistry, 2007.

  • Metabolic Stability: "Metabolic Stability of Substituted Aminopyrazoles." BenchChem Technical Guide, 2025.

  • FLT3 Inhibitor Case Study: "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors." RSC Medicinal Chemistry, 2020.

  • Sandmeyer Reaction: "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole." Organic Process Research & Development, 2017.

Sources

Comparative

quantitative analysis of pyrazole ethanamine derivatives

Quantitative Analysis of Pyrazole Ethanamine Derivatives: A Comparative Guide to HPLC-UV vs. UPLC-MS/MS Workflows Introduction Pyrazole ethanamine derivatives—most notably betazole (3-(2-aminoethyl)pyrazole), a histamine...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of Pyrazole Ethanamine Derivatives: A Comparative Guide to HPLC-UV vs. UPLC-MS/MS Workflows

Introduction

Pyrazole ethanamine derivatives—most notably betazole (3-(2-aminoethyl)pyrazole), a histamine H2 receptor agonist—are a critical class of bioactive scaffolds utilized in diagnostic and therapeutic applications[1]. From an analytical perspective, quantifying these compounds presents a unique set of chromatographic challenges. The highly polar nature of the pyrazole ring, combined with the basic ethanamine side chain, often results in poor retention, severe peak tailing on standard reversed-phase columns, and susceptibility to matrix interference.

As a Senior Application Scientist, I have structured this guide to objectively compare the two primary analytical modalities for these derivatives: HPLC-UV and UPLC-MS/MS . By detailing the causality behind specific chromatographic choices and providing self-validating protocols, this guide serves as a definitive framework for researchers optimizing their quantitative workflows.

Modality Comparison: Selecting the Right Analytical Engine

The decision between HPLC-UV and UPLC-MS/MS is dictated by the sample matrix, required sensitivity, and the inherent physicochemical properties of the pyrazole ethanamine[1].

  • HPLC-UV (The Robust Workhorse): Best suited for bulk drug substance analysis, formulation quality control, and biocatalytic reaction monitoring[2]. Because pyrazole rings possess relatively weak chromophores, detection must occur at low wavelengths (e.g., 210 nm). While it lacks the sensitivity for trace biological analysis, it offers unparalleled precision for microgram-level quantification.

  • UPLC-MS/MS (The High-Sensitivity Specialist): Essential for pharmacokinetic (PK) profiling in complex biological matrices like plasma. It bypasses the need for a strong chromophore by utilizing electrospray ionization (ESI) and multiple reaction monitoring (MRM), pushing limits of quantification into the low nanogram-per-milliliter (ng/mL) range while mathematically resolving matrix interferences[3].

The Causality of Chromatographic Choices (Expertise & Experience)
  • Column Chemistry: Standard C18 columns rely heavily on hydrophobic interactions and contain unreacted silanols. Highly polar pyrazole ethanamines will elute near the void volume on these columns. Therefore, a polar-endcapped C18 column (e.g., Accucore™ aQ) is mandatory[2]. The polar endcapping prevents stationary phase dewetting in the highly aqueous mobile phases required to retain these compounds, while providing secondary polar interactions that anchor the ethanamine moiety.

  • Mobile Phase Additives (The TFA vs. Formic Acid Dilemma): The primary amine on the ethanamine chain is protonated at acidic pH. For HPLC-UV , 0.1% Trifluoroacetic acid (TFA) is used as a strong ion-pairing agent; it binds the protonated amine, forming a neutral, hydrophobic complex that retains well and yields sharp peaks[2]. However, for UPLC-MS/MS , TFA is strictly avoided because it tightly binds the analyte in the gas phase, causing severe ion suppression. Instead, 0.1% Formic Acid is utilized to provide the necessary protons for ESI+ without suppressing the signal[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical method must be a self-validating system. The protocols below incorporate built-in checks that prevent the reporting of compromised data.

Protocol 1: HPLC-UV Method for Bulk/Formulation Analysis
  • Self-Validation Mechanism: This protocol is governed by a dynamic System Suitability Test (SST). Before any sample is quantified, the system must report a tailing factor < 1.5 and theoretical plates > 2000. Failure triggers an automatic halt, preventing data collection on a degraded column.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pyrazole ethanamine sample in MilliQ H2O to a target concentration of 10 mM. Dilute to working concentrations and filter through a 0.22 µm hydrophilic PTFE syringe filter[2].

  • Chromatographic Setup: Equip the system with an Accucore™ aQ C18 Polar Endcapped Column (2.6 μm, 4.6 × 150 mm)[2].

  • Mobile Phase: Isocratic elution using 100% H2O with 0.1% TFA. (High aqueous content is critical for polar retention)[2].

  • Parameters: Set flow rate to 0.8 mL/min, column compartment to 30 °C, and UV detection to 210 nm[2].

  • Execution: Inject 10 µL. Betazole typically elutes at ~2.38 minutes[2]. Quantify using a 5-point calibration curve (R² > 0.999).

Protocol 2: UPLC-MS/MS Method for Pharmacokinetic (Plasma) Analysis
  • Self-Validation Mechanism: This protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) and post-extraction addition. The system continuously calculates the Matrix Factor (MF). If endogenous plasma phospholipids suppress the ionization, the SIL-IS response drops proportionally, automatically correcting the analyte concentration and flagging the sample if suppression exceeds 15%[3].

Step-by-Step Methodology:

  • Sample Preparation: To 50 µL of plasma, add 10 µL of SIL-IS solution. Add 150 µL of ice-cold acetonitrile to precipitate proteins[3].

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Setup: Use a UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm)[3].

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

  • Detection: Operate in ESI positive mode using MRM. Monitor the specific precursor-to-product ion transitions for the target pyrazole ethanamine.

  • Validation: Ensure the Lower Limit of Quantification (LLOQ) achieves a signal-to-noise ratio > 5 with a Coefficient of Variation (CV) < 20%[3].

Quantitative Data Presentation

The following tables summarize the comparative performance metrics and validation standards expected when analyzing polar basic amines using these optimized workflows.

Table 1: Comparative Performance Metrics for Pyrazole Ethanamine Analysis

ParameterHPLC-UV (Accucore aQ C18)UPLC-MS/MS (BEH C18)
Primary Application Formulation / Biocatalysis[2]Pharmacokinetics (Plasma)[3]
Detection Mode UV Absorbance (210 nm)ESI+ MRM
Linear Dynamic Range 1.0 - 100 µg/mL3.9 - 1000 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL1.95 ng/mL
Lower Limit of Quant (LLOQ) 1.0 µg/mL3.9 ng/mL
Run Time 5.0 min (Isocratic)[2]3.5 min (Gradient)
Matrix Effect Susceptibility Low (Aqueous samples)High (Requires IS correction)

Table 2: FDA-Compliant Accuracy and Precision Standards (UPLC-MS/MS in Plasma) (Representative validation data framework for basic nitrogenous compounds)[3]

QC LevelConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
LLOQ3.98.2611.0292.8
Low QC15.05.437.1598.5
Mid QC400.03.124.88102.1
High QC800.02.583.25109.0

Workflow Visualization

AnalyticalWorkflow Start Sample: Pyrazole Ethanamine Decision Matrix Type? Start->Decision Bulk Bulk / Formulation (High Concentration) Decision->Bulk Aqueous Plasma Biological Fluid (Low Concentration) Decision->Plasma Plasma/Serum Prep1 Dilution & Filtration (Self-Validation: SST) Bulk->Prep1 Prep2 Protein Precipitation + IS (Self-Validation: Matrix Effect) Plasma->Prep2 HPLC HPLC-UV (Polar Endcapped C18) Prep1->HPLC LCMS UPLC-MS/MS (MRM Mode) Prep2->LCMS

Analytical decision workflow for pyrazole ethanamine derivatives based on sample matrix.

References

  • Biocatalytic access to betazole using a one-pot multienzymatic system in continuous flow: Analytical methods Source: National Institutes of Health (NIH) URL:[Link]

  • Betazole | C5H9N3 | CID 7741 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Fig. 3. Overlapped chromatograms of LLOQ (3.9 ng/mL) and LLOD (1.95...) Source: ResearchGate URL:[Link]

Sources

Validation

Spectroscopic Characterization of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth spectroscopic characterization of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine, a novel pyrazole derivative with potentia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic characterization of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine, a novel pyrazole derivative with potential applications in medicinal chemistry. As experimental data for this specific molecule is not widely available, this document establishes a robust predictive framework based on the well-documented spectroscopic properties of analogous compounds. By comparing the expected spectral features of the title compound with those of the closely related 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethanamine and the parent 4-nitropyrazole, this guide offers a validated approach to its identification and structural elucidation.

Introduction: The Significance of Spectroscopic Analysis

In the field of drug discovery and development, unambiguous structural confirmation of a novel chemical entity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide a detailed molecular fingerprint. This guide will dissect the expected spectroscopic signatures of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine, offering a comparative analysis that will aid researchers in its synthesis and characterization.

The choice of comparative compounds is critical for a thorough analysis. 2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethanamine serves as an excellent primary comparator due to its high structural similarity, differing only by a methylene group in the alkoxy substituent.[1][2] This subtle difference allows for a precise evaluation of the impact of the alkoxy group on the spectroscopic properties. 4-Nitropyrazole is included as a foundational reference to understand the core spectroscopic features of the substituted pyrazole ring system.[3][4]

Predicted Spectroscopic Data: A Comparative Analysis

The following sections detail the anticipated spectroscopic data for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine. These predictions are derived from established principles of spectroscopy and data from the comparative compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. The predicted chemical shifts for the title compound are presented in comparison to its ethoxy analogue and 4-nitropyrazole.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton Assignment 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (Predicted) 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (Reference) 4-Nitropyrazole (Reference)[3]
Pyrazole H-5~8.0-8.2~8.0-8.2~8.4
-CH₂- (pyrazole side chain)~4.2-4.4~4.2-4.4-
-CH₂- (amine side chain)~3.1-3.3~3.1-3.3-
-OCH₃~4.0--
-OCH₂CH₃-~4.2-
-OCH₂CH₃-~1.4-
-NH₂~1.5-2.5 (broad)~1.5-2.5 (broad)-

Rationale: The pyrazole proton (H-5) is expected to be the most downfield signal due to the electron-withdrawing effect of the nitro group and the aromatic nature of the ring. The methylene group attached to the pyrazole nitrogen will be deshielded compared to the methylene group adjacent to the amine. The methoxy group should appear as a singlet around 4.0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Carbon Assignment 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (Predicted) 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethanamine (Reference) 4-Nitropyrazole (Reference)[4][5]
Pyrazole C-3~155-160~154-159~137
Pyrazole C-4~130-135~130-135~130
Pyrazole C-5~135-140~135-140~137
-CH₂- (pyrazole side chain)~50-55~50-55-
-CH₂- (amine side chain)~40-45~40-45-
-OCH₃~58-62--
-OCH₂CH₃-~65-70-
-OCH₂CH₃-~14-16-

Rationale: The carbon atoms of the pyrazole ring will have distinct chemical shifts influenced by the substituents. C-3, attached to the electronegative oxygen, will be significantly downfield. C-4, bearing the nitro group, will also be downfield. The side-chain carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The presence of the nitro, amine, and ether functionalities, along with the pyrazole ring, will give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)

Vibrational Mode Expected Range for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Key References
N-H Stretch (amine)3300-3500 (two bands for primary amine)
C-H Stretch (aliphatic)2850-3000
C-H Stretch (aromatic)3000-3100
Asymmetric NO₂ Stretch1550-1475[6][7][8]
Symmetric NO₂ Stretch1360-1290[6][7][8]
C=N Stretch (pyrazole ring)1580-1620[9]
C-N Stretch1300-1350[6]
C-O Stretch (ether)1000-1300

Rationale: The most prominent features in the IR spectrum will be the strong absorption bands from the nitro group's symmetric and asymmetric stretching vibrations.[6][10][11] The presence of a primary amine will be confirmed by two N-H stretching bands. The C-O stretching of the methoxy group and the various C-H and C=N vibrations will complete the spectral fingerprint.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Electrospray Ionization (ESI+)

Ion Predicted m/z for 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine Predicted m/z for 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)ethanamine
[M+H]⁺187.08201.10
[M+Na]⁺209.06223.08

Predicted Fragmentation Pattern: The fragmentation of pyrazole derivatives in mass spectrometry is often initiated by cleavage of the substituents on the ring.[10][12] For the title compound, fragmentation is likely to occur at the ethylamine side chain and through the loss of the nitro group.

Fragmentation_Pathway M [M+H]⁺ m/z 187 F1 Loss of NH₃ m/z 170 M->F1 -NH₃ F2 Loss of C₂H₄N m/z 143 M->F2 -C₂H₄N F3 Loss of NO₂ m/z 141 M->F3 -NO₂

Caption: Predicted ESI-MS fragmentation of the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole derivatives typically exhibit absorption maxima in the UV region.[13][14][15]

Table 5: Predicted UV-Vis Absorption

Compound Predicted λmax (in nm) Solvent
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine~270-290Methanol or Ethanol

Rationale: The absorption is attributed to π → π* transitions within the nitropyrazole chromophore. The exact position of the absorption maximum can be influenced by the solvent polarity.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[16]

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.[16]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.[17]

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol or ethanol).

  • Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer from 200 to 800 nm.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound Synthesized Compound NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spectrometry (ESI) Compound->MS UV_Vis UV-Vis Compound->UV_Vis Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine. By leveraging data from closely related analogues, a detailed and reliable set of expected spectral data has been compiled. This information will be instrumental for researchers working on the synthesis and characterization of this and similar pyrazole derivatives, ensuring a higher degree of confidence in their structural assignments and facilitating further research into their potential applications.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem. (URL: )
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (URL: )
  • IR: nitro groups. (URL: )
  • Infrared of nitro compounds - Chemistry. (URL: )
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • INFRARED SPECTROSCOPY - St.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (URL: )
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers - Benchchem. (URL: )
  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (URL: [Link])

  • UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties - MDPI. (URL: [Link])

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - Bentham Science. (URL: [Link])

  • Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone - Physical Chemistry Research. (URL: [Link])

  • 4-Nitropyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (URL: [Link])

  • 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine | C6H10N4O3 - PubChem. (URL: [Link])

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table - ResearchGate. (URL: [Link])

  • 2-(3-methoxy-4-nitro-1h-pyrazol-1-yl)ethan-1-amine hydrochloride - PubChemLite. (URL: [Link])

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (URL: [Link])

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (URL: [Link])

  • (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal - MDPI. (URL: [Link])

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (URL: [Link])

  • (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - ResearchGate. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine proper disposal procedures

This guide outlines the technical protocols for the safe disposal of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-ba...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe disposal of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational framework.

The presence of a nitro-functionalized pyrazole core necessitates treating this compound as a potential energetic material until diluted, while the ethylamine side chain dictates its chemical compatibility (basic).

Part 1: Hazard Identification & Mechanistic Categorization

Before disposal, you must understand the chemical causality of the hazards. This molecule is a "Janus" compound—part energetic, part base.

Functional MotifHazard MechanismDisposal Implication
4-Nitro-Pyrazole Core Energetic Potential: The nitro group (

) on the tensioned pyrazole ring creates a positive oxygen balance locally. While mono-nitro pyrazoles are generally stable, they are precursors to high-energy density materials (HEDMs).
SHOCK SENSITIVE: Do not grind. Avoid metal spatulas. Waste must be kept wet or in solution to desensitize.
Ethylamine Tail Basic/Corrosive: The primary amine (

) is a proton acceptor (

).
INCOMPATIBILITY: Violent exothermic reaction with strong acids or oxidizers. Do not dispose of in "Acid Waste" streams.
Methoxy Group Electron Donor: Increases electron density on the ring, slightly stabilizing the nitro group compared to unsubstituted analogs, but increases flammability.FLAMMABLE: Compatible with organic solvent waste streams (e.g., Ethanol/DMSO).

Part 2: Pre-Disposal Stabilization Protocol

Stop. Do not simply throw the solid powder into a waste drum. If you possess pure solid material (>500 mg) or old/dried samples, you must desensitize the nitro core and neutralize the amine alkalinity before segregation.

Protocol A: Solvation & Quenching (The "Dilution Solution")
  • Objective: Reduce shock sensitivity and thermal runaway potential.

  • Reagents: Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).

  • Dissolution: Dissolve the solid waste in DMSO or Ethanol to a concentration of < 5% w/v .

    • Why? Solvation separates the nitro-pyrazole molecules, preventing the propagation of a shock wave or thermal decomposition chain reaction.

  • Acidification (Optional but Recommended): If the waste stream is pH-sensitive, slowly add dilute Acetic Acid (1M) to the solution until pH

    
     7-8.
    
    • Why? This protonates the amine tail (

      
      ), preventing it from reacting aggressively with other species in a mixed organic waste drum.
      

Part 3: Waste Stream Segregation (The "Red Lines")

Incorrect segregation is the leading cause of waste drum accidents. Follow these strict compatibility rules.

  • ✅ CORRECT STREAM: Liquid Organic Waste (Non-Halogenated) .

    • Condition: Must be dissolved in a combustible solvent (Ethanol, Methanol, Acetone).

    • Labeling: "Contains Nitro-aromatics" and "Organic Base."

  • ❌ FORBIDDEN STREAM: Acid Waste .

    • Risk:[1][2][3] Exothermic neutralization of the amine may trigger the thermal decomposition of the nitro group.

  • ❌ FORBIDDEN STREAM: Oxidizing Waste .

    • Risk:[1][2][3][4] Mixing nitro compounds with strong oxidizers (e.g., Peroxides, Nitric Acid) significantly lowers the activation energy for detonation.

Part 4: Operational Workflow (Visualization)

The following decision tree guides you from the state of the material to the final disposal bin.

DisposalWorkflow Start Material State Assessment IsSolid Is Material Solid? Start->IsSolid Quantity Quantity > 100mg? IsSolid->Quantity Yes DirectLiquid Is it already in solution? IsSolid->DirectLiquid No Dissolve Protocol A: Dissolve in DMSO/EtOH (<5%) Quantity->Dissolve Yes (High Risk) StreamA Stream A: Non-Halogenated Organic (High BTU Incineration) Quantity->StreamA No (Low Risk) Dissolve->StreamA CheckSolvent Is Solvent Halogenated? DirectLiquid->CheckSolvent CheckSolvent->StreamA No (MeOH, DMSO) StreamB Stream B: Halogenated Organic (Specialized Incineration) CheckSolvent->StreamB Yes (DCM, Chloroform)

Figure 1: Decision logic for segregating nitro-pyrazole waste based on physical state and solvent compatibility.

Part 5: Final Destruction & Regulatory Compliance

As the generator of the waste, you are responsible for designating the destruction method on the manifest.

1. Recommended Destruction Method: Incineration

  • Type: Rotary Kiln Incineration with Secondary Combustion Chamber.

  • Parameters:

    • Temperature:

      
       (Required to fully break down the nitro-heterocycle).
      
    • Residence Time:

      
       seconds.
      
  • Flue Gas Scrubbing: Mandatory. The combustion of this molecule releases NOx (from the nitro/pyrazole) and potentially HCl (if it was the hydrochloride salt). Scrubbers must be active to capture these acidic gases.

2. Regulatory Codes (US/EU)

  • EPA (RCRA): Likely falls under D001 (Ignitable) if in solvent, or D003 (Reactive) if dry and concentrated.

    • Expert Note: Always characterize as "Reactive" if unsure to ensure the disposal facility handles it with maximum caution.

  • European Waste Code (EWC): 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19616599, 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine. Retrieved from [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Manipulating nitration and stabilization to achieve high energy: Nitro-pyrazole energetic materials. Science Advances. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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